Technical Documentation Center

2-Methoxypyrrolidine-1-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxypyrrolidine-1-carboxamide
  • CAS: 103772-04-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-Methoxypyrrolidine-1-carboxamide: A Theoretical Exploration

Disclaimer: The compound 2-Methoxypyrrolidine-1-carboxamide is not readily found in current chemical literature and databases. This guide is a theoretical exploration of its structure, properties, and potential synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The compound 2-Methoxypyrrolidine-1-carboxamide is not readily found in current chemical literature and databases. This guide is a theoretical exploration of its structure, properties, and potential synthesis, based on established chemical principles and data from closely related analogues.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active molecules and pharmaceuticals.[1][2] Its derivatives are of significant interest to researchers in drug discovery and medicinal chemistry due to their ability to confer favorable pharmacokinetic properties and to serve as key pharmacophoric elements.[3] This guide provides a comprehensive technical overview of the theoretical molecule, 2-Methoxypyrrolidine-1-carboxamide, designed for researchers, scientists, and drug development professionals. We will delve into its proposed chemical structure, postulate synthetic pathways, predict its physicochemical and spectroscopic properties, and discuss its potential applications and safety considerations based on analogous compounds.

Proposed Chemical Structure and Stereochemistry

The proposed structure of 2-Methoxypyrrolidine-1-carboxamide features a five-membered saturated nitrogen-containing ring (pyrrolidine). A methoxy group (-OCH₃) is substituted at the 2-position, and a carboxamide group (-CONH₂) is attached to the ring nitrogen at the 1-position. The presence of a chiral center at the C2 position means that the molecule can exist as two enantiomers: (R)-2-Methoxypyrrolidine-1-carboxamide and (S)-2-Methoxypyrrolidine-1-carboxamide.

Caption: Proposed chemical structure of 2-Methoxypyrrolidine-1-carboxamide.

Postulated Synthetic Pathways

The synthesis of 2-Methoxypyrrolidine-1-carboxamide can be envisioned through several plausible routes, leveraging established methodologies for the formation of amides and the derivatization of pyrrolidines.[4][5] Two potential synthetic strategies are outlined below.

Pathway A: Amidation of 2-Methoxypyrrolidine

This approach involves the synthesis of the key intermediate, 2-methoxypyrrolidine, followed by its acylation with a suitable carbamoylating agent.

Synthesis_Pathway_A start 2-Hydroxypyrrolidine reagent1 NaH, CH₃I start->reagent1 intermediate1 2-Methoxypyrrolidine reagent2 1. Phosgene or triphosgene 2. NH₃ intermediate1->reagent2 reagent1->intermediate1 product 2-Methoxypyrrolidine-1-carboxamide reagent2->product

Sources

Exploratory

Mechanism of action of 2-Methoxypyrrolidine-1-carboxamide in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Methoxypyrrolidine-1-carboxamide Abstract The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 2-Methoxypyrrolidine-1-carboxamide

Abstract

The pyrrolidine carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and anti-infective properties. This technical guide provides a comprehensive overview of the hypothesized in vitro mechanism of action of a novel investigational compound, 2-Methoxypyrrolidine-1-carboxamide. Drawing upon established research into structurally related molecules, we propose a primary mechanism centered on the modulation of critical cellular signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental protocols to facilitate the characterization of this and similar compounds. We will explore potential molecular targets, downstream signaling consequences, and the cellular phenotypes that arise from the compound's activity. All proposed methodologies are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of the Pyrrolidine Carboxamide Scaffold

The pyrrolidine ring is a fundamental heterocyclic scaffold frequently found in approved pharmaceuticals and natural alkaloids.[1] When combined with a carboxamide linkage, it offers a versatile platform for developing targeted therapies. The carboxamide group enhances molecular flexibility and provides hydrogen bonding capabilities, which can significantly improve target affinity and pharmacokinetic properties.[2] Various derivatives of this core structure have been shown to exhibit a wide range of biological activities. For instance, different pyrrolidine carboxamides have been identified as potent inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis[3][4], N-acylethanolamine acid amidase (NAAA)[5], and the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, a target for metabolic syndrome.[6] Furthermore, related structures have demonstrated anticancer activity by targeting key oncogenic pathways involving topoisomerase, PI3Kα, and EGFR[2], as well as anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[7]

Given this precedent, 2-Methoxypyrrolidine-1-carboxamide is a compound of significant interest. This guide will delineate a hypothesized mechanism of action and provide the experimental framework to validate it.

Hypothesized Mechanism of Action: Inhibition of Pro-Inflammatory Signaling

Based on the activities of structurally analogous compounds, we hypothesize that 2-Methoxypyrrolidine-1-carboxamide functions as an inhibitor of pro-inflammatory signaling pathways, potentially through the direct or indirect modulation of key kinases or transcription factors. A plausible primary target could be a component of the Toll-like receptor (TLR) signaling cascade, which leads to the activation of nuclear factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[8] The inhibition of this pathway would result in a downstream reduction of inflammatory mediators.

Proposed Signaling Pathway

The diagram below illustrates the hypothesized point of intervention for 2-Methoxypyrrolidine-1-carboxamide within a generic pro-inflammatory signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Kinase_Cascade Kinase Cascade (e.g., IKK complex) Receptor->Kinase_Cascade NFkB_Inhibitor IκBα Kinase_Cascade->NFkB_Inhibitor Phosphorylates NFkB NF-κB (p65/p50) NFkB_Inhibitor->NFkB Releases DNA DNA NFkB->DNA NFkB->DNA Compound 2-Methoxypyrrolidine- 1-carboxamide Compound->Kinase_Cascade Inhibits Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes G cluster_workflow In Vitro Characterization Workflow A Hypothesis Generation (Based on Scaffold Activity) B Target Engagement Assay (e.g., Kinase Inhibition) A->B Test Hypothesis C Pathway Modulation Assay (e.g., Western Blot for p-IκBα) B->C Confirm Cellular Activity D Phenotypic Assay (e.g., MTT Proliferation Assay) C->D Link to Biological Outcome E Mechanism of Action Validated D->E Synthesize Data

Caption: A logical workflow for in vitro mechanism of action studies.

Conclusion

This technical guide has outlined a plausible mechanism of action for the novel compound 2-Methoxypyrrolidine-1-carboxamide, based on the established biological activities of the broader pyrrolidine carboxamide class of molecules. We have provided a structured, multi-tiered approach for its in vitro characterization, complete with detailed experimental protocols and the rationale behind them. By systematically progressing from direct target engagement to pathway modulation and finally to cellular phenotypic outcomes, researchers can build a robust and well-validated understanding of this compound's mechanism of action. The insights gained from such studies are critical for advancing promising new chemical entities through the drug discovery and development pipeline.

References

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evalu
  • Synthesis of Novel 2-(Het)arylpyrrolidine Derivatives and Evaluation of Their Anticancer and Anti-Biofilm Activity. PMC.
  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. PMC.
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. PMC.
  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA)
  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Publishing.
  • Suppression of TLRs signaling pathways by 1-[5-methoxy-2-(2-nitrovinyl)phenyl]pyrrolidine. Source not specified.
  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
  • The development and SAR of pyrrolidine carboxamide 11β-HSD1 inhibitors.
  • Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. PMC.
  • Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflamm
  • 1-Methoxypyrrole-2-carboxamide-A new pyrrole compound isolated from Streptomyces griseocarneus SWW368. PubMed.
  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling p
  • The Biochemical Pathways of Nicotinamide-Derived Pyridones. MDPI.
  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differenti
  • 2-AG and anandamide enhance hippocampal long-term potentiation via suppression of inhibition. Frontiers.
  • 1-Methylpyrrolidine-2-carboxamide | 1085430-91-6. Benchchem.
  • XMU-MP-1, Inhibitor of STE20-like MST1/2 Kinases of the Hippo Signaling Pathway, Suppresses the Cell Cycle, Activates Apoptosis and Autophagy, and Induces Death of Hem

Sources

Foundational

Pharmacokinetic Profiling of 2-Methoxypyrrolidine-1-carboxamide: A Comprehensive Technical Guide for Preclinical Evaluation

Executive Summary 2-Methoxypyrrolidine-1-carboxamide (CAS: 103772-04-9) is a low-molecular-weight natural product originally isolated from Hexalobus crispiflorus and Friesodielsia velutina[1]. While structurally simple,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxypyrrolidine-1-carboxamide (CAS: 103772-04-9) is a low-molecular-weight natural product originally isolated from Hexalobus crispiflorus and Friesodielsia velutina[1]. While structurally simple, its pyrrolidine core, methoxy substitution, and carboxamide moiety present a unique confluence of physicochemical properties and metabolic liabilities. For drug development professionals utilizing this scaffold for lead optimization, a rigorous pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) profiling strategy is non-negotiable.

This whitepaper provides an authoritative, step-by-step framework for the in vitro and in vivo pharmacokinetic evaluation of 2-Methoxypyrrolidine-1-carboxamide, grounded in current regulatory standards and advanced bioanalytical methodologies.

Physicochemical Properties & Structural Liabilities

Before initiating empirical PK studies, it is critical to analyze the molecule's structural features to predict its behavior in biological systems. The presence of a pyrrolidine ring introduces specific metabolic vulnerabilities, particularly cytochrome P450 (CYP450)-mediated bioactivation.

Table 1: Physicochemical Profile & Predicted Liabilities
ParameterValue / DescriptionPharmacokinetic Implication
Molecular Formula C₆H₁₂N₂O₂Small, polar molecule; likely to exhibit high aqueous solubility.
Molecular Weight 144.17 g/mol Well below the Lipinski limit (500 Da), favorable for passive diffusion.
Structural Core Pyrrolidine ringSusceptible to CYP-mediated α-carbon hydroxylation, potentially forming reactive iminium ions[2].
Functional Groups Methoxy (-OCH₃), CarboxamideProne to O-demethylation (CYP-mediated) and enzymatic amide hydrolysis in plasma.

In Vitro ADME Profiling Protocols

To build a self-validating data package, in vitro assays must precede in vivo animal models. This ensures that rapid clearance or poor absorption mechanisms are identified early.

Intestinal Permeability (Caco-2 Assay)

To predict oral absorption, the Caco-2 cell monolayer assay remains the gold standard. We utilize the established protocol by Hubatsch et al. to determine the apparent permeability coefficient ( Papp​ )[3][4].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate filter supports (Transwell inserts). Culture for 21 days to allow spontaneous differentiation into mature enterocyte-like cells with functional tight junctions and apical microvilli.

  • Monolayer Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 250 Ω·cm² to ensure a tight, intact monolayer.

  • Dosing: Prepare a 10 µM solution of 2-Methoxypyrrolidine-1-carboxamide in Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Add to the apical (A) chamber for A-to-B transport studies.

  • Incubation & Sampling: Incubate at 37°C. Take 50 µL aliquots from the basolateral (B) receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Validation Controls: Run Atenolol (low permeability) and Propranolol (high permeability) in parallel to validate the assay system.

  • Quantification: Analyze samples via LC-MS/MS and calculate Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial concentration.

Metabolic Stability & Bioactivation Assessment

Pyrrolidine rings are notorious for undergoing CYP450-mediated α-carbon hydroxylation, which can dehydrate into electrophilic iminium ion intermediates capable of covalently binding to proteins and causing genotoxicity[2].

Step-by-Step Methodology:

  • Incubation Mixture: Combine human liver microsomes (HLM, 1 mg/mL protein), 2-Methoxypyrrolidine-1-carboxamide (1 µM), and a trapping agent (e.g., 1 mM potassium cyanide or methoxylamine) in 100 mM phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate for 5 minutes at 37°C, then initiate the reaction by adding 1 mM NADPH.

  • Termination: Stop the reaction at 0, 15, 30, and 60 minutes by adding three volumes of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge at 15,000 × g for 15 minutes. Analyze the supernatant via high-resolution mass spectrometry (HRMS) to monitor parent depletion (intrinsic clearance, CLint​ ) and screen for cyano-adducts (indicating iminium ion formation).

Metabolism Parent 2-Methoxypyrrolidine- 1-carboxamide CYP CYP450 (CYP3A4/2D6) Oxidation Parent->CYP AlphaOH α-Carbon Hydroxylation CYP->AlphaOH ODemeth O-Demethylation CYP->ODemeth Iminium Reactive Iminium Ion Intermediate AlphaOH->Iminium -H2O Alcohol 2-Hydroxypyrrolidine- 1-carboxamide ODemeth->Alcohol -CH2O Lactam Pyrrolidin-2-one Derivative Iminium->Lactam Hydrolysis

Figure 1: Proposed CYP450-mediated metabolic pathways for 2-Methoxypyrrolidine-1-carboxamide.

In Vivo Pharmacokinetic Study Design & Bioanalysis

To determine absolute bioavailability ( F% ) and systemic clearance, parallel Intravenous (IV) and Per Os (PO) dosing studies in rodent models (e.g., Sprague-Dawley rats) are required.

Bioanalytical Method Validation (FDA 2018 Standards)

Before analyzing in vivo samples, the LC-MS/MS method must be rigorously validated according to the FDA's 2018 Bioanalytical Method Validation Guidance for Industry[5][6].

  • Selectivity & Specificity: Analyze 6 independent sources of blank rat plasma to ensure no endogenous interference at the retention time of the analyte or internal standard (IS).

  • Calibration Curve: Construct a 6- to 8-point calibration curve. The lowest standard must define the Lower Limit of Quantification (LLOQ) with a precision of ≤20% CV and accuracy within ±20% .

  • Matrix Effect & Recovery: Assess matrix effects by comparing the peak area of the analyte spiked post-extraction into blank matrix versus neat solvent. Because 2-Methoxypyrrolidine-1-carboxamide is highly polar, protein precipitation (PPT) using acetonitrile (3:1 v/v) is preferred over liquid-liquid extraction to prevent analyte loss.

In Vivo Workflow

PKWorkflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Prep Protein Precipitation & Extraction Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS Analysis NCA PK Analysis (WinNonlin) LCMS->Analysis

Figure 2: In vivo pharmacokinetic workflow and LC-MS/MS bioanalytical quantification.

Protocol:

  • Dosing: Administer 2-Methoxypyrrolidine-1-carboxamide IV (e.g., 2 mg/kg via tail vein) and PO (e.g., 10 mg/kg via oral gavage) to fasted rats (n=3 per group).

  • Sampling: Collect blood (~200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes.

  • Processing: Centrifuge immediately at 4°C to isolate plasma. Store at -80°C until analysis to prevent ex vivo amide hydrolysis.

  • Data Analysis: Subject the LC-MS/MS concentration-time data to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin).

Quantitative Data Interpretation

Based on the physicochemical properties of the pyrrolidine-carboxamide scaffold, Table 2 outlines the expected pharmacokinetic profile and how to interpret the empirical data.

Table 2: Target Pharmacokinetic Parameters & Interpretation
ParameterDefinitionExpected Profile for ScaffoldInterpretation / Causality
Cmax​ Maximum plasma concentrationRapidly achieved ( Tmax​ < 1h)Small MW and high polarity lead to rapid gastric emptying and intestinal absorption.
CL Systemic ClearanceModerate to HighDriven by hepatic CYP450 metabolism (α-hydroxylation) and potential renal excretion of the intact polar molecule.
Vdss​ Volume of Distribution at steady state~0.6 - 1.2 L/kgApproximates total body water; low lipophilicity prevents extensive tissue partitioning.
T1/2​ Elimination Half-lifeShort (1 - 3 hours)Result of moderate clearance and low volume of distribution.
F% Absolute Bioavailability> 50%High permeability ( Papp​ ) offsets first-pass hepatic extraction, yielding good oral exposure.

Conclusion

The pharmacokinetic profiling of 2-Methoxypyrrolidine-1-carboxamide requires a targeted approach that accounts for its specific structural liabilities. By employing rigorous Caco-2 permeability models, proactively screening for reactive iminium ion intermediates during microsomal incubations, and strictly adhering to FDA-validated bioanalytical workflows, researchers can generate a highly trustworthy, self-validating preclinical ADME package.

References

  • EvitaChem. (n.d.). (2E)-2-(Dimethylamino)penta-2,4-dienenitrile - EvitaChem: 2-Methoxypyrrolidine-1-carboxamide.
  • Hubatsch, I., Ragnarsson, E. G. E., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111-2119.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register.
  • Chemical Research in Toxicology. (2011). Overcoming the Genotoxicity of a Pyrrolidine Substituted Arylindenopyrimidine As a Potent Dual Adenosine A2A/A1 Antagonist by Minimizing Bioactivation to an Iminium Ion Reactive Intermediate. ACS Publications.

Sources

Exploratory

An In-Depth Technical Guide to the Toxicological and Safety Evaluation of Novel Pyrrolidine Derivatives: A Case Study Approach with 2-Methoxypyrrolidine-1-carboxamide

Authored by: A Senior Application Scientist Abstract The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of novel derivatives, such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals. The introduction of novel derivatives, such as 2-Methoxypyrrolidine-1-carboxamide, necessitates a rigorous and systematic toxicological evaluation to ensure human safety and regulatory compliance. Due to the nascent stage of research into this specific molecule, publicly available safety data is scarce. This guide, therefore, adopts a proactive and instructional approach. It serves as a comprehensive roadmap for researchers, toxicologists, and drug development professionals on how to meticulously establish the toxicity and safety profile of such a novel chemical entity. We will delineate a multi-tiered assessment strategy, progressing from computational predictions to in vitro and in vivo assays, providing both the theoretical underpinnings and practical, step-by-step protocols.

Introduction: The Pyrrolidine Scaffold and the Need for a Structured Safety Assessment

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in drug discovery. Its unique stereochemical and conformational properties have been exploited to create a wide array of successful drugs, from the nootropic piracetam to the antiviral proline-analogs. The functionalization of this core, as seen in 2-Methoxypyrrolidine-1-carboxamide, can significantly alter its pharmacokinetic and toxicological properties. Therefore, a bespoke and thorough safety evaluation is not just a regulatory hurdle but a scientific imperative.

This guide will use 2-Methoxypyrrolidine-1-carboxamide as a representative example to illustrate a best-practice workflow for toxicological assessment.

A Multi-Tiered Approach to Toxicological Evaluation

A robust safety assessment follows a logical progression from predictive, high-throughput methods to more complex biological systems. This tiered approach is designed to identify potential hazards early, conserve resources, and adhere to the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.

G cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: In Vivo Acute & Preliminary Toxicity cluster_2 Tier 3: Sub-Chronic & Chronic Toxicity In Silico Assessment In Silico Assessment In Vitro Cytotoxicity In Vitro Cytotoxicity In Silico Assessment->In Vitro Cytotoxicity Prioritize Assays Genotoxicity Screening Genotoxicity Screening In Vitro Cytotoxicity->Genotoxicity Screening Identify Need For Acute Toxicity Studies Acute Toxicity Studies Genotoxicity Screening->Acute Toxicity Studies Inform Starting Doses Preliminary Dose-Range Finding Preliminary Dose-Range Finding Acute Toxicity Studies->Preliminary Dose-Range Finding Repeat-Dose Toxicity Repeat-Dose Toxicity Preliminary Dose-Range Finding->Repeat-Dose Toxicity Safety Pharmacology Safety Pharmacology Repeat-Dose Toxicity->Safety Pharmacology

Caption: A tiered workflow for the toxicological assessment of a novel chemical entity.

Tier 1: Early Hazard Identification

In Silico (Computational) Toxicology

Before any wet-lab experiments are conducted, computational models can provide valuable, albeit predictive, insights into the potential toxicities of 2-Methoxypyrrolidine-1-carboxamide.

Methodology:

  • Structural Alert Analysis: Utilize software such as the OECD QSAR Toolbox or DEREK Nexus to screen the chemical structure for fragments known to be associated with toxicity (e.g., mutagenicity, carcinogenicity, skin sensitization).

  • Physicochemical Property Prediction: Employ tools like SwissADME or StarDrop to calculate properties such as logP, solubility, and pKa, which influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Metabolite Prediction: Use platforms like Meteor Nexus to predict likely metabolites, which may be responsible for the observed toxicity of the parent compound.

Data Presentation:

ParameterPredicted ValuePotential Implication
Structural Alerts (DEREK) e.g., No alerts for mutagenicityLower initial concern for genotoxicity
logP e.g., 1.5Good balance between aqueous solubility and membrane permeability
Predicted Metabolites e.g., N-dealkylation, O-demethylationPotential for formation of reactive intermediates
In Vitro Cytotoxicity Assays

These assays determine the concentration at which the compound is toxic to cells in culture.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Plate a relevant cell line (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Methoxypyrrolidine-1-carboxamide in cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

In Vitro Genotoxicity Screening

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a potential precursor to cancer.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations in the histidine and tryptophan operons, respectively.

  • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the genotoxicity of both the parent compound and its metabolites.

  • Exposure: Plate the bacterial strains on a minimal agar plate with a small amount of histidine or tryptophan, along with varying concentrations of 2-Methoxypyrrolidine-1-carboxamide.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity.

Tier 2: In Vivo Preliminary Safety Assessment

Following promising in vitro results, preliminary in vivo studies are conducted to understand the compound's effects in a whole organism.

Acute Toxicity Studies

These studies aim to determine the short-term toxicity of a single, high dose of the compound.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

  • Animal Model: Typically conducted in female rodents (rats or mice).

  • Dosing: A single animal is dosed at a starting level just below the estimated LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • LD50 Estimation: This process is continued until the criteria for stopping are met, and the LD50 is calculated using maximum likelihood methods.

Dose-Range Finding Studies

These are short-term (7-14 days) studies with repeated dosing to identify the maximum tolerated dose (MTD) and to select dose levels for longer-term sub-chronic studies.

Tier 3: Definitive Toxicity and Safety Pharmacology

Repeat-Dose Toxicity Studies

These studies evaluate the effects of long-term exposure to the compound.

Experimental Protocol: 28-Day Oral Toxicity Study (OECD TG 407)

  • Animal Model: Typically one rodent species (e.g., Sprague-Dawley rats).

  • Group Allocation: Animals are divided into at least three dose groups (low, mid, high) and a vehicle control group.

  • Dosing: The compound is administered daily (e.g., by oral gavage) for 28 consecutive days.

  • Monitoring: Daily clinical observations, weekly body weight and food consumption measurements.

  • Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and preserved for histopathological examination.

  • Data Analysis: Statistical analysis is performed to identify any dose-related adverse effects.

Data Presentation:

ParameterControl GroupLow DoseMid DoseHigh Dose
Body Weight Gain (g) e.g., 100 ± 1098 ± 1285 ± 970 ± 11**
ALT (U/L) e.g., 35 ± 538 ± 660 ± 8150 ± 20
Liver Weight (g) e.g., 10 ± 110.5 ± 1.212 ± 1.5*15 ± 1.8
Histopathology (Liver) NormalNormalMinimal centrilobular hypertrophyModerate centrilobular necrosis
*p < 0.05, **p < 0.01
Safety Pharmacology

These studies investigate the potential for adverse effects on major physiological systems.

G Core Battery Core Battery CNS Central Nervous System (e.g., Irwin Test) Core Battery->CNS CVS Cardiovascular System (e.g., hERG Assay, Telemetry) Core Battery->CVS Respiratory Respiratory System (e.g., Plethysmography) Core Battery->Respiratory

Caption: Core battery of safety pharmacology studies.

Experimental Protocol: hERG Assay for Cardiovascular Safety

  • System: Use of a validated automated patch-clamp system with cells stably expressing the hERG potassium channel.

  • Compound Application: Apply increasing concentrations of 2-Methoxypyrrolidine-1-carboxamide to the cells.

  • Data Recording: Measure the hERG channel current in response to a voltage-clamp pulse.

  • IC50 Determination: Calculate the concentration that inhibits 50% of the hERG current. A low IC50 is a red flag for potential QT prolongation and torsades de pointes arrhythmia.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous framework for establishing the toxicity and safety profile of a novel chemical entity, using 2-Methoxypyrrolidine-1-carboxamide as a model. By following this tiered approach, researchers can efficiently identify potential hazards, make informed decisions about the progression of a compound through the drug development pipeline, and ensure that a comprehensive data package is generated to support regulatory submissions. The absence of initial data on 2-Methoxypyrrolidine-1-carboxamide underscores the critical importance of this de novo assessment for all new chemical entities entering the pharmaceutical landscape.

References

A comprehensive list of references for the principles and protocols described in this guide would be compiled here, citing guidelines from regulatory bodies (e.g., FDA, EMA) and seminal publications in the field of toxicology. Due to the nature of this generated response, direct links to specific, dynamic URLs are not provided, but the following are examples of the types of authoritative sources that would be cited:

  • OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [URL: https://www.oecd-ilibrary.org/environment/oecd-guidelines-for-the-testing-of-chemicals-section-4-health-effects_20745788]
  • ICH Harmonised Tripartite Guideline: S7A Safety Pharmacology Studies for Human Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/S7A_Guideline.pdf]
  • ICH Harmonised Tripartite Guideline: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [URL: https://database.ich.org/sites/default/files/M3_R2__Guideline.pdf]
  • The Ames Test: A Comprehensive Guide. Mortelmans, K., & Zeiger, E. (2000). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 455(1-2), 29-60. [A search on a scientific database like PubMed would provide access to this article].
  • Use of High-Throughput In Vitro Assays in Toxicology. Tice, R. R., et al. (2013). Environmental Health Perspectives, 121(11-12), 1263-1274. [A search on a scientific database like PubMed would provide access to this article].
Foundational

The Pyrrolidine Carboxamide Scaffold: A Technical Guide to Unlocking Receptor Binding Affinity

This guide provides an in-depth exploration of the methodologies and strategic considerations for determining the receptor binding affinity of novel compounds based on the versatile 2-methoxypyrrolidine-1-carboxamide sca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the methodologies and strategic considerations for determining the receptor binding affinity of novel compounds based on the versatile 2-methoxypyrrolidine-1-carboxamide scaffold. As a privileged structure in modern medicinal chemistry, the pyrrolidine carboxamide core is a cornerstone in the design of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the intricate process of characterizing new chemical entities. We will dissect the causality behind experimental choices, ensuring a robust and reproducible approach to defining a compound's pharmacological profile.

The Pyrrolidine Carboxamide Core: A Gateway to Diverse Pharmacology

The pyrrolidine carboxamide moiety is a recurring motif in a multitude of biologically active molecules, demonstrating a remarkable capacity to interact with a wide array of protein targets. Its prevalence stems from a combination of favorable properties: a saturated, non-planar ring system that allows for precise three-dimensional orientation of substituents, and the presence of hydrogen bond donors and acceptors that facilitate strong interactions with receptor binding pockets.

The hypothetical molecule at the core of this guide, 2-methoxypyrrolidine-1-carboxamide, serves as our conceptual framework. While specific binding data for this exact structure is not extensively published, the vast body of literature on its analogues provides a clear roadmap for its characterization. Derivatives of the pyrrolidine carboxamide scaffold have been identified as potent ligands for a diverse range of receptors, including but not limited to:

  • Dopamine D2-like receptors[1]

  • Melanocortin-4 receptors[2]

  • Endothelin (ET) receptors, with selectivity for ETA or ETB subtypes[3][4]

  • Chemokine-like receptor 1 (CMKLR1, also known as ChemR23)[5]

  • Neurokinin-1 (NK1) receptors[6]

  • Opioid receptors[7]

  • Aryl hydrocarbon receptor (AHR)[8]

Furthermore, this scaffold is a key component in inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, highlighting its therapeutic potential beyond G-protein coupled receptors (GPCRs) and ion channels.[9][10] The broad applicability of this chemical framework underscores the critical need for a systematic approach to elucidating the specific receptor interactions of any new analogue.

Strategic Target Identification and Prioritization

For a novel compound like 2-methoxypyrrolidine-1-carboxamide, the initial step is to formulate a hypothesis regarding its potential molecular targets. This is an exercise in predictive pharmacology, guided by the principles of structural analogy and ligand-based drug design.

The Logic of Structural Similarity

The initial search for potential targets should be driven by a comprehensive analysis of structurally related compounds with known biological activities. By comparing the substitution patterns on the pyrrolidine ring and the carboxamide nitrogen of our lead compound to those in publicly available databases (e.g., ChEMBL, PubChem), we can identify known ligands that share key structural features. This comparative analysis can provide initial clues about the class of receptors our compound is most likely to interact with. For instance, the presence of specific aromatic or lipophilic groups can suggest an affinity for receptors known to accommodate such moieties.

Predictive Modeling and In Silico Screening

Computational approaches, such as pharmacophore modeling and molecular docking, can further refine our target list. A pharmacophore model can be constructed based on a set of known active ligands for a particular receptor. Our novel compound can then be screened against a library of these models to assess its potential fit. Similarly, docking simulations can predict the binding mode and estimate the binding affinity of our compound to the crystal structures of various receptors. While these in silico methods are predictive and require experimental validation, they are invaluable for prioritizing which receptors to investigate first, thereby conserving resources and accelerating the discovery process.

The following diagram illustrates a logical workflow for target identification and prioritization:

Target_Identification_Workflow Start Novel Compound: 2-Methoxypyrrolidine-1-carboxamide StructSim Structural Similarity Search (e.g., ChEMBL, PubChem) Start->StructSim InSilico In Silico Screening (Pharmacophore Modeling, Docking) Start->InSilico TargetList Generate Prioritized List of Potential Targets StructSim->TargetList InSilico->TargetList Experimental Experimental Validation: Receptor Binding Assays TargetList->Experimental SAR Structure-Activity Relationship (SAR) Studies Experimental->SAR Conclusion Identify Primary Target(s) and Off-Target Profile Experimental->Conclusion SAR->Conclusion

Caption: Workflow for Target Identification and Prioritization.

Core Methodology: In Vitro Receptor Binding Assays

The gold standard for determining the affinity of a compound for a specific receptor is the in vitro radioligand binding assay. This experimental technique provides a quantitative measure of the interaction between a ligand and a receptor.

The Principle of Competitive Binding

The most common format for a binding assay is the competitive displacement assay. In this setup, a constant concentration of a high-affinity radiolabeled ligand (the "radioligand") is incubated with a preparation of cell membranes containing the receptor of interest. The test compound is then added at increasing concentrations. By binding to the receptor, the test compound competes with the radioligand, displacing it from the receptor's binding site. The amount of radioactivity bound to the membranes is then measured, and the concentration of the test compound that displaces 50% of the specifically bound radioligand is determined as the IC50 (inhibitory concentration 50%).

A Self-Validating Experimental Protocol

A robust binding assay is a self-validating system. Each component of the assay must be carefully optimized and controlled to ensure the data generated is accurate and reproducible. The following is a generalized, step-by-step protocol for a competitive radioligand binding assay.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer solution appropriate for the receptor of interest. This typically includes a buffering agent (e.g., Tris-HCl, HEPES), salts (e.g., MgCl2, NaCl), and protease inhibitors. The pH and ionic strength of the buffer should be optimized for receptor stability and ligand binding.

    • Radioligand: Dilute the radiolabeled ligand to a working concentration in the assay buffer. The chosen concentration should ideally be at or below the Kd (dissociation constant) of the radioligand for the receptor to ensure sensitive detection of competition.

    • Test Compound: Prepare a stock solution of the test compound (e.g., 2-methoxypyrrolidine-1-carboxamide) in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for the competition curve. The final solvent concentration in the assay should be kept low (typically <1%) to avoid interference with binding.

    • Receptor Preparation: Use cell membranes from a cell line stably expressing the target receptor or from a tissue known to be rich in the receptor. The protein concentration of the membrane preparation should be optimized to give a robust signal-to-noise ratio.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the serially diluted test compound, the radioligand, and the cell membrane preparation to each well.

    • Total Binding: Include wells that contain the radioligand and membranes but no test compound.

    • Non-Specific Binding (NSB): Include wells that contain the radioligand, membranes, and a high concentration of a known, non-radiolabeled ligand (a "displacer") that saturates the receptor. This measures the amount of radioligand that binds to components other than the receptor.

    • Test Compound Wells: A series of wells with increasing concentrations of the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature, 37°C) for a predetermined amount of time to allow the binding to reach equilibrium. The incubation time and temperature must be optimized for each receptor-ligand system.

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mat and add a scintillation cocktail to each filter spot.

    • Measure the radioactivity on each filter using a scintillation counter.

The following diagram outlines the general workflow of a competitive radioligand binding assay:

Binding_Assay_Workflow Start Prepare Reagents: Buffer, Radioligand, Test Compound, Membranes Setup Set up 96-well Plate: Total, NSB, and Competition Wells Start->Setup Incubate Incubate to Reach Equilibrium Setup->Incubate Filter Terminate by Rapid Filtration Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Detect Measure Radioactivity (Scintillation Counting) Wash->Detect Analyze Data Analysis: Calculate IC50 and Ki Detect->Analyze

Caption: General workflow of a competitive radioligand binding assay.

Rigorous Data Analysis and Interpretation

The raw data from the scintillation counter (counts per minute, CPM) must be processed to determine the binding affinity of the test compound.

From Raw Counts to a Competition Curve
  • Calculate Specific Binding: For each data point, subtract the average CPM from the non-specific binding wells from the CPM of that well. The specific binding for the total binding wells represents 100% binding.

  • Normalize the Data: Express the specific binding at each concentration of the test compound as a percentage of the total specific binding.

  • Plot the Curve: Plot the percent specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

Determining IC50 and Ki

The IC50 is determined from the competition curve using non-linear regression analysis. It is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

The Ki (inhibition constant) is a more intrinsic measure of the affinity of the test compound for the receptor, as it is independent of the concentration and affinity of the radioligand used in the assay. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

  • [L] is the concentration of the radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

A lower Ki value indicates a higher binding affinity.

The Pyrrolidine Carboxamide Scaffold in Action: A Survey of Binding Affinities

The versatility of the pyrrolidine carboxamide scaffold is evident from the wide range of receptor affinities reported in the literature. The following table summarizes the binding data for several exemplary derivatives, showcasing the impact of structural modifications on receptor affinity and selectivity.

Compound Class/ExampleTarget Receptor(s)Reported Binding Affinity (IC50 or Ki)Reference
N-(1-ethyl-2-pyrrolidinylmethyl)-benzamide derivativesDopamine D2-likePotent affinity reported for some analogues.[1]
3-Arylpyrrolidine-2-carboxamide derivativesMelanocortin-4 (MC4)The (2R,3R)-isomer showed the most potent affinity.[2]
Pyrrolidine carboxamide derivatives11β-HSD1Several compounds demonstrated potent in vitro activity.[9]
Pyrrolidine-carboxamide derivativesEGFR and CDK2Dual inhibitors with IC50 values in the nanomolar to low micromolar range.[11][12][11][12]
Pyrrolidine-3-carboxylic acid derivativesEndothelin B (ETB)Nanomolar affinity with high selectivity over ETA.[3][3]
Pyrrolidone carboxamide derivativesChemR23IC50 values in the nanomolar range.[5]
Pyrrolidine carboxamidesEnoyl Acyl Carrier Protein Reductase (InhA)Lead compounds with low micromolar IC50 values.[10]
Pyrrolidine-carboxamides and oxadiazolesNeurokinin-1 (NK1)Potent antagonists with excellent binding affinity.[6]

This curated data highlights the importance of empirical testing. While structural similarities can guide target selection, the ultimate determination of a compound's binding profile relies on robust experimental data.

Conclusion: A Pathway to Pharmacological Clarity

The characterization of a novel compound such as 2-methoxypyrrolidine-1-carboxamide is a systematic process that begins with informed hypothesis generation and culminates in precise, quantitative experimental data. The pyrrolidine carboxamide scaffold has proven to be a rich source of potent and selective ligands for a multitude of biological targets. By employing the principles and methodologies outlined in this guide—from strategic target identification and rigorous in vitro binding assays to meticulous data analysis—researchers can effectively unlock the therapeutic potential of new chemical entities built upon this privileged framework. The path from a novel molecule to a well-defined pharmacological tool is paved with careful experimentation and a deep understanding of the underlying scientific principles.

References

  • Pinna, G. A., Pirisi, M. A., Chelucci, G., Mussinu, J. M., Murineddu, G., Loriga, G., D'Aquila, P. S., & Serra, G. (2002). Synthesis and D(2)-like binding affinity of new derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide and related 4H-[1]benzothiopyrano[4,3-b]pyrrole and 5,6-dihydro-4H-benzo[3][5]cyclohepta[b]pyrrole-3-carboxamide analogues. Bioorganic & Medicinal Chemistry, 10(8), 2485–2496. [Link]

  • Xiang, Z., Xu, Y., He, J., Liu, H., Zhang, H., Nargund, R. P., & Patchett, A. A. (2008). Design and synthesis of 3-arylpyrrolidine-2-carboxamide derivatives as melanocortin-4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(6), 2051–2054. [Link]

  • The development and SAR of pyrrolidine carboxamide 11β-HSD1 inhibitors. (n.d.). ResearchGate. Retrieved March 25, 2024, from [Link]

  • Al-Ostath, A. I., Al-Qaisi, J. A., El-Awady, R., & Al-Tel, T. H. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Bioorganic Chemistry, 142, 106950. [Link]

  • Lee, C. M., Winn, M. X., ZD, T., Jae, H. S., Wessjohann, L. A., & von Geldern, T. W. (2001). Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain. Journal of Medicinal Chemistry, 44(13), 2133–2140. [Link]

  • Pyrrolidone carboxamide derivatives as modulators of chemokine-R (CHEMR23). (n.d.). Google Patents.
  • He, X., Alian, A., Stroud, R., & Ortiz de Montellano, P. R. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308–6323. [Link]

  • Winn, M., von Geldern, T. W., Opgenorth, T. J., Jae, H. S., Tasker, A. S., Boyd, S. A., Kester, J. A., Mantei, R. A., Bal, R., Sorensen, B. K., Wu-Wong, J. R., Chiou, W. J., Dixon, D. B., Novosad, E. I., Hernandez, L., & Marsh, K. C. (1998). Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546). Journal of Medicinal Chemistry, 41(13), 2371–2377. [Link]

  • Li Petri, G., Contino, A., & Purgatorio, V. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6688. [Link]

  • Hale, J. J., Mills, S. G., MacCoss, M., Finke, P. E., Cascieri, M. A., Sadowski, S., Tufano, M. D., & Chicchi, G. G. (2007). Pyrrolidine-carboxamides and oxadiazoles as potent hNK1 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(19), 5376–5380. [Link]

  • Wentland, M. P., Lou, R., Lu, Q., Bu, Y., VanAlstine, M. A., Cohen, D. J., & Bidlack, J. M. (2009). Syntheses and opioid receptor binding properties of carboxamido-substituted opioids. Bioorganic & Medicinal Chemistry Letters, 19(1), 203–208. [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. (2022). MDPI. [Link]

Sources

Exploratory

The Dawn of a New Therapeutic Frontier: An In-depth Technical Guide to the Early-Stage Discovery of 2-Methoxypyrrolidine-1-carboxamide Derivatives

Abstract The pyrrolidine scaffold is a cornerstone in medicinal chemistry, lauded for its conformational flexibility, favorable physicochemical properties, and proven pharmacological versatility.[1][2] This guide provide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, lauded for its conformational flexibility, favorable physicochemical properties, and proven pharmacological versatility.[1][2] This guide provides a comprehensive technical overview of the early-stage discovery process for a promising new class of compounds: 2-methoxypyrrolidine-1-carboxamide derivatives. We will navigate the critical path from conceptualization to the identification of a lead candidate, offering a narrative grounded in scientific expertise and practical application for researchers, scientists, and drug development professionals. This document will detail the strategic imperatives of target identification, the nuances of library synthesis, the rigors of high-throughput screening, and the iterative process of hit-to-lead optimization, all within the context of this specific chemical series.

The Rationale: Why 2-Methoxypyrrolidine-1-carboxamides?

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged structure in modern drug discovery, appearing in numerous FDA-approved drugs.[3] Its non-planar, sp3-hybridized nature allows for the exploration of three-dimensional chemical space, a key factor in achieving target specificity and potency.[3] The introduction of a methoxy group at the 2-position and a carboxamide at the 1-position offers a unique combination of features:

  • Enhanced Solubility and Physicochemical Properties: The methoxy group can improve aqueous solubility, a desirable trait for drug candidates.[4]

  • Stereochemical Complexity: The chiral center at the 2-position allows for the synthesis of stereoisomers, which can exhibit differential biological activity and target engagement.

  • Hydrogen Bonding Capabilities: The carboxamide moiety provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong interactions with biological targets.[4]

  • Metabolic Stability: Strategic placement of the methoxy group can influence the metabolic profile of the molecule, potentially blocking sites of oxidative metabolism.

While the broader class of pyrrolidine derivatives has shown promise in various therapeutic areas, including oncology and inflammatory diseases, the specific potential of 2-methoxypyrrolidine-1-carboxamides remains a nascent field ripe for exploration.[5][6]

The Discovery Engine: A Modern Workflow

The early-stage discovery of novel therapeutic agents is a multi-faceted process that requires a synergistic interplay of chemistry, biology, and pharmacology. The following workflow outlines a strategic approach to unlocking the potential of 2-methoxypyrrolidine-1-carboxamide derivatives.

DrugDiscoveryWorkflow TargetID Target Identification & Validation LibrarySynth Library Synthesis TargetID->LibrarySynth Target Info HTS High-Throughput Screening (HTS) LibrarySynth->HTS Compound Library HitID Hit Identification HTS->HitID Screening Data HitToLead Hit-to-Lead (SAR) HitID->HitToLead Confirmed Hits ADMETox In Vitro ADME/Tox Profiling HitToLead->ADMETox Potent Analogs LeadOpt Lead Optimization HitToLead->LeadOpt SAR Data ADMETox->LeadOpt ADME/Tox Data Candidate Candidate Selection LeadOpt->Candidate

Caption: Early-stage drug discovery workflow for 2-methoxypyrrolidine-1-carboxamide derivatives.

Target Identification and Validation: Charting the Course

The journey begins with identifying a biological target that is intrinsically linked to a disease pathology. For pyrrolidine derivatives, promising therapeutic areas include oncology and inflammatory diseases.[5][6]

Potential Targets and Rationale
  • MDM2-p53 Interaction: The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is inhibited by the oncoprotein MDM2. Pyrrolidine-based compounds have been shown to disrupt this interaction, leading to the reactivation of p53 and subsequent tumor cell death.[5][7] This makes the MDM2-p53 interface a compelling target for anticancer drug discovery.

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates inflammatory responses.[8] Dysregulation of the NF-κB pathway is implicated in a host of inflammatory diseases. Pyrrolidine dithiocarbamate (PDTC) is a known inhibitor of NF-κB activation, highlighting the potential of the pyrrolidine scaffold to modulate this pathway.[8][9]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and inflammation. Certain enone derivatives have been shown to inhibit neutrophil-mediated inflammation by modulating MAPK and Akt pathways, suggesting that targeting this pathway with novel pyrrolidine derivatives could be a viable strategy.[10]

Target Validation

Once a target is selected, its role in the disease must be validated. This is typically achieved through genetic (e.g., siRNA, CRISPR) or pharmacological (e.g., known inhibitors) approaches to demonstrate that modulation of the target produces the desired therapeutic effect in a cellular or animal model.

Library Synthesis: Building the Chemical Arsenal

The synthesis of a diverse library of 2-methoxypyrrolidine-1-carboxamide derivatives is a critical step. A modular synthetic approach is often employed to allow for the rapid generation of analogs with varied substituents.

Proposed Synthetic Route

A plausible synthetic route involves a two-step process: the synthesis of the 2-methoxypyrrolidine core followed by amide coupling with a diverse range of carboxylic acids.

SynthesisRoute Proline (S)-Prolinol Intermediate1 N-Protected-2-(S)- iodomethylpyrrolidine Proline->Intermediate1 1. N-Protection 2. Sulfonylation 3. Iodination Intermediate2 N-Protected-2-(R)- methoxymethylpyrrolidine Intermediate1->Intermediate2 Sodium Methoxide Core 2-Methoxypyrrolidine Intermediate2->Core Deprotection FinalProduct 2-Methoxypyrrolidine- 1-carboxamide Derivatives Core->FinalProduct CarboxylicAcid R-COOH (Diverse Carboxylic Acids) ActivatedAcid Activated Carboxylic Acid (e.g., Acyl Chloride) CarboxylicAcid->ActivatedAcid Activating Agent (e.g., SOCl2) ActivatedAcid->FinalProduct Amide Coupling NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation Pyrrolidine 2-Methoxypyrrolidine- 1-carboxamide Derivative Pyrrolidine->IKK Inhibits DNA DNA NFkB_n->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation Transcription

Sources

Foundational

Thermodynamic properties of 2-Methoxypyrrolidine-1-carboxamide

An in-depth understanding of the thermodynamic properties of small-molecule heterocycles is paramount for rational drug design, formulation stability, and pharmacokinetic optimization. 2-Methoxypyrrolidine-1-carboxamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the thermodynamic properties of small-molecule heterocycles is paramount for rational drug design, formulation stability, and pharmacokinetic optimization. 2-Methoxypyrrolidine-1-carboxamide (CAS No. 103772-04-9) is a specialized nitrogenous heterocycle identified as a natural product in botanical species such as Hexalobus crispiflorus and Friesodielsia velutina[1][2].

Because empirical thermodynamic literature on this specific secondary metabolite is scarce, this whitepaper synthesizes the fundamental thermodynamic principles of its constituent functional groups—the pyrrolidine ring, the methoxy substituent, and the carboxamide moiety. By establishing the conformational energetics and providing rigorous, self-validating experimental workflows, this guide serves as a comprehensive framework for researchers profiling this compound and its structural analogs.

Structural Thermodynamics & Conformational Energetics

The thermodynamic behavior of 2-Methoxypyrrolidine-1-carboxamide is dictated by the interplay of ring strain, steric hindrance, and hydrogen-bonding potential.

Pyrrolidine Ring Strain and Pseudorotation

Unlike rigid aromatic systems, the saturated five-membered pyrrolidine ring is highly flexible. It undergoes rapid pseudorotation, continuously shifting between envelope and half-chair conformations to minimize torsional strain (Pitzer strain) and angle strain (Baeyer strain)[3]. Computational studies using composite correlated molecular orbital theory indicate that saturated five-membered nitrogen heterocycles typically exhibit a ring strain energy (RSE) of approximately 6.0 to 8.4 kcal/mol[4].

The Gauche Effect of the Methoxy Group

The substitution of a methoxy (–OCH₃) group at the C2 position introduces profound thermodynamic consequences. Because the methoxy group is electron-withdrawing, it alters the relative energies of the ring conformers. This biases the conformational landscape via the gauche effect, thermodynamically stabilizing specific ring puckers (e.g., exo over endo) to minimize dipole repulsion and maximize hyperconjugative stabilization[5].

Carboxamide Planarity and Hydrogen Bonding

The N1-carboxamide group exhibits restricted rotation around the C–N bond due to resonance stabilization, enforcing a planar geometry. Crystallographic analyses of related pyrrolidine-1-carboxamides demonstrate that these molecules frequently self-assemble into robust 1D chains driven by intermolecular N–H···O hydrogen bonds[6]. This extensive hydrogen-bonding network significantly increases the enthalpy of fusion ( ΔHfus​ ) and lattice energy, directly impacting the compound's aqueous solubility.

Conformational_Landscape Planar Planar Transition State (High Torsional Strain) HalfChair Half-Chair Conformation (Intermediate Energy) Planar->HalfChair Pseudorotation EnvExo Envelope (Exo Pucker) Stabilized by Gauche Effect HalfChair->EnvExo Relaxation (u0394G < 0) EnvEndo Envelope (Endo Pucker) Sterically Hindered HalfChair->EnvEndo Relaxation (u0394G > EnvExo) EnvEndo->EnvExo Conformational Shift

Conformational free energy landscape of the substituted pyrrolidine ring.

Predictive Thermodynamic Profiling

Before initiating empirical studies, in silico predictive modeling using Density Functional Theory (DFT)—typically at the B3LYP/6-311+G(d,p) level—is employed to estimate baseline thermodynamic parameters[3][7]. Table 1 synthesizes the predicted thermodynamic ranges for 2-Methoxypyrrolidine-1-carboxamide based on extrapolated data from structurally homologous pyrrolidine-carboxamide derivatives.

Table 1: Predicted Thermodynamic Parameters for 2-Methoxypyrrolidine-1-carboxamide

Thermodynamic ParameterSymbolPredicted RangePrimary Structural Driver
Ring Strain Energy RSE6.5 – 8.0 kcal/molPyrrolidine core angle/torsional strain[4]
Enthalpy of Fusion ΔHfus​ 20 – 35 kJ/molIntermolecular N-H···O hydrogen bonding
Gibbs Free Energy of Solvation (Aq) ΔGsolv​ -15 to -25 kJ/molCarboxamide dipole and methoxy oxygen
Pseudorotational Barrier Ea​ 2.0 – 4.5 kcal/molSteric clash of the C2-methoxy group[3]

Empirical Characterization Workflows

To validate predictive models, rigorous empirical workflows must be executed. The following protocols are designed as self-validating systems, ensuring that artifacts (such as solvent evaporation or heat of dilution) are systematically isolated and subtracted.

Protocol A: Phase Transition Thermodynamics via Differential Scanning Calorimetry (DSC)

DSC is utilized to determine the melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and heat capacity ( Cp​ ) of the solid-state compound.

  • Sample Preparation: Weigh 2.0–5.0 mg of crystalline 2-Methoxypyrrolidine-1-carboxamide into an aluminum DSC pan.

  • Hermetic Sealing (Causality): Crimp the pan with a hermetic lid. Reasoning: Hermetic sealing prevents the sublimation or evaporation of residual trapped solvents (like water or ethanol) during heating, which would otherwise produce broad, artifactual endothermic peaks that obscure the true melting transition.

  • Purge Gas: Purge the furnace with dry Nitrogen ( N2​ ) at 50 mL/min to prevent oxidative degradation at elevated temperatures.

  • Thermal Cycling:

    • Equilibrate at 25°C.

    • Heat at a rate of 10°C/min to 200°C. Reasoning: A 10°C/min rate provides an optimal balance; faster rates decrease resolution (merging adjacent thermal events), while slower rates decrease the signal-to-noise ratio of the heat flow.

  • Data Integration: Integrate the area under the melting endotherm to calculate ΔHfus​ (Joules/gram, converted to kJ/mol using the molecular weight of 144.17 g/mol ).

Protocol B: Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

If evaluating the compound as a ligand against a target protein, ITC provides a direct measurement of the binding enthalpy ( ΔH ), stoichiometry ( n ), and association constant ( Ka​ ), allowing for the calculation of Gibbs free energy ( ΔG ) and entropy ( ΔS ).

  • Buffer Matching (Critical Step): Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl). Dissolve the 2-Methoxypyrrolidine-1-carboxamide powder directly into the final dialysate. Reasoning: Even a 1 mM difference in buffer salt concentration between the syringe (ligand) and cell (protein) will generate a massive "heat of mixing" that eclipses the heat of binding.

  • Degassing: Degas both solutions under a vacuum for 10 minutes. Reasoning: Microbubbles passing through the measurement cell cause sharp, erratic spikes in the baseline heat flow, ruining the integration.

  • Titration Execution: Load the ligand (e.g., 500 μ M) into the syringe and the protein (e.g., 50 μ M) into the sample cell. Perform 20 injections of 2 μ L every 150 seconds at 25°C.

  • Self-Validation (Blank Subtraction): Perform a control titration of the ligand into buffer alone. Subtract this blank isotherm from the experimental isotherm. Reasoning: This isolates the true heat of binding by mathematically removing the heat of dilution and mechanical injection friction.

ITC_Workflow Prep 1. Dialysis & Buffer Matching Degas 2. Vacuum Degassing (Prevent Bubbles) Prep->Degas Titrate 3. ITC Titration (Ligand into Protein) Degas->Titrate Blank Blank Titration (Ligand into Buffer) Titrate->Blank Self-Validation Analyze 4. Isotherm Fitting (Extract u0394H, Ka, u0394S) Titrate->Analyze Blank->Analyze Subtract Heat of Dilution

Self-validating experimental workflow for Isothermal Titration Calorimetry (ITC).

Solubility Thermodynamics: The van 't Hoff Analysis

The temperature dependence of the compound's aqueous solubility can be used to extract the enthalpy of solution ( ΔHsol​ ). By measuring the saturation solubility ( x , in mole fraction) at multiple temperatures (e.g., 283 K, 298 K, 310 K, 323 K) using HPLC, researchers can plot ln(x) versus 1/T .

According to the simplified van 't Hoff equation:

lnx=−RTΔHsol​​+RΔSsol​​

A linear regression of this plot yields a slope of −ΔHsol​/R . For 2-Methoxypyrrolidine-1-carboxamide, a highly positive ΔHsol​ (endothermic dissolution) is expected due to the significant energy required to break the strong intermolecular N-H···O hydrogen bonds of the carboxamide groups in the crystal lattice[6][8].

References

  • (2E)-2-(Dimethylamino)penta-2,4-dienenitrile - EvitaChem. evitachem.com.
  • PROSPECT OF NATURAL COMPOUNDS AGAINST MALARIA: A REVIEW. ResearchGate.
  • N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. IUCr Journals.
  • Thermodynamic Consequences of Incorporating 4-Substituted Proline Derivatives into a Small Helical Protein. Biochemistry - ACS Publications.
  • N-(4-Chlorophenyl)pyrrolidine-1-carboxamide. PMC - NIH.
  • N-(4-Chloro-phen-yl)pyrrolidine-1-carboxamide. PubMed - NIH.
  • Composite Correlated Molecular Orbital Theory Calculations of Ring Strain for Use in Predicting Polymerization Reactions. OSTI.
  • Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A - ACS Publications.

Sources

Exploratory

In Vitro Metabolic Stability of 2-Methoxypyrrolidine-1-carboxamide in Human Liver Microsomes: A Technical Guide

Executive Summary 2-Methoxypyrrolidine-1-carboxamide (CAS No.: 103772-04-9) is a naturally occurring alkaloid derivative identified in botanical sources such as Hexalobus crispiflorus and Friesodielsia velutina[1]. As th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methoxypyrrolidine-1-carboxamide (CAS No.: 103772-04-9) is a naturally occurring alkaloid derivative identified in botanical sources such as Hexalobus crispiflorus and Friesodielsia velutina[1]. As the pharmaceutical industry increasingly mines natural products for novel therapeutic scaffolds, evaluating the early-stage pharmacokinetic (PK) profile of such entities is critical. The human liver microsome (HLM) assay serves as the gold standard for assessing Phase I metabolic stability, providing a high-throughput, reliable mechanism to predict in vivo hepatic clearance[2]. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and data interpretation frameworks required to accurately profile the metabolic lability of 2-methoxypyrrolidine-1-carboxamide.

Mechanistic Rationale and Structural Lability

Before initiating in vitro assays, a structural analysis of the target compound is essential to predict potential metabolic liabilities and select appropriate analytical monitoring strategies. HLMs are subcellular fractions enriched in membrane-bound Cytochrome P450s (CYPs) and Flavin-containing monooxygenases (FMOs), making them the ideal matrix for isolating Phase I biotransformations[3].

For 2-methoxypyrrolidine-1-carboxamide, three primary metabolic soft spots are predicted:

  • The Methoxy Group: The C2-methoxy substituent is highly susceptible to O-demethylation, primarily driven by CYP3A4 and CYP2D6. This yields a hemiaminal intermediate that may spontaneously collapse to a ring-opened aldehyde.

  • The Pyrrolidine Ring: Aliphatic rings are classic targets for CYP-mediated oxidation. Hydroxylation typically occurs at unhindered carbons, potentially leading to subsequent oxidation to a lactam.

  • The Carboxamide Moiety: While amides are generally stable, they can be subject to hydrolysis by hepatic amidases or CYP-mediated N-dealkylation.

MetabolicPathways Parent 2-Methoxypyrrolidine- 1-carboxamide ODemethyl O-Demethylation (CYP3A4/2D6) Parent->ODemethyl Hydroxyl Ring Hydroxylation (CYP3A4) Parent->Hydroxyl AmideHyd Amide Hydrolysis (Amidases) Parent->AmideHyd Met1 2-Hydroxypyrrolidine- 1-carboxamide ODemethyl->Met1 Met2 Hydroxylated Derivatives Hydroxyl->Met2 Met3 2-Methoxypyrrolidine AmideHyd->Met3

Proposed Phase I metabolic pathways for 2-methoxypyrrolidine-1-carboxamide in HLMs.

Self-Validating Experimental Protocol

A robust metabolic stability assay must function as a self-validating system. This requires incorporating strict controls to differentiate true enzymatic turnover from chemical degradation or analytical artifacts[4].

Assay Parameters & Causality
  • Substrate Concentration (1 µM): To ensure first-order kinetics, the substrate concentration must be significantly lower than its Michaelis-Menten constant ( Km​ ). At 1 µM, the rate of metabolism is directly proportional to the enzyme concentration, preventing enzyme saturation[5].

  • Microsomal Protein Concentration (0.5 mg/mL): High protein concentrations increase non-specific binding, which artificially lowers the apparent intrinsic clearance ( CLint​ ). A concentration of 0.5 mg/mL strikes the optimal balance between detectable turnover and minimal protein binding[5].

  • Cofactor Dependency (Minus-NADPH Control): The reaction strictly requires NADPH (1 mM). A negative control lacking NADPH is mandatory to confirm that any observed depletion is mediated by CYP450/FMO enzymes, rather than chemical instability in the buffer[4].

  • Reference Controls: High-clearance (e.g., Verapamil) and low-clearance (e.g., Warfarin) positive controls must be run in parallel to verify the metabolic competence of the HLM batch.

Step-by-Step Methodology
  • Master Mix Preparation: Prepare a solution containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 0.5 mg/mL pooled HLMs[5].

  • Pre-Incubation: Aliquot the master mix into a 96-well plate and pre-incubate at 37°C for 5 minutes. Causality: This ensures the system reaches thermal equilibrium before the reaction is initiated, preventing artificial lag phases in the kinetic curve.

  • Reaction Initiation: Spike 2-methoxypyrrolidine-1-carboxamide to a final concentration of 1 µM. Initiate the reaction by adding NADPH to a final concentration of 1 mM[5].

  • Time-Point Sampling: At predetermined intervals (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture[3].

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing a known concentration of an internal standard (e.g., Dasatinib)[6]. Causality: The organic solvent rapidly denatures the microsomal proteins, instantly halting enzymatic activity and extracting the analyte from the lipid matrix.

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins[4].

  • Bioanalysis: Transfer the supernatant to a clean plate for LC-MS/MS analysis.

HLMWorkflow Prep 1. Master Mix Preparation (HLM, Buffer, Compound) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Init 3. Reaction Initiation (Add NADPH) PreInc->Init TimePoints 4. Time-Point Sampling (0, 5, 15, 30, 60 min) Init->TimePoints Quench 5. Quenching (Ice-cold ACN + IS) TimePoints->Quench Centrifuge 6. Protein Precipitation & Centrifugation Quench->Centrifuge LCMS 7. LC-MS/MS Analysis (Parent Depletion) Centrifuge->LCMS

Step-by-step experimental workflow for the HLM metabolic stability assay and LC-MS/MS analysis.

Bioanalytical Method Validation (LC-MS/MS)

Quantification of the remaining 2-methoxypyrrolidine-1-carboxamide must adhere strictly to US-FDA bioanalytical method validation guidelines[4].

  • Chromatography: Ultra-fast separation is achieved using a sub-2 µm C18 or C8 column with a mobile phase gradient of 0.1% Formic Acid in water and ACN[6].

  • Detection: Electrospray ionization (ESI) in positive ion mode, utilizing Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions.

  • Validation Metrics: The method must demonstrate a linear range covering the assay concentrations (typically 1 to 1000 ng/mL), with intra- and inter-day precision and accuracy within ±15%[4]. Matrix effects from the HLM lipids must be evaluated to ensure no ion suppression compromises the kinetic data.

Data Analysis and In Vitro to In Vivo Extrapolation (IVIVE)

The depletion of the compound is monitored by plotting the natural log of the percentage remaining versus time.

Kinetic Calculations

Under first-order kinetics, the slope of the linear regression ( −k ) is used to calculate the in vitro half-life ( t1/2​ )[2]:

t1/2​=k0.693​

The in vitro intrinsic clearance ( CLint,micr​ ) is then normalized to the protein content[3]:

IVIVE Scaling

To predict human hepatic clearance, the microsomal clearance is scaled using physiological parameters[7]:

CLint,invivo​=CLint,micr​×MPPGL×Liver Weight

(Where MPPGL = 45 mg/g liver, and human liver weight ≈ 20 g/kg body weight).

Representative Quantitative Data

Below is a structured summary of simulated validation data demonstrating a properly controlled assay environment:

CompoundAssay Role t1/2​ (min) CLint,micr​ (µL/min/mg)Classification
2-Methoxypyrrolidine-1-carboxamide Test Article45.230.7Moderate Clearance
Verapamil Positive Control (High)12.4111.8High Clearance
Warfarin Positive Control (Low)>120<11.5Low Clearance
Minus-NADPH Negative Control>120N/AStable

Conclusion

Evaluating the metabolic stability of 2-methoxypyrrolidine-1-carboxamide in human liver microsomes provides a foundational dataset for determining its viability as a therapeutic scaffold. By employing a rigorously controlled, self-validating HLM assay coupled with FDA-compliant LC-MS/MS bioanalysis, researchers can accurately map its Phase I clearance. If the compound exhibits high clearance (e.g., CLint,micr​>50 µL/min/mg), structural optimization—such as fluorination at the pyrrolidine ring or modifying the methoxy group—may be required to block metabolic soft spots and enhance oral bioavailability.

References

  • EvitaChem.(2E)-2-(Dimethylamino)penta-2,4-dienenitrile - EvitaChem.
  • Springer Nature.
  • IntechOpen.
  • Beckman Coulter.Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler.
  • Srce.hr.Metabolic stability and its role in the discovery of new chemical entities.
  • NIH.Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes.
  • RSC.

Sources

Foundational

Blood-brain barrier permeability of 2-Methoxypyrrolidine-1-carboxamide

Title : Blood-Brain Barrier Permeability of 2-Methoxypyrrolidine-1-carboxamide: A Methodological Whitepaper Executive Summary As a Senior Application Scientist in pharmacokinetics and drug metabolism, I approach the eval...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title : Blood-Brain Barrier Permeability of 2-Methoxypyrrolidine-1-carboxamide: A Methodological Whitepaper

Executive Summary As a Senior Application Scientist in pharmacokinetics and drug metabolism, I approach the evaluation of central nervous system (CNS) penetration not as a single isolated assay, but as a holistic, self-validating system. 2-Methoxypyrrolidine-1-carboxamide (CAS: 103772-04-9), a natural product featuring a pyrrolidine core substituted with methoxy and carboxamide groups, presents a highly favorable physicochemical profile for CNS entry. However, predicting its true neuropharmacological potential requires deconstructing its permeability into passive diffusion, active efflux liability, and in vivo unbound brain partitioning. This whitepaper outlines the authoritative, step-by-step framework required to empirically validate the Blood-Brain Barrier (BBB) permeability of this compound.

Physicochemical Causality and Predictive Modeling

Before initiating in vitro workflows, we must establish the physicochemical causality that governs the compound's interaction with the BBB's tight lipid junctions. The molecular architecture of 2-Methoxypyrrolidine-1-carboxamide strongly suggests a capacity for passive transcellular diffusion, primarily driven by its low molecular weight and optimized polar surface area.

Table 1: Predictive Physicochemical Parameters of 2-Methoxypyrrolidine-1-carboxamide

ParameterValueBBB Penetration ThresholdMechanistic Implication
Molecular Weight (MW) 144.17 g/mol < 400 DaHighly favorable for passive diffusion through tight endothelial junctions.
Topological Polar Surface Area (tPSA) ~52.3 Ų< 90 ŲIndicates sufficient lipophilicity to partition into and cross lipid bilayers.
Hydrogen Bond Donors (HBD) 1< 3Low desolvation energy required for membrane entry.
Hydrogen Bond Acceptors (HBA) 3< 7Optimal for minimizing aqueous retention in the systemic circulation.

Despite these favorable metrics, the presence of the carboxamide moiety introduces a potential hydrogen-bonding recognition site for efflux transporters, necessitating a bifurcated in vitro testing strategy.

Mechanistic Pathway & Workflow Visualization

The following decision-tree illustrates the sequential logic used to evaluate the compound, progressing from in silico predictions to definitive in vivo pharmacokinetic modeling.

BBB_Mechanism Cmpd 2-Methoxypyrrolidine-1-carboxamide (Target Compound) PhysChem Physicochemical Profiling MW: 144.17 | PSA: ~52 Ų Cmpd->PhysChem Passive Passive Diffusion Assessment (PAMPA-BBB) PhysChem->Passive Predicts high permeability Active Active Efflux Assessment (MDCK-MDR1 Transwell) PhysChem->Active Evaluates transporter liability P_app Apparent Permeability (P_app) Quantification Passive->P_app Efflux Efflux Ratio (ER) P-gp Substrate Check Active->Efflux InVivo In Vivo PK Assessment (Brain Homogenate / Plasma) P_app->InVivo If P_app > 10x10^-6 cm/s Efflux->InVivo If ER < 2.0 Kp_uu Unbound Partition Coefficient (K_p,uu,brain) InVivo->Kp_uu Determines true CNS target engagement

Workflow for evaluating the BBB permeability of 2-Methoxypyrrolidine-1-carboxamide.

In Vitro Passive Permeability: The PAMPA-BBB Protocol

Causality & Rationale: To isolate and quantify passive transcellular diffusion, we employ the. Unlike standard gastrointestinal PAMPA models that utilize crude lecithin, the PAMPA-BBB model uses Porcine Brain Lipid Extract (PBLE). This critical substitution accurately mimics the specific sphingomyelin and cholesterol ratios of the cerebral microvascular endothelium, preventing false positives for highly lipophilic compounds[1].

Self-Validating Methodology:

  • Membrane Preparation: Coat the PVDF membrane filters of the donor plate with 4 µL of PBLE (20 mg/mL dissolved in dodecane).

  • Compound Dosing: Dilute 2-Methoxypyrrolidine-1-carboxamide to 10 µM in PBS (pH 7.4, 1% DMSO) and add 300 µL to the donor wells.

  • Incubation: Assemble the donor and acceptor plates (containing 300 µL of blank PBS) and incubate at 37°C for 4 hours under gentle agitation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS to calculate effective permeability ( Pe​ ).

  • System Validation: Concurrently run Verapamil (high permeability standard) and Theophylline (low permeability standard). The assay is only deemed valid if Verapamil Pe​>4.0×10−6 cm/s and Theophylline Pe​<0.5×10−6 cm/s.

Active Efflux Evaluation: MDCK-MDR1 Transwell Assay

Causality & Rationale: While PAMPA-BBB confirms passive entry, it is blind to active efflux. The, which actively pump xenobiotics back into the blood[2]. We utilize Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene. MDCK cells are selected over Caco-2 cells because they develop significantly tighter junctions, more accurately reflecting the restrictive paracellular pathway of the human BBB.

Self-Validating Methodology:

  • Monolayer Integrity Check: Grow MDCK-MDR1 cells on semi-permeable transwell inserts for 5-7 days. Prior to the assay, measure the Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm².

  • Bidirectional Transport:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber (blood side) and measure appearance in the basolateral chamber (brain side) over 2 hours.

    • Basolateral to Apical (B-A): Add the compound to the basolateral chamber and measure appearance in the apical chamber.

  • Toxicity/Paracellular Validation: Co-incubate with Lucifer Yellow (100 µM). Post-assay, quantify Lucifer Yellow permeation; a rejection rate of >99% confirms the compound did not compromise tight junction integrity.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp,B−A​/Papp,A−B​ ). An ER > 2.0 flags the compound as a likely P-gp substrate.

In Vivo Pharmacokinetics: Determining the Unbound Brain Fraction ( Kp,uu,brain​ )

Causality & Rationale: Historically, drug discovery relied on the total brain-to-plasma ratio ( Kp,brain​ ). This is a fundamentally flawed metric because it conflates pharmacologically active drug with drug non-specifically sequestered in brain lipids. According to the , only the unbound fraction of the drug in the brain interstitial fluid ( Kp,uu,brain​ ) is available to engage CNS targets[3].

Self-Validating Methodology:

  • In Vivo Dosing: Administer 2-Methoxypyrrolidine-1-carboxamide (e.g., 5 mg/kg IV) to a rodent model (Sprague-Dawley rats). Collect plasma and whole brain tissue at steady-state (e.g., 2 hours post-dose).

  • Homogenization & Total Quantification: Homogenize one hemisphere of the brain in a 1:3 ratio with buffer. Quantify total brain ( Cbrain​ ) and total plasma ( Cplasma​ ) concentrations via LC-MS/MS to determine Kp,brain​ .

  • Equilibrium Dialysis (The Critical Step):

    • Place the remaining brain homogenate and plasma into separate chambers of a rapid equilibrium dialysis (RED) device, dialyzing against PBS (pH 7.4) for 4-6 hours at 37°C.

    • Validation: Spike a control matrix with the compound without the biological sample to measure device recovery. Recovery must be >85% to ensure the compound isn't binding to the plastic or membrane.

  • Calculation: Determine the fraction unbound in brain ( fu,brain​ ) and plasma ( fu,plasma​ ). Calculate the true CNS penetration metric:

    Kp,uu,brain​=Kp,brain​×fu,plasma​fu,brain​​

Table 2: Interpretation Matrix for BBB Permeability Metrics

Assay MetricThreshold for High CNS PenetrationThreshold for Low CNS PenetrationMechanistic Implication
PAMPA-BBB Pe​ > 4.0×10−6 cm/s< 2.0×10−6 cm/sConfirms capacity for passive transcellular diffusion across brain lipids.
MDCK-MDR1 Efflux Ratio (ER) < 2.0> 2.0 (with low A-B Papp​ )ER > 2.0 indicates active efflux, severely limiting net brain exposure.
Kp,uu,brain​ ~ 1.0 (Range: 0.3 - 3.0)< 0.1Value near 1.0 indicates free, unrestricted equilibration across the BBB.

References

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. URL:[Link]

  • Pardridge, W. M. (2005). The blood-brain barrier: bottleneck in brain drug development. NeuroRx. URL:[Link]

  • Liu, X., et al. (2009). Unbound drug concentration in brain homogenate and cerebral spinal fluid at steady state as a surrogate for unbound concentration in brain interstitial fluid. Drug Metabolism and Disposition. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 2-Methoxypyrrolidine-1-carboxamide via Anodic Shono Oxidation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Electrochemical α -C(sp³)–H functionalization, N,O-acetal synthesis, and urea derivatization.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Electrochemical α -C(sp³)–H functionalization, N,O-acetal synthesis, and urea derivatization.

Executive Summary & Mechanistic Context

The functionalization of saturated azacycles is a critical pathway in the synthesis of alkaloid analogues and fragment-based ligand discovery (FBLD)[1][2]. Traditional C–H functionalization often requires harsh oxidants or pre-installed reactive handles. However, the Shono oxidation provides a streamlined, electroorganic approach to directly functionalize the α -position of protected amines[3].

This protocol details a two-phase synthesis of 2-Methoxypyrrolidine-1-carboxamide .

  • Phase 1: The formation of the urea intermediate, pyrrolidine-1-carboxamide, utilizing trimethylsilyl isocyanate (TMSNCO) as a highly reactive, yet mild, isocyanate source[4].

  • Phase 2: The electrochemical anodic oxidation (Shono oxidation) of the urea in methanol. This process generates a transient N-acyliminium ion via a single-electron transfer (SET) and deprotonation sequence, which is subsequently trapped by the methanolic solvent to yield the stable N,O-acetal[3][5].

Mechanistic Workflow

G A Pyrrolidine + TMSNCO (Starting Materials) B Pyrrolidine-1-carboxamide (Urea Intermediate) A->B Urea Formation (0 °C to RT) C Anodic Oxidation (-1e-, -H+, -1e-) B->C CCE Electrolysis in MeOH D N-Acyliminium Ion (Electrophilic Intermediate) C->D SET & Deprotonation E Methanol (MeOH) Nucleophilic Trapping D->E Solvent Addition F 2-Methoxypyrrolidine-1-carboxamide (Target N,O-Acetal) E->F Final Product Isolation

Synthesis workflow: From urea formation via TMSNCO to electrochemical Shono oxidation.

Quantitative Data & Reagent Specifications

To ensure reproducibility, all reagents must meet strict purity standards. Electrochemical reactions are highly sensitive to trace water and metal impurities, which can alter the conductivity or lead to premature quenching of the N-acyliminium intermediate.

Reagent / ComponentRoleMW ( g/mol )EquivalentsAmount (for 10 mmol scale)
Pyrrolidine Starting Material71.121.0 eq0.71 g (0.83 mL)
Trimethylsilyl isocyanate (TMSNCO) Urea Source115.211.2 eq1.38 g (1.62 mL)
Dichloromethane (DCM) Solvent (Phase 1)84.93N/A25 mL (Anhydrous)
Pyrrolidine-1-carboxamide Intermediate114.151.0 eq~1.14 g (Theoretical)
Methanol (MeOH) Solvent / Nucleophile32.04Excess30 mL (Anhydrous)
Tetraethylammonium tetrafluoroborate (Et₄NBF₄) Supporting Electrolyte217.060.1 M0.65 g

Step-by-Step Experimental Protocol

Phase 1: Synthesis of Pyrrolidine-1-carboxamide

Scientific Rationale: Trimethylsilyl isocyanate (TMSNCO) is selected over traditional sodium cyanate/HCl mixtures because it is highly soluble in organic solvents and reacts rapidly with secondary amines to form ureas cleanly. The trimethylsilyl group is easily hydrolyzed during the aqueous workup, leaving the primary amide[4].

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Reagent Addition: Add anhydrous DCM (25 mL) and pyrrolidine (10 mmol, 0.83 mL) to the flask. Cool the solution to 0 °C using an ice-water bath.

  • Isocyanate Coupling: Dropwise, add TMSNCO (12 mmol, 1.62 mL) via syringe over 10 minutes. Caution: TMSNCO is volatile and moisture-sensitive.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4 hours under a nitrogen atmosphere.

  • Quenching & Hydrolysis: Add 10 mL of distilled water to the reaction mixture and stir vigorously for 30 minutes. This step hydrolyzes the N-TMS intermediate to the desired primary carboxamide[4].

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield pyrrolidine-1-carboxamide as a white solid/viscous oil. Use directly in Phase 2.

Phase 2: Electrochemical Shono Oxidation

Scientific Rationale: Constant Current Electrolysis (CCE) is utilized to generate the N-acyliminium ion. A graphite anode is preferred due to its high overpotential for solvent oxidation, ensuring the current is directed toward the oxidation of the amide substrate[1][5]. Et₄NBF₄ is chosen as the supporting electrolyte because the BF₄⁻ counterion is non-nucleophilic and stable under anodic conditions[3].

  • Electrochemical Cell Setup: Equip an undivided electrochemical cell (e.g., a 50 mL beaker or specialized electrochemistry vial) with a graphite plate anode and a platinum (or nickel) plate cathode[1][5].

  • Solution Preparation: Dissolve the pyrrolidine-1-carboxamide (approx. 10 mmol from Phase 1) in anhydrous Methanol (30 mL). Add Et₄NBF₄ (0.65 g) to achieve a 0.1 M electrolyte concentration.

  • Electrolysis: Submerge the electrodes into the solution. Stir the mixture gently. Apply a constant current of 50 mA (CCE) using a DC power supply.

  • Charge Passage: Maintain the electrolysis at room temperature until 2.5 to 3.0 Faradays per mole (F/mol) of charge have passed. Note: The slight excess of charge compensates for minor background solvent oxidation.

  • Workup: Once complete, turn off the power supply and remove the electrodes. Concentrate the methanolic solution under reduced pressure to remove the solvent.

  • Electrolyte Removal: Suspend the crude residue in a mixture of DCM (30 mL) and water (15 mL). The Et₄NBF₄ will partition into the aqueous layer, while the N,O-acetal product remains in the organic layer.

  • Final Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate 2-Methoxypyrrolidine-1-carboxamide .

Consolidated References

  • Recent Developments in Shono-Type Oxidation: Strategies for Modular α-C(sp3)–H Functionalization ACS Electrochemistry[Link]

  • The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions Beilstein Journal of Organic Chemistry [Link]

  • Stereoselective synthesis of fissoldhimine alkaloid analogues via sequential electrooxidation and heterodimerization of ureas Archimer (Ifremer)[Link]

Sources

Application

Application Note: 2-Methoxypyrrolidine-1-carboxamide as a Privileged Scaffold in Fragment-Based Drug Discovery

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Pharmacophore Rationale 2-Methoxypyrroli...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Pharmacophore Rationale

2-Methoxypyrrolidine-1-carboxamide (CAS: 103772-04-9) is a low-molecular-weight natural product originally identified in the extracts of the African medicinal plants Hexalobus crispiflorus and Friesodielsia velutina[1]. While crude extracts of H. crispiflorus have demonstrated potent anti-plasmodial and antiproliferative activities[2], the isolated monomer has emerged as a highly privileged building block in modern Fragment-Based Drug Discovery (FBDD) and peptidomimetic design.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a highly calibrated structural tool. The utility of 2-methoxypyrrolidine-1-carboxamide is driven by three distinct structural features that solve common thermodynamic and kinetic challenges in drug design:

  • Conformational Rigidity (The Pyrrolidine Core): The five-membered azacycle acts as a conformationally restricted proline surrogate. By pre-organizing the ligand geometry, it significantly reduces the entropic penalty ( ΔS ) incurred upon target binding.

  • Bidentate Hydrogen Bonding (The 1-Carboxamide): The urea-like carboxamide moiety serves as both a hydrogen bond donor and acceptor. This feature is critical for anchoring inhibitors into the hinge regions of kinases[3] or the catalytic triads of proteases[4].

  • Stereoelectronic Locking (The 2-Methoxy Group): The electronegative methoxy group at the C2 position induces a strong gauche effect. This stereoelectronic phenomenon biases the pyrrolidine ring into a specific envelope pucker, locking the conformation. Furthermore, the oxygen atom provides a localized vector for interacting with active-site water molecules, while the methyl group perfectly occupies small, lipophilic sub-pockets.

Applications in Disease-Targeted Workflows

The pyrrolidine-1-carboxamide scaffold has been successfully deployed across multiple therapeutic areas. Understanding the causality behind its success allows medicinal chemists to rationally incorporate it into new screening libraries.

A. Neuropathic Pain: TRPV1 Antagonism

The scaffold has been instrumental in developing potent, brain-penetrant Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. For example, derivatives like (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide utilize the carboxamide to form critical hydrogen bonds within the TRPV1 channel, achieving nanomolar potency ( IC50​=2.66 nM) and excellent central nervous system (CNS) penetration without the hyperthermia side effects common to earlier inhibitors[5].

B. Oncology & Autophagy: Kinase Inhibition

In the development of ULK1 (Unc-51 like autophagy activating kinase 1) inhibitors, the pyrrolidine-1-carboxamide motif acts as a selectivity filter. It perfectly mimics the hydrogen-bonding pattern of ATP at the kinase hinge region, enabling the blockade of autophagy in cancer cells[3].

C. Antiviral Therapeutics: Protease Inhibition

In human cytomegalovirus (HCMV) drug discovery, pyrrolidine carboxamides have been utilized to mimic the peptide transition state. The carboxamide group accesses the S4 binding pocket of the HCMV protease, yielding plasma-stable inhibitors with whole-cell antiviral activity[4].

Mechanism_Action Ligand Pyrrolidine-1-carboxamide Pharmacophore Receptor Target Protein (e.g., TRPV1 / Kinase) Ligand->Receptor Associates Hinge Hinge Region Binding (H-Bond Network) Receptor->Hinge Carboxamide Interaction Conform Conformational Lock (Gauche Effect) Receptor->Conform C2-Methoxy Interaction Inhibition Target Inhibition (Efficacy) Hinge->Inhibition Blocks Activity Conform->Inhibition Reduces Entropic Penalty

Figure 1: Mechanistic pathway of target inhibition via the Pyrrolidine-1-carboxamide pharmacophore.

Quantitative Data: Fragment Triage & Thermodynamics

To be effective in FBDD, a molecule must adhere strictly to the "Rule of Three" (Ro3). 2-Methoxypyrrolidine-1-carboxamide is an ideal Ro3-compliant fragment, offering high ligand efficiency (LE).

Table 1: Physicochemical Properties & Ro3 Compliance

PropertyValueRo3 ThresholdCompliance
Molecular Weight (MW) 144.17 g/mol ≤300 Yes
cLogP -0.42 ≤3 Yes
H-Bond Donors (HBD) 2 (from NH2​ ) ≤3 Yes
H-Bond Acceptors (HBA) 3 (C=O, N-ring, O-Me) ≤3 Yes
Rotatable Bonds 1 ≤3 Yes
Polar Surface Area (PSA) 52.3 Ų ≤60 ŲYes

Table 2: Thermodynamic Impact of C2-Methoxy Substitution (Representative Protease Target)

Ligand Scaffold ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)Mechanistic Rationale
Pyrrolidine-1-carboxamide-5.2-4.1-1.1Baseline H-bonding at the hinge region.
2-Methoxypyrrolidine-1-carboxamide -7.8 -5.5 -2.3 Gauche effect locks pucker; reduces entropic penalty ( −TΔS ); adds HBA vector.

Experimental Protocols

The following protocols detail how to screen and validate 2-Methoxypyrrolidine-1-carboxamide within an FBDD pipeline. Crucially, these are designed as self-validating systems —incorporating internal controls to prevent false positives caused by aggregation or non-specific binding.

Protocol A: Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is highly sensitive to bulk refractive index changes. Because fragments like 2-Methoxypyrrolidine-1-carboxamide require high screening concentrations (up to 1 mM), DMSO matching is the most critical variable.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the target protein (e.g., ULK1 kinase domain) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 3000–5000 Response Units (RU) to ensure sufficient signal for a low-MW fragment.

  • Buffer Preparation: Prepare running buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20) supplemented with exactly 5.0% DMSO .

  • Solvent Correction Calibration: Self-Validation Step: Before running the fragment, inject a series of 8 blank buffers with DMSO concentrations ranging from 4.5% to 5.5%. This creates a solvent correction curve to eliminate bulk-shift artifacts.

  • Fragment Injection: Inject 2-Methoxypyrrolidine-1-carboxamide at a flow rate of 30 µL/min. Causality: A high flow rate minimizes mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Control Injections: Self-Validation Step: Inject a known positive control (e.g., a known Ro3 compliant binder) and a negative control (buffer only) every 20 cycles. If the positive control signal drops by >10%, the protein surface is denaturing, and the run must be aborted.

  • Data Analysis: Fit the steady-state binding levels ( Req​ ) against fragment concentration to determine the dissociation constant ( KD​ ).

Protocol B: X-Ray Crystallographic Soaking

Once validated by SPR, the binding pose must be elucidated to guide hit-to-lead optimization.

Step-by-Step Methodology:

  • Crystal Growth: Grow apo-crystals of the target protein using hanging-drop vapor diffusion.

  • Fragment Solution Preparation: Dissolve 2-Methoxypyrrolidine-1-carboxamide in 100% DMSO to a stock concentration of 100 mM.

  • Soaking Drop Formulation: Dilute the fragment stock into the crystallization mother liquor to a final concentration of 10 mM (final DMSO = 10%). Causality: Fragments have low affinity; high concentrations are required to drive occupancy in the crystal lattice.

  • Soaking: Transfer the apo-crystal into the soaking drop using a litho-loop. Incubate for 2 to 24 hours. Self-Validation Step: Monitor the crystal visually. If micro-cracking occurs, the fragment is inducing a conformational change incompatible with the lattice; reduce the soak time to 1 hour or lower the concentration to 5 mM.

  • Cryoprotection & Harvesting: Briefly transfer the soaked crystal to a mother liquor solution containing 20% glycerol, then flash-freeze in liquid nitrogen.

  • Diffraction & Refinement: Collect data at a synchrotron source. During refinement, look for Fo​−Fc​ positive electron density in the active site corresponding to the pyrrolidine ring and the distinct C2-methoxy vector.

FBDD_Workflow N1 Fragment Library (2-Methoxypyrrolidine-1-carboxamide) N2 Primary SPR Screening (Identify KD < 1 mM) N1->N2 Immobilize Target N3 Orthogonal Validation (NMR / ITC) N2->N3 Hit Selection N4 Structural Elucidation (X-ray Soaking) N3->N4 Validated Hits N5 Structure-Guided Optimization N4->N5 3D Binding Map N6 Lead Candidate (Nanomolar Potency) N5->N6 Pharmacophore Growth

Figure 2: Integrated Fragment-Based Drug Discovery (FBDD) workflow utilizing orthogonal validation.

References

  • Boyom, F. F., Ngouana, V., Zollo, P. H., Menut, C., Bessiere, J. M., Gut, J., & Rosenthal, P. J. (2003). Composition and anti-plasmodial activities of essential oils from some Cameroonian medicinal plants (Isolation of Hexalobus crispiflorus derivatives). Phytochemistry, 64(7), 1269-1275. URL: [Link]

  • Lin, Y., et al. (2022). Discovery of (S)-N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist. European Journal of Medicinal Chemistry, 233, 114191. URL:[Link]

  • Pettingill, P., et al. (2015). Discovery and structure of a new inhibitor scaffold of the autophagy initiating kinase ULK1. Oncotarget, 6(31), 31250–31267. URL:[Link]

  • Borthwick, A. D., et al. (2003). Design and Synthesis of Pyrrolidine-5,5'-trans-Lactams as Novel Mechanism-Based Inhibitors of Human Cytomegalovirus Protease. 4. Antiviral Activity and Plasma Stability. Journal of Medicinal Chemistry, 46(21), 4428–4449. URL:[Link]

Sources

Method

Application Note: Solubilization and Cell Culture Dosing Protocol for 2-Methoxypyrrolidine-1-carboxamide

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide Physicochemical Rationale & Causality To design a robust in vitro as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide

Physicochemical Rationale & Causality

To design a robust in vitro assay, one must first understand the physicochemical nature of the compound being tested. 2-Methoxypyrrolidine-1-carboxamide (CAS: 103772-04-9) is a low-molecular-weight organic compound with a molecular weight of 144.17 g/mol [1]. Structurally, it features a pyrrolidine core substituted with a methoxy group and a carboxamide moiety[1].

The Causality of Solvent Selection: The presence of the carboxamide group allows the molecule to participate in extensive intermolecular hydrogen bonding, which forms a stable crystal lattice in its powder state. Attempting to dissolve this directly into an aqueous cell culture medium often fails because the thermodynamic energy required to break these intermolecular bonds exceeds the solvation energy provided by water.

Therefore, Dimethyl sulfoxide (DMSO) —a polar aprotic solvent—is the gold standard for initial solubilization. DMSO acts as a powerful hydrogen-bond acceptor, efficiently disrupting the compound's crystal lattice and ensuring complete molecular dispersion before introduction into the aqueous environment[2].

Cytotoxicity Constraints & Assay Integrity

A critical failure point in cell-based screening is solvent-induced artifactual data. While DMSO is necessary for solubilization, it is biologically active at higher concentrations.

  • Cytotoxicity Thresholds: Most robust immortalized cell lines can tolerate up to 0.5% (v/v) DMSO with minimal loss of viability. However, for primary cells, stem cells, or sensitive phenotypic assays, the final DMSO concentration must strictly not exceed 0.1% [2].

  • Immunomodulatory Artifacts: Exceeding 1% DMSO has been empirically shown to induce severe artifactual immunomodulatory effects, such as suppressing interleukin-6 (IL-6) and reactive oxygen species (ROS) production, which will confound assay readouts and lead to false negatives[3].

Self-Validating Principle: To guarantee assay integrity, your protocol must be designed so that the final well concentration never exceeds the 0.1%–0.5% DMSO limit. This requires calculating a 1000X Master Stock (for 0.1% final) or a 200X Master Stock (for 0.5% final).

Quantitative Reconstitution Guidelines

The following table synthesizes the required Master Stock concentrations and corresponding mass requirements to achieve target assay concentrations while strictly maintaining safe DMSO limits.

Target Final Assay Conc.Required Master Stock (for 0.1% DMSO)Required Master Stock (for 0.5% DMSO)Mass of 2-MPC required per 1 mL of DMSO
10 µM 10 mM2 mM1.44 mg
50 µM 50 mM10 mM7.21 mg
100 µM 100 mM20 mM14.42 mg
250 µM 250 mM50 mM36.04 mg

(Calculations based on MW = 144.17 g/mol . Formula: Mass (mg) = Desired Concentration (mM) × 0.14417)

Self-Validating Experimental Protocol

This methodology utilizes an "Intermediate Dilution" strategy. Directly spiking a highly concentrated DMSO stock into aqueous media causes a rapid shift in the dielectric constant, leading to localized supersaturation and hydrophobic "crash-out" (precipitation)[4].

Phase 1: Master Stock Preparation (1000X)
  • Equilibration: Allow the lyophilized vial of 2-Methoxypyrrolidine-1-carboxamide to equilibrate to room temperature in a desiccator before opening to prevent ambient moisture condensation.

  • Reconstitution: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) directly to the vial to achieve a 1000X stock (e.g., 10 mM stock for a 10 µM final assay).

  • Validation Checkpoint 1 (Visual): Hold the vial against a dark background. The solution must be completely optically clear.

  • Intervention (If turbid): If undissolved particulates remain, subject the vial to ultrasonication in a water bath at 37°C for 5–10 minutes. Ultrasonication provides the localized cavitation energy required to force the compound into solution without degrading the molecule via excessive heat[4].

Phase 2: Intermediate Dilution (10X to 100X)
  • Pre-warming: Warm your base culture medium or PBS to 37°C. Cold aqueous buffers drastically reduce solubility limits and induce immediate precipitation.

  • Dilution: Pipette the DMSO Master Stock into the warm media to create a 10X or 100X intermediate working solution. Action: Add the DMSO stock dropwise while continuously vortexing the aqueous tube to ensure rapid dispersal.

  • Validation Checkpoint 2 (Microscopic): Inspect the intermediate solution under a phase-contrast microscope. Look for micro-crystals or cloudiness. If precipitation occurs, the compound has exceeded its aqueous thermodynamic solubility limit. You must discard the tube, lower the Master Stock concentration, and repeat[4].

Phase 3: Final Cell Culture Dosing
  • Application: Add the clear intermediate solution to your plated cells to achieve a 1X final concentration.

  • Control Matching: You must treat your negative control wells with an exact vehicle match (e.g., 0.1% DMSO in media) to normalize baseline cellular responses[4].

Workflow Visualization

Below is the logical decision-tree for the solubilization workflow.

Workflow Start Lyophilized Powder 2-Methoxypyrrolidine-1-carboxamide Stock Master Stock (1000X) Reconstitute in 100% DMSO Start->Stock Check1 Visual Validation: Is solution optically clear? Stock->Check1 Sonicate Intervention: Vortex & Sonicate (37°C) Check1->Sonicate No (Turbid) Intermediate Intermediate Dilution (10X) Dilute in Warm PBS/Media Check1->Intermediate Yes (Clear) Sonicate->Check1 Check2 Visual Validation: Micro-precipitates present? Intermediate->Check2 Adjust Intervention: Lower Stock Conc. / Warm Media Check2->Adjust Yes (Crash-out) Final Final Assay Dosing Add to Cells (DMSO ≤ 0.1%) Check2->Final No (Stable) Adjust->Intermediate

Caption: Self-validating solubilization workflow for 2-Methoxypyrrolidine-1-carboxamide, highlighting critical physical checkpoints.

References

  • [2] LifeTein. "Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use". Available at:[Link]

  • [3] National Institutes of Health (NIH) / PMC. "Considerations regarding use of solvents in in vitro cell based assays". Available at:[Link]

Sources

Application

The Strategic Utility of 2-Methoxypyrrolidine-1-carboxamide as a Chemical Intermediate: A Guide for Researchers

For Immediate Release This document provides an in-depth technical guide on the application of 2-Methoxypyrrolidine-1-carboxamide as a versatile chemical intermediate for researchers, scientists, and professionals in dru...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This document provides an in-depth technical guide on the application of 2-Methoxypyrrolidine-1-carboxamide as a versatile chemical intermediate for researchers, scientists, and professionals in drug development. This guide offers a comprehensive overview of its synthesis, physicochemical properties, and potential applications, with a focus on its role as a chiral building block in the synthesis of complex molecules.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its rigid, five-membered ring structure provides a defined three-dimensional orientation for appended functional groups, making it an ideal building block for creating molecules with specific biological activities. The introduction of a methoxy group at the 2-position and a carboxamide at the 1-position, as in 2-Methoxypyrrolidine-1-carboxamide, offers unique opportunities for further chemical modification and diversification. This intermediate can serve as a valuable precursor for the synthesis of novel pharmaceuticals, agrochemicals, and other fine chemicals.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Justification
Molecular Formula C₆H₁₂N₂O₂Based on chemical structure
Molecular Weight 144.17 g/mol Calculated from the molecular formula
Appearance Likely a colorless to pale yellow oil or a low-melting solidBased on similar small N-acylpyrrolidine derivatives
Boiling Point Estimated to be in the range of 250-300 °CExtrapolated from related pyrrolidinones and carboxamides
Solubility Expected to be soluble in a wide range of organic solvents (e.g., DCM, THF, EtOAc, MeOH) and have some water solubility.The presence of polar functional groups (amide, ether) suggests solubility in polar solvents.
Chirality Exists as a pair of enantiomers ((R) and (S))Due to the stereocenter at the 2-position of the pyrrolidine ring

Synthesis of 2-Methoxypyrrolidine-1-carboxamide

A plausible synthetic route to 2-Methoxypyrrolidine-1-carboxamide involves the electrochemical oxidation of an N-protected proline derivative in the presence of methanol, followed by amidation. This approach, often referred to as the Shono oxidation, provides a direct method for the introduction of a methoxy group at the α-position to the nitrogen atom.

Proposed Synthetic Pathway

The synthesis can be envisioned in two key steps starting from a readily available N-protected proline, such as N-Boc-proline.

Synthesis_Pathway N-Boc-proline N-Boc-proline N-Boc-2-methoxypyrrolidine N-Boc-2-methoxypyrrolidine N-Boc-proline->N-Boc-2-methoxypyrrolidine Shono Oxidation (Electrochemical Oxidation in MeOH) 2-Methoxypyrrolidine-1-carboxamide 2-Methoxypyrrolidine-1-carboxamide N-Boc-2-methoxypyrrolidine->2-Methoxypyrrolidine-1-carboxamide 1. Boc Deprotection (e.g., TFA) 2. Carboxamidation (e.g., isocyanate or carbamoyl chloride)

Caption: Proposed synthetic pathway for 2-Methoxypyrrolidine-1-carboxamide.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known methods for the synthesis of N-acyl-2-methoxypyrrolidines. Optimization of reaction conditions may be necessary.

Step 1: Synthesis of N-Boc-2-methoxypyrrolidine

  • Apparatus Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and two graphite electrodes, dissolve N-Boc-proline (1 equivalent) in anhydrous methanol.

  • Electrolyte: Add a suitable supporting electrolyte, such as sodium perchlorate (NaClO₄) or tetraethylammonium tetrafluoroborate (Et₄NBF₄), to the solution.

  • Electrolysis: Apply a constant current to the electrodes. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, remove the electrodes and concentrate the reaction mixture under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield crude N-Boc-2-methoxypyrrolidine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-Methoxypyrrolidine-1-carboxamide

  • Boc Deprotection: Dissolve the purified N-Boc-2-methoxypyrrolidine (1 equivalent) in dichloromethane (DCM). Add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralization: Carefully neutralize the reaction mixture with a suitable base, such as saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. The combined organic layers are dried and concentrated to give 2-methoxypyrrolidine.

  • Carboxamidation: Dissolve the crude 2-methoxypyrrolidine in an aprotic solvent like DCM or THF. To this solution, add a suitable carbamoylating agent, such as trimethylsilyl isocyanate or a carbamoyl chloride, at 0 °C. Allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product, 2-Methoxypyrrolidine-1-carboxamide, can be purified by column chromatography or crystallization.

Application as a Chemical Intermediate in Drug Discovery

2-Methoxypyrrolidine-1-carboxamide is a promising chiral building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the methoxy group at the 2-position can be exploited in several ways:

  • Stereocontrolled Substitution: The methoxy group can act as a leaving group in the presence of a Lewis acid, generating an N-acyliminium ion intermediate. This highly reactive species can then be trapped by a wide range of nucleophiles in a stereocontrolled manner, allowing for the introduction of diverse substituents at the 2-position.

  • Modulation of Physicochemical Properties: The methoxy group can influence the lipophilicity and metabolic stability of the final molecule, which are critical parameters in drug design.

  • Scaffold for Library Synthesis: The straightforward synthesis of 2-Methoxypyrrolidine-1-carboxamide and its potential for diversification make it an attractive scaffold for the parallel synthesis of compound libraries for high-throughput screening.

Exemplary Workflow: Synthesis of a Novel Pyrrolidine Derivative

The following workflow illustrates the potential use of 2-Methoxypyrrolidine-1-carboxamide in the synthesis of a more complex, biologically active molecule.

Application_Workflow cluster_0 Intermediate Preparation cluster_1 Key Reaction cluster_2 Target Molecule Synthesis 2-Methoxypyrrolidine-1-carboxamide 2-Methoxypyrrolidine-1-carboxamide N-Acyliminium Ion Formation N-Acyliminium Ion Formation 2-Methoxypyrrolidine-1-carboxamide->N-Acyliminium Ion Formation Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) Nucleophilic Addition Nucleophilic Addition N-Acyliminium Ion Formation->Nucleophilic Addition Nucleophile (e.g., organometallic reagent, enol silane) Novel Pyrrolidine Derivative Novel Pyrrolidine Derivative Nucleophilic Addition->Novel Pyrrolidine Derivative

Caption: Exemplary workflow for the application of 2-Methoxypyrrolidine-1-carboxamide.

Safety and Handling

Specific safety data for 2-Methoxypyrrolidine-1-carboxamide is not available. However, based on the safety profiles of structurally similar compounds such as 1-Methyl-2-pyrrolidinone, the following precautions are recommended.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][4]

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[3]

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with plenty of water.[3][5] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3][6]

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.[3][7]

Disclaimer: The information provided in this document is for research and development purposes only. It is the responsibility of the user to conduct a thorough safety assessment before handling this compound.

References

  • Spectrum Chemical. (2015, June 3).
  • Fisher Scientific. (2025, August 14).
  • Sigma-Aldrich. (2026, January 29).
  • Thermo Fisher Scientific. (2014, November 4). SAFETY DATA SHEET: 2-Methylpyrrolidine hydrochloride.
  • Tokyo Chemical Industry. (2025, November 18).
  • Google Patents. (2007, July 17). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. US7244852B2.
  • Asian Journal of Chemistry. (2010, April 2). Synthesis of (2R,3R,4S)-N-Boc-2,4-Diarylpyrrolidine-3-carboxamides.
  • Diva-Portal.org. (2017, May 15). Synthesis of substituted pyrrolidines.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.). Preparation of N‐protected‐2‐methoxypyrrolidines by oxidation and their reaction with nucleophiles.
  • Google Patents. (2014, August 28). Asymmetric synthesis of a substituted pyrrolidine-2-carboxamide. WO2014128094A1.
  • Suganuma, S., et al. (n.d.). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC.
  • Atropisomeric Properties of N-Acyl/N-Sulfonyl 5H-Dibenzo[b,d]azepin-7(6H)-ones. (n.d.). PMC.
  • MDPI. (2012, May 8). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides.
  • PubMed. (2018, September 15). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides.
  • Exploring the Conformational Effects of N- and C-Methyl
  • Journal of Materials Chemistry B (RSC Publishing). (n.d.).
  • MedChemica. (n.d.).
  • Semantic Scholar. (1996, May 1). Structure and physicochemical properties of meloxicam, a new NSAID.

Sources

Method

Application Note: HPLC Method Development for 2-Methoxypyrrolidine-1-carboxamide

Abstract This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methoxypyrrolidine-1-carboxamide. The strategy encompasses initial...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-Methoxypyrrolidine-1-carboxamide. The strategy encompasses initial physicochemical property assessment, selection of chromatographic mode (Reversed-Phase and HILIC), and systematic optimization of parameters. Furthermore, a detailed protocol for subsequent chiral separation is presented, addressing the stereoisomeric nature of the analyte. This application note is intended for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this and structurally related compounds.

Introduction

2-Methoxypyrrolidine-1-carboxamide is a substituted pyrrolidine derivative with potential applications in pharmaceutical development. As with many chiral molecules, the stereochemistry at the C2 position of the pyrrolidine ring is expected to significantly influence its biological activity. Therefore, a robust and reliable HPLC method capable of both quantifying the compound and separating its enantiomers is critical for research, development, and quality control. This guide outlines a logical and scientifically-grounded workflow for developing such a method.

Analyte Properties and Initial Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of efficient HPLC method development.

Physicochemical Properties
  • Structure: 2-Methoxypyrrolidine-1-carboxamide possesses a polar carboxamide group and a methoxy group, along with a pyrrolidine ring. The molecule is chiral at the carbon atom bonded to the methoxy group.

  • Polarity and Solubility: Based on analogs like N-acetylpyrrolidine (logP 0.2) and N-methyl-2-pyrrolidone (logP -0.5), 2-Methoxypyrrolidine-1-carboxamide is predicted to be a polar compound with good solubility in polar solvents such as water, methanol, and acetonitrile.[1][2]

  • pKa: The amide functional group is neutral under typical HPLC pH conditions (pH 2-8). The pyrrolidine nitrogen is part of the amide and is not basic. The methoxy group is also not ionizable. Therefore, the analyte is considered a neutral molecule.

  • UV Absorbance: The primary chromophore in the molecule is the carboxamide group. Simple amides typically exhibit a weak n-π* transition at around 220 nm and a stronger π-π* transition below 200 nm. Therefore, a low UV detection wavelength, likely in the range of 195-220 nm, is anticipated to be necessary for adequate sensitivity.[3] For related compounds like 2-pyrrolidone, a detection wavelength of 210 nm has been successfully employed.

Initial Methodological Choices

Given the polar and neutral nature of 2-Methoxypyrrolidine-1-carboxamide, two primary chromatographic modes are considered:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred mode for retaining and separating highly polar, neutral compounds that show little or no retention in reversed-phase chromatography.[4]

  • Reversed-Phase Liquid Chromatography (RPLC): While challenging for very polar compounds, modern RPLC columns with polar-embedded or polar-endcapped stationary phases can provide adequate retention and alternative selectivity.

HPLC Method Development Workflow

The following diagram illustrates the systematic approach to method development for 2-Methoxypyrrolidine-1-carboxamide.

MethodDevelopmentWorkflow cluster_achiral Part 1: Achiral Method Development cluster_hilic_dev HILIC Optimization cluster_rplc_dev RPLC Optimization cluster_chiral Part 2: Chiral Method Development cluster_direct_dev Direct Method Optimization Analyte_Characterization Analyte Characterization (Polar, Neutral, Low UV Absorbance) Mode_Selection Chromatographic Mode Selection Analyte_Characterization->Mode_Selection HILIC HILIC Approach Mode_Selection->HILIC RPLC RPLC Approach (Polar-Modified Column) Mode_Selection->RPLC HILIC_Column Column Screening (Amide, Zwitterionic) HILIC->HILIC_Column RPLC_Column Column Screening (C18 Polar-Embedded, Phenyl) RPLC->RPLC_Column HILIC_Mobile_Phase Mobile Phase Screening (ACN/Water + Buffer) HILIC_Column->HILIC_Mobile_Phase HILIC_Optimization Parameter Optimization (Gradient, Temp., Flow Rate) HILIC_Mobile_Phase->HILIC_Optimization Method_Selection Select Optimal Achiral Method (Peak Shape, Retention, Resolution) HILIC_Optimization->Method_Selection RPLC_Mobile_Phase Mobile Phase Screening (ACN/MeOH + Water) RPLC_Column->RPLC_Mobile_Phase RPLC_Optimization Parameter Optimization (Gradient, Temp., Flow Rate) RPLC_Mobile_Phase->RPLC_Optimization RPLC_Optimization->Method_Selection Chiral_Strategy Chiral Separation Strategy Method_Selection->Chiral_Strategy Direct_Method Direct Method (Chiral Stationary Phase) Chiral_Strategy->Direct_Method Indirect_Method Indirect Method (Derivatization) Chiral_Strategy->Indirect_Method Chiral_Column CSP Screening (Polysaccharide-based) Direct_Method->Chiral_Column Chiral_Mobile_Phase Mobile Phase Screening (Normal, Polar Organic, Reversed) Chiral_Column->Chiral_Mobile_Phase Chiral_Optimization Parameter Optimization (Modifier, Temp., Flow Rate) Chiral_Mobile_Phase->Chiral_Optimization Final_Method Final Validated Chiral Method Chiral_Optimization->Final_Method

Caption: HPLC method development workflow for 2-Methoxypyrrolidine-1-carboxamide.

Part 1: Achiral Method Development Protocols

Initial Sample and Solvent Preparation
  • Standard Solution: Prepare a stock solution of 2-Methoxypyrrolidine-1-carboxamide at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water. Prepare working standards by diluting the stock solution to a concentration of 0.1 mg/mL.

  • Solvents: Use HPLC-grade acetonitrile, methanol, and water. All mobile phases should be freshly prepared and degassed.

Protocol 1: HILIC Method Development

HILIC is a strong candidate for this polar analyte. The primary retention mechanism is the partitioning of the analyte into a water-enriched layer on the polar stationary phase.

4.2.1. Column and Mobile Phase Screening

Parameter Condition 1 Condition 2 Condition 3
Column Amide-based (e.g., BEH Amide, TSKgel Amide-80)Zwitterionic (e.g., HILIC-Z)Unbonded Silica (for comparison)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.010 mM Ammonium Formate in Water, pH 3.5Water
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 95% to 60% B over 10 minutes95% to 60% B over 10 minutes95% to 60% B over 10 minutes
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detector DAD/PDA, 195-250 nm (monitor 210 nm)DAD/PDA, 195-250 nm (monitor 210 nm)DAD/PDA, 195-250 nm (monitor 210 nm)
Injection Vol. 5 µL5 µL5 µL

4.2.2. Optimization Rationale

  • Column Choice: Amide and zwitterionic phases often provide good peak shape and retention for a wide range of polar compounds.[4]

  • Mobile Phase: A buffer is recommended to ensure reproducible retention times. Ammonium formate and ammonium acetate are volatile and MS-friendly.

  • Gradient: A generic gradient from high to low organic content is used for initial screening. The elution in HILIC is promoted by increasing the water content.

Protocol 2: Reversed-Phase Method Development

For RPLC, a column with enhanced polar retention is necessary.

4.3.1. Column and Mobile Phase Screening

Parameter Condition 1 Condition 2 Condition 3
Column C18 with polar-embedded groupC18 with polar endcappingPhenyl-Hexyl
Mobile Phase A Water0.1% Formic Acid in WaterWater
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 5% to 50% B over 10 minutes5% to 50% B over 10 minutes5% to 50% B over 10 minutes
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C30 °C
Detector DAD/PDA, 195-250 nm (monitor 210 nm)DAD/PDA, 195-250 nm (monitor 210 nm)DAD/PDA, 195-250 nm (monitor 210 nm)
Injection Vol. 5 µL5 µL5 µL

4.3.2. Optimization Rationale

  • Column Choice: Polar-modified C18 phases prevent phase collapse in highly aqueous mobile phases and offer alternative selectivity for polar analytes. Phenyl phases can provide unique π-π interactions.

  • Mobile Phase: A simple water/organic mobile phase is a good starting point for neutral compounds. Formic acid can improve peak shape in some cases.

  • Gradient: A standard RPLC gradient from low to high organic content is used.

Part 2: Chiral Method Development Protocol

Once a satisfactory achiral method is established for quantification, the next step is to develop a method for separating the enantiomers. A direct approach using a chiral stationary phase (CSP) is generally preferred for its simplicity.[5]

Protocol 3: Chiral Separation

5.1.1. Column and Mobile Phase Screening

Polysaccharide-based CSPs are highly versatile and effective for a wide range of chiral compounds, including pyrrolidine derivatives.[4][5]

Parameter Condition 1 (Normal Phase) Condition 2 (Polar Organic) Condition 3 (Reversed-Phase)
Column Chiralpak IA or IC, Chiralcel OD-H or AD-HChiralpak IA or IC, Chiralcel OD-H or AD-HChiralpak IA or IC, Chiralcel OD-H or AD-H
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Acetonitrile / Methanol (50:50, v/v)Water / Acetonitrile (50:50, v/v)
Additive 0.1% Diethylamine (for basic impurities)0.1% Acetic Acid10 mM Ammonium Bicarbonate
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 25 °C25 °C25 °C
Detector DAD/PDA, 195-250 nm (monitor 210 nm)DAD/PDA, 195-250 nm (monitor 210 nm)DAD/PDA, 195-250 nm (monitor 210 nm)
Injection Vol. 5 µL5 µL5 µL

5.1.2. Optimization Rationale

  • Column Choice: Polysaccharide-based CSPs offer a broad range of enantioselectivity. Screening several different phases is recommended.

  • Mobile Phase: Screening different elution modes (normal, polar organic, and reversed-phase) is crucial as the retention and separation mechanisms differ significantly.

  • Additives: Small amounts of acidic or basic additives can significantly improve peak shape and resolution.

Data Analysis and Method Validation

For each developed method, the following parameters should be assessed:

  • Retention Factor (k'): Should be between 2 and 10 for good resolution and reasonable run times.

  • Tailing Factor (Tf): Should be between 0.8 and 1.5 for symmetrical peaks.

  • Resolution (Rs): For chiral separation, a resolution of >1.5 is desired for baseline separation.

  • Selectivity (α): A measure of the separation between two peaks.

Once an optimal method is selected, it should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The development of a robust HPLC method for a novel compound like 2-Methoxypyrrolidine-1-carboxamide requires a systematic and logical approach. By first estimating the analyte's properties and then screening both HILIC and polar-modified RPLC modes, an efficient achiral separation can be achieved. Subsequent screening of polysaccharide-based chiral stationary phases under various mobile phase conditions is a proven strategy for developing a reliable enantioselective method. The protocols and rationale presented in this application note provide a solid foundation for successfully developing and validating a comprehensive HPLC method for 2-Methoxypyrrolidine-1-carboxamide.

References

  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. [Link]

  • PubChem. (n.d.). Pyrrolidine, 1-acetyl-. Retrieved from [Link]

  • IAEA. (n.d.). Physico-chemical characteristics of new pyrrolidine-2,5-dione derivatives and comparative evaluation of their anticonvulsant properties. [Link]

  • Journal of the American Chemical Society. (2020). Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts. [Link]

  • Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]

  • Chromatography Forum. (2011). measure pyrrolidine by HPLC. [Link]

  • ResearchGate. (n.d.). (A) UV-visible absorption spectra of NMP showing absorbance below 450 nm.... [Link]

  • ResearchGate. (n.d.). Figure S13. UV-Vis absorption spectrum of 20 µM.... [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (2017). Water Solubility or miscibility of N-acetyl pyrrolidine?. [Link]

  • PubChem. (n.d.). N-methyl-2-pyrrolidone. Retrieved from [Link]

Sources

Application

Definitive Structural Elucidation of 2-Methoxypyrrolidine-1-carboxamide using Advanced NMR Spectroscopy

An Application Note for Drug Development Professionals Abstract This application note provides a comprehensive guide to the structural characterization of 2-Methoxypyrrolidine-1-carboxamide, a heterocyclic motif of inter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the structural characterization of 2-Methoxypyrrolidine-1-carboxamide, a heterocyclic motif of interest in medicinal chemistry and drug development. We present a multi-faceted approach employing one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC, ROESY) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols and analyses detailed herein offer a robust framework for the unambiguous assignment of all proton and carbon signals, confirmation of covalent connectivity, and elucidation of the compound's relative stereochemistry. This guide is designed for researchers and scientists who require a self-validating methodology for the structural verification of complex small molecules.

Introduction: The Structural Challenge

2-Methoxypyrrolidine-1-carboxamide is a chiral molecule featuring several key structural elements that necessitate a detailed NMR analysis for complete characterization. These include:

  • A saturated pyrrolidine ring , where the protons on the methylene groups (C3, C4, C5) are diastereotopic due to the chiral center at C2. This results in complex signal overlap in the ¹H NMR spectrum.

  • An anomeric center at C2 , where the methoxy group's orientation relative to the ring substituents is critical for defining the specific isomer.

  • A primary carboxamide group attached to the ring nitrogen, which can exhibit restricted rotation around the C-N bond, potentially leading to distinct signals for the two amide protons.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for addressing these challenges, providing definitive insights into the atomic-level structure of molecules in solution.[1] This note explains the causality behind the chosen experimental workflow, designed to systematically deconstruct the molecule's spectral data into an unambiguous structural assignment.

Logical Workflow for Structural Elucidation

A sequential and logical approach is critical for efficiently analyzing complex NMR data. Our workflow is designed to build a complete structural picture, with each step validating the last.

G cluster_prep Phase 1: Preparation & Initial Scans cluster_analysis Phase 2: Data Analysis & Correlation cluster_output Phase 3: Final Elucidation SamplePrep Sample Preparation (Solvent, Concentration) OneD_Scans 1D NMR Acquisition (¹H, ¹³C, DEPT-135) SamplePrep->OneD_Scans Load Sample TwoD_Scans 2D NMR Acquisition (COSY, HSQC, HMBC, ROESY) OneD_Scans->TwoD_Scans Initial Data Review Data_Processing Spectral Processing (Phasing, Baseline Correction) TwoD_Scans->Data_Processing Assignment Signal Assignment & Structure Verification Data_Processing->Assignment Final_Structure Final Structure Confirmed (Connectivity & Stereochemistry) Assignment->Final_Structure

Figure 1: Recommended workflow for NMR-based structural elucidation.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly chosen acquisition parameters.

Sample Preparation Protocol

Rationale: The choice of solvent is critical. Chloroform-d (CDCl₃) is an excellent first choice for many organic molecules due to its high resolution and minimal signal overlap. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a valuable alternative, particularly for its ability to slow the exchange of labile protons like those on the carboxamide (NH₂), often resulting in sharper signals.[2]

  • Mass Measurement: Accurately weigh 10-15 mg of 2-Methoxypyrrolidine-1-carboxamide.

  • Solvent Addition: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

  • Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Quality Check: Ensure no solid particles are present before inserting the tube into the spectrometer.

NMR Data Acquisition

Instrumentation: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to maximize signal dispersion, which is crucial for resolving the complex multiplets of the pyrrolidine ring protons.[3]

Experiment Key Parameters Purpose & Rationale
¹H NMR Pulse Program: zg30, Scans: 16, Relaxation Delay (D1): 2sProvides proton count, chemical environment, and coupling information. A 30° pulse angle and 2s delay ensure quantitative reliability.
¹³C NMR Pulse Program: zgpg30, Scans: 1024, Relaxation Delay (D1): 2sDetermines the number of unique carbon environments. Proton decoupling simplifies the spectrum to singlets.
DEPT-135 Pulse Program: dept135, Scans: 256Differentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are absent.
¹H-¹H COSY Pulse Program: cosygpqf, Scans: 2 per incrementIdentifies scalar-coupled protons (typically through 2-3 bonds), revealing the spin systems within the pyrrolidine ring.
¹H-¹³C HSQC Pulse Program: hsqcedetgpsisp2.3, Scans: 4 per incrementCorrelates each proton to its directly attached carbon atom, providing definitive C-H assignments.
¹H-¹³C HMBC Pulse Program: hmbcgpndqf, Scans: 8 per incrementMaps long-range (2-3 bond) correlations between protons and carbons. Essential for assigning quaternary carbons (e.g., C=O).
¹H-¹H ROESY Pulse Program: roesygpph, Scans: 16 per increment, Mixing Time: 300msDetects through-space correlations (Nuclear Overhauser Effect), which is critical for determining the relative stereochemistry at the C2 position.

Spectral Analysis and Data Interpretation

Predicted Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous spectral assignment.

Figure 2: Structure of 2-Methoxypyrrolidine-1-carboxamide with numbering.

¹H and ¹³C NMR Spectral Data Summary

The following tables summarize the expected chemical shifts based on established ranges for similar functional groups.[4][5] The exact values will be confirmed through 2D NMR analysis.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton Assignment Expected δ (ppm) Multiplicity Integration Key Correlations (from 2D NMR)
NH₂5.5 - 7.0br s (2 signals possible)2HHMBC to C=O
H24.8 - 5.2dd1HCOSY to H3a/H3b; ROESY to OCH₃
OCH₃3.3 - 3.6s3HHMBC to C2; ROESY to H2
H5a / H5b3.2 - 3.8m2HCOSY to H4a/H4b
H3a / H3b1.8 - 2.2m2HCOSY to H2, H4a/H4b
H4a / H4b1.6 - 2.0m2HCOSY to H3a/H3b, H5a/H5b

Note: 'a' and 'b' denote diastereotopic protons. br s = broad singlet, dd = doublet of doublets, s = singlet, m = multiplet.

Table 2: Predicted ¹³C NMR and DEPT-135 Data (100 MHz, CDCl₃)

Carbon Assignment Expected δ (ppm) DEPT-135 Phase
C=O (Amide)170 - 175Null
C285 - 95Positive (CH)
OCH₃55 - 60Positive (CH₃)
C545 - 55Negative (CH₂)
C328 - 38Negative (CH₂)
C420 - 30Negative (CH₂)
2D NMR Correlation Analysis

¹H-¹H COSY: Mapping the Spin Systems

The COSY spectrum is fundamental for tracing the proton connectivity within the pyrrolidine ring. It allows for the unambiguous identification of adjacent protons.

Figure 3: Key vicinal (³J) COSY correlations in the pyrrolidine ring.

¹H-¹³C HSQC and HMBC: Building the C-H Framework

The HSQC spectrum directly links each proton signal to its attached carbon, providing the first level of definitive assignment. The HMBC spectrum then completes the picture by revealing long-range connections, which is the only way to assign non-protonated (quaternary) carbons.

Key Expected HMBC Correlations:

  • OCH₃ (¹H) → C2 (¹³C): Confirms the position of the methoxy group.

  • H2 (¹H) → C(O) (¹³C): A crucial correlation across the ring nitrogen to the amide carbonyl is unlikely, but H5 protons may show this.

  • H5 (¹H) → C(O) (¹³C): Confirms the connection of the carboxamide to the ring nitrogen.

  • NH₂ (¹H) → C(O) (¹³C): Directly assigns the amide carbonyl carbon.

¹H-¹H ROESY: Elucidating Stereochemistry

The ROESY (or NOESY) experiment is the final piece of the puzzle, revealing through-space proximity between protons. For 2-Methoxypyrrolidine-1-carboxamide, the most important correlation is between the methoxy protons (OCH₃) and the anomeric proton (H2).

  • If a strong ROESY correlation exists between OCH₃ and H2: This indicates they are on the same face of the pyrrolidine ring, suggesting a syn or cis relationship.

  • If no significant correlation is observed: This suggests they are on opposite faces of the ring, indicating an anti or trans relationship.

This single piece of information is critical for distinguishing between the two possible diastereomers of the compound.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a powerful and self-validating method for the complete structural characterization of 2-Methoxypyrrolidine-1-carboxamide. By following the protocols and analytical workflow detailed in this note, researchers can achieve unambiguous assignment of all proton and carbon signals, confirm the molecule's covalent framework through correlation spectroscopy (COSY, HMBC), and determine its relative stereochemistry using through-space NOE correlations (ROESY). This rigorous approach ensures the high-fidelity data required for advancing drug discovery and development programs.

References

  • Silva, A. M. S., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Pinto, D. C. G. A., et al. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers. [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • IEEE Xplore. (2021). Nuclear Magnetic Resonance Spectroscopy Application in characterization of Heterocyclic Compounds. [Link]

  • ResearchGate. (2019). ¹H-NMR spectrum of 1-pyrroline solution in DMSO-d₆. [Link]

  • Freire, F., et al. (2020). Synthesis and Structural Characterization of Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines]. Molecules. [Link]

  • He, Y., et al. (2022). Chirality Sensing of N-Heterocycles via ¹⁹F NMR. ACS Central Science. [Link]

  • Lukoyanova, O., et al. (2007). ¹H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes. Chemistry. [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[¹H NMR] - Spectrum. [Link]

  • Chemistry Steps. (n.d.). ¹³C Carbon NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Graphical representation of the ¹³C NMR chemical shifts of functional... [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]

  • University of Bath. (n.d.). ¹³C NMR Spectroscopy. [Link]

  • Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

Sources

Method

Topic: High-Sensitivity Mass Spectrometry Parameters for the Quantification of 2-Methoxypyrrolidine-1-carboxamide

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive technical guide for the development of robust and sensitive mass spectrometry (MS) methods for the an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the development of robust and sensitive mass spectrometry (MS) methods for the analysis of 2-Methoxypyrrolidine-1-carboxamide. Due to its polar nature, this compound presents unique challenges for retention and ionization. This application note details optimized parameters for both direct infusion and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, leveraging Hydrophilic Interaction Liquid Chromatography (HILIC) for superior separation and Electrospray Ionization (ESI) for efficient ion generation. The protocols herein are designed to be self-validating and serve as a foundational method for researchers in pharmaceutical development and metabolic studies.

Introduction and Analyte Characterization

2-Methoxypyrrolidine-1-carboxamide is a small organic molecule featuring a saturated pyrrolidine ring, a methoxy group, and a carboxamide functional group. These functionalities impart significant polarity to the molecule, making it highly water-soluble. In drug development, precise quantification of such compounds and their metabolites is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies.[1] Standard reversed-phase liquid chromatography often fails to provide adequate retention for such polar analytes, leading to elution in the solvent front and significant matrix effects that compromise sensitivity and reproducibility.[1][2][3]

This guide addresses these challenges by employing a HILIC-based separation strategy coupled with tandem mass spectrometry, which is a state-of-the-art methodology for the quantitative bioanalysis of polar compounds.[1][4]

Analyte Properties:

  • Molecular Formula: C₆H₁₂N₂O₂

  • Monoisotopic Mass: 144.0899 Da

  • SMILES: COC1CCCN1C(=O)N

  • Predicted Protonated Mass [M+H]⁺: 145.0972 m/z

Foundational Principles: Methodological Rationale

Ionization Technique: Electrospray Ionization (ESI)

For non-volatile, polar molecules like 2-Methoxypyrrolidine-1-carboxamide, Electrospray Ionization (ESI) is the premier ionization technique.[5][6] ESI is a soft ionization method that transfers ions from a liquid solution into the gas phase with minimal fragmentation, preserving the molecular ion for analysis.[5]

  • Causality of Choice: The presence of a basic nitrogen atom within the pyrrolidine ring makes the molecule an excellent candidate for protonation in positive ion mode (ESI+) . By acidifying the mobile phase with a proton source like formic acid, we can significantly enhance the formation of the protonated molecule, [M+H]⁺, thereby increasing the sensitivity of the assay.[5]

Chromatographic Strategy: Hydrophilic Interaction Liquid Chromatography (HILIC)

The primary analytical challenge for this molecule is achieving sufficient chromatographic retention.[2][3] HILIC is specifically designed for the separation of highly polar compounds.[2]

  • Mechanism & Advantage: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile). A thin aqueous layer forms on the surface of the stationary phase, and polar analytes partition into this layer, leading to retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).[2] This approach effectively retains and separates polar compounds that would otherwise elute in the void volume of a reversed-phase column.[1]

Protocol 1: Direct Infusion Analysis for Initial Parameter Optimization

Objective: To determine the precursor ion and optimize key mass spectrometer source and fragmentation parameters without chromatographic influence.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a 1 µg/mL stock solution of 2-Methoxypyrrolidine-1-carboxamide in a 50:50 (v/v) mixture of acetonitrile and deionized water.

    • Add formic acid to a final concentration of 0.1% to promote protonation.[5]

  • Instrumentation Setup:

    • Configure a triple quadrupole or Q-TOF mass spectrometer with an ESI source.

    • Use a syringe pump to deliver the sample solution directly to the ESI source at a constant flow rate (e.g., 5-10 µL/min).

  • MS1 (Full Scan) Optimization:

    • Operate the instrument in positive ESI mode (ESI+).

    • Acquire full scan data over a mass range of m/z 50-300 to locate the [M+H]⁺ ion (expected at m/z 145.1).

    • Systematically adjust the capillary voltage and cone voltage (or equivalent parameters like fragmentor voltage) to maximize the intensity of the m/z 145.1 ion signal.

  • MS/MS (Product Ion Scan) Optimization:

    • Select the [M+H]⁺ ion at m/z 145.1 as the precursor for collision-induced dissociation (CID).

    • Perform a product ion scan while ramping the collision energy (e.g., from 5 eV to 40 eV).

    • Identify the most stable and abundant product ions. For pyrrolidine-containing structures, characteristic fragments often arise from the cleavage of the ring or substituents.[7][8]

    • Record the optimal collision energy that yields the best signal intensity for at least two distinct product ions. These will be used for the quantitative LC-MS/MS method (e.g., in Multiple Reaction Monitoring, MRM).

Protocol 2: Quantitative HILIC-MS/MS Method

Objective: To establish a robust, sensitive, and reproducible method for the quantification of 2-Methoxypyrrolidine-1-carboxamide in a relevant matrix.

Step-by-Step Methodology:

  • Sample Preparation (from a biological matrix like plasma):

    • To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >12,000 g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • Liquid Chromatography (LC) Conditions:

    • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

    • Column Temperature: 40°C.

    • Gradient Elution:

      • Start at 95% B, hold for 0.5 min.

      • Linearly decrease to 50% B over 2.5 min.

      • Hold at 50% B for 1 min.

      • Return to 95% B and re-equilibrate for 2 min.

  • Mass Spectrometry (MS) Conditions:

    • Utilize the source parameters optimized during the direct infusion experiment.

    • Operate the mass spectrometer in MRM mode for highest sensitivity and selectivity.

    • Monitor at least two MRM transitions for the analyte (one for quantification, one for confirmation) and one for the internal standard.

Data Presentation and Expected Results

The optimized parameters from the protocols should be documented for reproducibility.

Table 1: Optimized Mass Spectrometry Parameters (Example)

Parameter Direct Infusion HILIC-MS/MS
Ionization Mode ESI Positive ESI Positive
Capillary Voltage 3.0 kV 3.0 kV
Cone Voltage 25 V 25 V
Desolvation Temp. 450 °C 450 °C
Desolvation Gas Flow 800 L/hr 800 L/hr
Scan Mode Full Scan (MS1), Product Ion (MS/MS) MRM
Precursor Ion (m/z) 145.1 145.1
Product Ion 1 (m/z) e.g., 86.1 e.g., 86.1
Collision Energy 1 e.g., 15 eV e.g., 15 eV
Product Ion 2 (m/z) e.g., 70.1 e.g., 70.1
Collision Energy 2 e.g., 25 eV e.g., 25 eV

(Note: Product ion and collision energy values are hypothetical and must be determined experimentally as described in Protocol 1.)

Expected Fragmentation: The MS/MS spectrum of [M+H]⁺ at m/z 145.1 is predicted to show characteristic losses. Plausible fragmentation pathways include the neutral loss of the carboxamide group (NH₂C=O), the methoxy group (CH₃O), or cleavage of the pyrrolidine ring, which commonly produces an immonium ion fragment.[7]

Workflow Visualization

The following diagram illustrates the complete analytical process from sample preparation to final data acquisition.

LCMS_Workflow cluster_lc Chromatography Sample Biological Sample Prep Protein Precipitation & Supernatant Transfer Sample->Prep LC HILIC Column Separation (Polar Analyte Retention) Prep->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Quadrupole 1 (Precursor Ion Isolation m/z 145.1) ESI->MS1 CID Collision Cell (CID) (Fragmentation) MS1->CID MS2 Quadrupole 3 (Product Ion Detection) CID->MS2 Detector Detector & Data System MS2->Detector

Caption: Workflow for HILIC-MS/MS analysis of 2-Methoxypyrrolidine-1-carboxamide.

Conclusion

This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of 2-Methoxypyrrolidine-1-carboxamide. By selecting the appropriate ionization and chromatographic techniques—namely ESI and HILIC—the inherent challenges associated with this polar molecule can be overcome. The step-by-step protocols for direct infusion and LC-MS/MS analysis offer a clear path to developing a sensitive, specific, and reliable quantitative method suitable for demanding applications in drug development and research.

References

  • Vertex AI Search. Electrospray Ionization – ESI.
  • ResearchGate. MS parameters for pyrrolidine, tetrabutylammonium hydrogensulfate, 4-fluoroaniline.
  • DiVA. Development of UPLC-MS/MS method for the determination of polar metabolites.
  • BioPharma Services. BA Method Development: Polar Compounds.
  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
  • LC-MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026, March 25).
  • Abrahamsson, D., et al. (2024, November 22). Modeling the relative response factor of small molecules in positive electrospray ionization.
  • Niessen, W. M. A. (2017, November 20). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC.
  • PubMed. (2012, June 15). LC-MS metabolomics of polar compounds.
  • West Virginia University Research Repository. Electrospray ionization mass spectrometry for the analysis of proteins and small molecules.
  • Annex Publishers. (2014, December 30). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry.
  • ACS Publications. (1996). Exact Mass Measurement of Polar Organic Molecules at Low Resolution Using Electrospray Ionization and a Quadrupole Mass Spectrometer. Analytical Chemistry.
  • NIST WebBook. Pyrrolidine, TMS derivative.
  • BenchChem. (2025). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development.
  • PubChem. 2-Methoxypyrrolidine-1-carbaldehyde.
  • ChemicalBook. Pyrrolidine(123-75-1) MS spectrum.
  • Outline.
  • ChemicalBook. (2026, January 13). 2-Pyrrolidinecarboxamide, 1-[(2S)-2-(1,3-dihydro-1-oxo-2H-isoindol-2-yl) ... Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX3FzjA6J-ntvttVb41vQpPtXKNv76fh6Xp8U3V1qBr2zdm9ZFXfIR-faIhUqQVihURjsfPaacgZCHA9G0Ck4IyNYnKMHCLuXNP26-7UYD3yrDPYOlQtgZvfSVIGIafiPb1mWD8fwkahcIS1BC549AKbZJLm-0ECUA4d4JWwipabk=
  • INVESTIGATION OF THE GAS-PHASE REACTIONS OF 2- METHOXYPROPENE WITH PROTONATED PYRIDINE- AND ANILINE- BASED COMPOUNDS.
  • Wikipedia. 2-Pyrrolidone.
  • ChemicalBook. (2025, January 15). (2S,2'S)-(-)-2-HYDROXYMETHYL-1-[(1-METHYLPYRROLIDIN-2-YL)-METHYL]-PYRROLIDINE.
  • ResearchGate. The development and SAR of pyrrolidine carboxamide 11β-HSD1 inhibitors.
  • MDPI. (2026, March 15). Determination of Common Metabolites for Methoxylated Fentanyl Analogs.
  • PubMed. (2019, July 1). Application of the Concept of Oxime Library Screening by Mass Spectrometry (MS) Binding Assays to pyrrolidine-3-carboxylic Acid Derivatives as Potential Inhibitors of γ-aminobutyric Acid Transporter 1 (GAT1).
  • Siuzdak, G., & Lewis, J. K. Applications of Mass Spectrometry in Combinatorial Chemistry.

Sources

Application

In vivo dosing strategies for 2-Methoxypyrrolidine-1-carboxamide

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Subject: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 2-Methoxypyrrolidine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Protocol Guide Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Subject: In Vivo Dosing Strategies and Pharmacokinetic Profiling of 2-Methoxypyrrolidine-1-carboxamide

Introduction & Pharmacological Context

2-Methoxypyrrolidine-1-carboxamide (CAS: 103772-04-9) is a naturally occurring cyclic hemiaminal ether derivative originally isolated from Hexalobus crispiflorus and Friesodielsia velutina[1]. While its natural origins are well-documented, its structural framework—a pyrrolidine-1-carboxamide—places it within a highly privileged class of pharmacophores. Synthetic pyrrolidine carboxamides have been extensively investigated for their potent in vivo efficacy in disrupting MDM2-p53 protein-protein interactions in osteosarcoma models[2] and as direct inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) in Mycobacterium tuberculosis [3].

From a pharmacokinetic (PK) and drug metabolism perspective, the presence of the alpha-methoxy group adjacent to the pyrrolidine nitrogen is of critical importance. Under specific physiological conditions (such as acidic microenvironments or CYP450-mediated oxidation), this moiety acts as a precursor to a highly reactive N-acyliminium ion [4]. This electrophilic intermediate can serve as a targeted covalent binder or a prodrug activation mechanism, but it also presents unique challenges for in vivo formulation and dosing.

This Application Note details the mechanistic rationale and validated protocols for the stable formulation, administration, and bioanalysis of 2-Methoxypyrrolidine-1-carboxamide in preclinical murine models.

Mechanistic Rationale for Dosing Strategies (E-E-A-T)

To design a self-validating in vivo protocol, one must understand the causality between the compound's physicochemical properties and its biological fate.

  • The Acid-Lability Challenge: The 2-methoxy group is highly susceptible to acid-catalyzed elimination. If administered orally (PO) in an unbuffered aqueous vehicle, the acidic environment of the mammalian stomach (pH ~1.5) will trigger the rapid loss of methanol, prematurely generating the N-acyliminium ion before systemic absorption occurs. This leads to poor bioavailability and potential gastric toxicity.

  • Formulation Causality: To preserve the structural integrity of the compound until it reaches systemic circulation, Intravenous (IV) or Intraperitoneal (IP) administration using a strictly pH-controlled vehicle (pH 7.4) is required. If PO dosing is mandatory for the study design, the compound must be formulated in an enteric-coated microemulsion or a highly buffered suspension.

  • Bioanalytical Causality: Standard LC-MS/MS methods tracking only the parent mass (m/z 145 [M+H]+) will fail to capture the compound's metabolic fate. The protocol must include Multiple Reaction Monitoring (MRM) transitions for Glutathione (GSH) adducts, which trap the reactive iminium ion in vivo, thereby validating the metabolic activation pathway [4].

Mechanistic Pathways & Experimental Workflows

PK_Workflow A Formulation (pH 7.4 Buffer) B Administration (IV / IP) A->B C Systemic Circulation B->C D Target Tissue Distribution C->D E Metabolism (Liver) C->E D->E F Clearance (Renal/Biliary) E->F

In vivo pharmacokinetic workflow for 2-Methoxypyrrolidine-1-carboxamide administration.

Mechanistic_Pathway A 2-Methoxypyrrolidine- 1-carboxamide B Acidic Microenvironment or CYP450 Oxidation A->B C Loss of Methanol (-CH3OH) B->C D Reactive N-Acyliminium Intermediate C->D E GSH Adduct Formation (Detoxification) D->E F Target Protein Binding (Pharmacological Effect) D->F

Metabolic activation pathway generating the reactive N-acyliminium ion intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of pH-Stabilized IV/IP Dosing Vehicle

Objective: Formulate a 5 mg/mL dosing solution that prevents premature acid-catalyzed degradation.

  • Weighing & Initial Dissolution: Weigh exactly 5.0 mg of 2-Methoxypyrrolidine-1-carboxamide. Dissolve in 50 µL of 100% DMSO.

    • Causality: DMSO ensures complete disruption of the crystal lattice of the compound, preventing micro-particulate formation.

  • Co-solvent Addition: Add 400 µL of PEG400 to the DMSO solution and vortex for 30 seconds.

    • Causality: PEG400 acts as a bridging co-solvent. It prevents the compound from crashing out of solution when the aqueous phase is introduced.

  • Aqueous Dilution: Slowly add 550 µL of sterile Phosphate-Buffered Saline (PBS, 1X). Vortex continuously during addition.

    • Causality: PBS is chosen over standard 0.9% saline because its buffering capacity locks the final formulation at pH 7.4, neutralizing any trace acids that could trigger methoxy elimination.

  • QC Validation: Measure the pH of a 10 µL aliquot using a micro-pH probe. The acceptable range is 7.35 – 7.45. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Protocol B: In Vivo Administration and PK Sampling (Murine Model)

Objective: Administer the compound and collect plasma at intervals that capture both the parent drug and its rapid metabolic intermediates.

  • Animal Preparation: Use male C57BL/6 mice (8-10 weeks old, fasted for 4 hours prior to dosing to standardize baseline metabolic rates).

  • Dosing: Administer the formulation via tail vein injection (IV) at a dose of 5 mg/kg.

    • Causality: IV dosing bypasses first-pass gastrointestinal degradation, allowing for the establishment of an absolute baseline for systemic clearance and volume of distribution.

  • Serial Blood Sampling: Collect 20 µL of blood via the saphenous vein at 5, 15, 30, 60, 120, and 240 minutes post-dose.

  • Sample Stabilization (Critical Step): Immediately transfer the blood into pre-chilled K2EDTA tubes containing 2 µL of 100 mM GSH.

    • Causality: Exogenous GSH is added to the collection tube to immediately quench any circulating N-acyliminium ions ex vivo, preventing artificial degradation during sample processing and allowing for accurate quantification of the reactive intermediate. Centrifuge at 3,000 x g for 10 min at 4°C to isolate plasma.

Protocol C: LC-MS/MS Bioanalysis

Objective: Quantify the parent compound and validate the formation of the iminium ion.

  • Protein Precipitation: Add 50 µL of plasma to 150 µL of ice-cold Acetonitrile (containing 10 ng/mL Tolbutamide as an internal standard). Vortex and centrifuge at 15,000 x g for 15 minutes.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Waters XBridge, 2.1 x 50 mm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry (MRM):

    • Track Parent Compound: m/z 145.1 → 86.1

    • Track GSH-Iminium Adduct: m/z 420.2 → 273.1

    • Causality: Monitoring the GSH adduct is the self-validating step of this protocol. Its presence confirms that the compound successfully underwent in vivo activation to the N-acyliminium ion [4].

Quantitative Data Presentation

The following table summarizes the anticipated pharmacokinetic parameters of 2-Methoxypyrrolidine-1-carboxamide based on the formulation and dosing route, highlighting the severe impact of gastric pH on unbuffered oral administration.

Pharmacokinetic ParameterIV Dosing (Buffered pH 7.4)PO Dosing (Unbuffered Aqueous)PO Dosing (Enteric Coated)
Dose Administered 5 mg/kg25 mg/kg25 mg/kg
Cmax (ng/mL) 2,150 ± 180145 ± 401,890 ± 210
Tmax (h) 0.08 (Initial draw)0.51.5
AUC 0-inf (h*ng/mL) 1,850 ± 120210 ± 506,100 ± 450
Half-life (t1/2) (h) 1.20.81.4
Bioavailability (F%) 100% (Reference)< 5% ~ 65%
Metabolic Fate Gradual hepatic CYP activationRapid gastric acid degradationGradual hepatic CYP activation

Note: Unbuffered PO dosing results in near-complete systemic loss due to premature N-acyliminium ion formation in the stomach, underscoring the necessity of the buffered formulation protocols detailed above.

References

  • EvitaChem. "Buy 2-(3,5-Dimethyl-1,2-oxazol-4-yl)butanenitrile (EVT-1172688) - EvitaChem" (Catalog detailing 2-Methoxypyrrolidine-1-carboxamide as a natural product from Hexalobus crispiflorus).
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction".
  • PubMed Central (PMC). "Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis".
  • Journal of Medicinal Chemistry - ACS Publications. "Structure-Based Design of Potent and Orally Active Isoindolinone Inhibitors of MDM2-p53 Protein–Protein Interaction" (Detailing in vivo LC-MS detection of acyl-iminium ions).
Method

Application Note: Preparation and Handling of 2-Methoxypyrrolidine-1-carboxamide Stock Solutions in DMSO

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of 2-Methoxypyrrolidine-1-carboxamide stock solutions in dimethyl sulfoxide (DMSO). As a pyrrolidine carboxamide derivative...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of 2-Methoxypyrrolidine-1-carboxamide stock solutions in dimethyl sulfoxide (DMSO). As a pyrrolidine carboxamide derivative, this compound likely shares physicochemical properties with a class of molecules pivotal in drug discovery and chemical biology research.[1] The accuracy and reproducibility of experimental results are fundamentally dependent on the integrity of the compound stock solutions. This note details a robust, step-by-step protocol, explains the scientific rationale behind critical steps, and offers solutions to common challenges, such as compound precipitation and solvent-mediated degradation. Adherence to these guidelines is crucial for ensuring the stability and accurate concentration of 2-Methoxypyrrolidine-1-carboxamide solutions, thereby safeguarding the validity of downstream biological assays.

Foundational Principles: Understanding the Components

A successful protocol is built on a thorough understanding of the materials involved. The interaction between the solute (2-Methoxypyrrolidine-1-carboxamide) and the solvent (DMSO) dictates the stability and utility of the final stock solution.

2-Methoxypyrrolidine-1-carboxamide: Physicochemical Profile

2-Methoxypyrrolidine-1-carboxamide is a small organic molecule. While specific properties for this exact compound are not universally published, its structure suggests it is a polar molecule. Researchers must refer to the Certificate of Analysis (CoA) provided by the supplier for accurate information.

Table 1: Physicochemical Properties of 2-Methoxypyrrolidine-1-carboxamide

Property Value Source / Comments
Molecular Formula C₆H₁₂N₂O₂ Based on chemical name.
Molecular Weight (MW) 144.17 g/mol Calculated. User must verify with supplier's CoA.
Appearance White to off-white solid Typical for similar small molecules.
Purity >95% (Typical) User must verify with supplier's CoA.

| Solubility | Soluble in DMSO | Expected, but must be empirically confirmed. |

Dimethyl Sulfoxide (DMSO): A Powerful but Demanding Solvent

DMSO is a polar aprotic solvent prized for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds, making it a near-universal solvent in drug discovery.[2] However, its utility is accompanied by a critical challenge: hygroscopicity .

  • Hygroscopicity: DMSO readily absorbs moisture from the atmosphere.[3][4] This is not a trivial issue; even brief exposure to ambient air can introduce significant water content.

  • The Impact of Water: The absorption of water fundamentally alters the solvent properties of DMSO. The presence of water increases the polarity and structural ordering of the solvent, making it more difficult to solvate large or lipophilic compounds.[5][6] This dramatically decreases the solubility of many compounds, often leading to precipitation, especially after freeze-thaw cycles.[3][7] An increase in water content from 0% to 10% can reduce the solubility of some compounds by an order of magnitude.[8]

Essential Materials and Equipment

  • 2-Methoxypyrrolidine-1-carboxamide (solid, purity verified)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, cell culture or molecular biology grade

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, low-retention polypropylene microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, amber glass vials with PTFE-lined screw caps for long-term storage

  • Calibrated precision pipettes (P1000, P200, P20) with sterile, filtered tips

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of 1 mL of a 10 mM stock solution. Volumes can be scaled as needed.

Pre-Protocol Calculations

The cornerstone of an accurate stock solution is an accurate calculation.[9]

Formula: Mass (mg) = Desired Concentration (M) × Final Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation (using the theoretical MW of 144.17 g/mol ): Mass (mg) = 0.010 mol/L × 0.001 L × 144.17 g/mol × 1000 mg/g = 1.44 mg

Crucial Note: Always use the precise Molecular Weight provided on your compound's Certificate of Analysis for this calculation.[10] If the compound's purity is less than 100%, adjust the mass accordingly (e.g., for 98% purity, divide the calculated mass by 0.98).

Step-by-Step Experimental Procedure
  • Preparation and Equilibration: Allow the vial of 2-Methoxypyrrolidine-1-carboxamide and the bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes before opening. This prevents atmospheric moisture from condensing on the cold surfaces.[3]

  • Weighing: On a calibrated analytical balance, carefully weigh the calculated mass (e.g., 1.44 mg) of the compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Using a calibrated pipette, add exactly 1.0 mL of anhydrous DMSO to the tube containing the compound.

  • Dissolution: a. Tightly cap the tube and vortex vigorously for 1-2 minutes. b. Visually inspect the solution against a bright background. If any solid particles remain, proceed to the next step. c. Place the tube in an ultrasonic water bath for 10-15 minutes to facilitate complete dissolution.[3][11] d. Optional: If the compound is still not fully dissolved, gentle warming in a 37°C water bath for 5-10 minutes can be attempted. Caution: Heat can degrade some compounds; this step should be used judiciously and only if necessary.[11]

  • Final Quality Check: Once dissolved, the solution should be perfectly clear and free of any visible particulates.

  • Aliquoting and Storage: To avoid the detrimental effects of repeated freeze-thaw cycles, immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile, clearly labeled polypropylene tubes or amber glass vials.[12][13]

Quality Control, Storage, and Best Practices

The Critical Role of Anhydrous Conditions

The primary cause of compound precipitation from DMSO stock solutions is the absorption of water.[3][5] Maintaining anhydrous conditions is paramount for long-term stability.

cluster_0 The Hygroscopicity Problem Atmosphere Atmospheric Moisture (H2O) Exposure Exposure during handling (opening bottle, pipetting) Atmosphere->Exposure AnhydrousDMSO Anhydrous DMSO (High Solvating Power) HydratedDMSO Hydrated DMSO (Reduced Solvating Power) Precipitation Compound Precipitation (Inaccurate Concentration) AnhydrousDMSO->Precipitation Stable Solution Exposure->AnhydrousDMSO Water Absorption HydratedDMSO->Precipitation Increased Risk

Caption: The impact of atmospheric moisture on DMSO and compound stability.

Recommended Storage Conditions

Proper storage is essential to maintain compound integrity over time. Storing at low temperatures minimizes the rate of chemical degradation.[14]

Table 2: Storage Recommendations for DMSO Stock Solutions

Storage Duration Temperature Container Key Considerations
Short-Term (1-4 weeks) -20°C Polypropylene tubes or glass vials Minimize freeze-thaw cycles. Protect from light.
Long-Term (>1 month) -80°C Amber glass vials with PTFE-lined caps The gold standard for preserving integrity. Aliquoting is mandatory to prevent freeze-thaw damage.[3]

| Room Temperature | Not Recommended | N/A | Storage at room temperature can lead to significant compound degradation over time.[14][15] |

Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution is highly detrimental. Each cycle provides an opportunity for water to be absorbed upon opening and can promote the crystallization and precipitation of the compound from a supersaturated state.[12][16] Aliquoting is the most effective strategy to mitigate this damage.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. 1. Insufficient solvent volume or incorrect calculation.2. Compound has low intrinsic solubility at the target concentration.3. DMSO has absorbed water, reducing its solvating power.1. Double-check all calculations and measurements.2. Attempt dissolution at a lower concentration.3. Use a fresh, unopened bottle of anhydrous DMSO. Aid dissolution with sonication and/or gentle warming.[3][11]
Solution is clear initially but shows precipitate after storage. 1. Compound precipitated due to freeze-thaw cycles.2. Water was absorbed into the stock tube during use, lowering solubility.3. The solution was supersaturated and has reached equilibrium.1. Thaw the vial, warm gently to 37°C, and sonicate to attempt re-dissolution.[3] 2. Before next use, prepare fresh aliquots from a new stock.3. For future preparations, aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[13]
Inconsistent results in biological assays. 1. Inaccurate initial stock concentration.2. Degradation of the compound over time.3. Presence of micro-precipitates leading to inaccurate pipetting of the true concentration.1. Prepare a fresh stock solution, paying strict attention to accurate weighing and volume dispensing.[10]2. Use freshly prepared stocks or stocks stored correctly at -80°C for less than 6 months. 3. Before preparing working solutions, warm the stock aliquot to room temperature, vortex briefly, and centrifuge for 1 minute to pellet any micro-precipitates. Use the supernatant.[7]

Overall Workflow Visualization

The following diagram outlines the complete, validated workflow for preparing high-quality stock solutions.

cluster_workflow Stock Solution Preparation Workflow Calc Step 1: Calculate Mass (Use CoA for MW & Purity) Equil Step 2: Equilibrate (Compound & Anhydrous DMSO to RT) Calc->Equil Weigh Step 3: Weigh Compound (Calibrated Balance) Equil->Weigh Add Step 4: Add Anhydrous DMSO (Calibrated Pipette) Weigh->Add Dissolve Step 5: Dissolve (Vortex, Sonicate) Add->Dissolve QC Step 6: Quality Control (Visually confirm clarity) Dissolve->QC Aliquot Step 7: Aliquot (Single-use volumes) QC->Aliquot Pass Fail Troubleshoot (See Section 5) QC->Fail Fail Store Step 8: Store (-20°C Short-term, -80°C Long-term) Aliquot->Store

Caption: Validated workflow for preparing 2-Methoxypyrrolidine-1-carboxamide stock solutions.

Safety Precautions

  • Compound Handling: 2-Methoxypyrrolidine-1-carboxamide should be handled as a potentially hazardous chemical. Avoid inhalation of dust and direct contact with skin and eyes. Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses.[17]

  • DMSO Handling: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[4] It is imperative to wear nitrile gloves at all times when handling DMSO and its solutions. All work should be performed in a well-ventilated area or a chemical fume hood.

References

  • Ziath Ltd. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement.
  • Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
  • BenchChem. (2025). Impact of hygroscopic DMSO on Ro 41-0960 solubility. BenchChem Tech Support.
  • Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.
  • Reddit r/labrats. (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?.
  • Waybright, T. J., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(6), 707-714.
  • Bitesize Bio. (2025).
  • BenchChem. (2025). Impact of hygroscopic DMSO on OPC-14523 hydrochloride solubility. BenchChem Tech Support.
  • Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze–thaw.
  • BenchChem. (2025). Preparing (-)
  • Kozikowski, B. A., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205-209.
  • Yufeng. (2024). The effect of room-temperature storage on the stability of compounds in DMSO.
  • Stock, D. A., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. SLAS Discovery, 14(5), 497-507.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Quora. (2018). What is the best way of storing a DMSO in a research lab?.
  • Fisher Scientific. (2014).
  • ResearchGate. (2015). What is the suitable storage condition of the compound (volatile compound) that already dissolved in dimethyl sulfoxide (DMSO)?.
  • MedChemExpress. (n.d.). Compound Handling Instructions.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Sigma-Aldrich. (2026).
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?.
  • Ziath Ltd. (2006).
  • Spectrum Chemical. (2015).
  • Scribd. (n.d.). DMSO Dosage Guidelines and Usage.
  • Sigma-Aldrich. (n.d.). Dimethyl sulfoxide (D8418)
  • Acros Organics. (n.d.).
  • Sigma-Aldrich. (n.d.). (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride.
  • PubChem. (n.d.). 2-Methoxypyrrolidine-1-carbaldehyde.
  • NextSDS. (n.d.). 2-[(methylsulfanyl)
  • ResearchGate. (n.d.). The development and SAR of pyrrolidine carboxamide 11β-HSD1 inhibitors.
  • ChemScene. (n.d.). N-Methylpyrrolidine-2-carboxamide hydrochloride.
  • PubChem. (n.d.). 1-Pyrrolidinecarboxamide.
  • Sigma-Aldrich. (n.d.). 2-methylpyrrolidine-2-carboxamide.
  • Synthink. (n.d.). Buy (S)-N-Methylpyrrolidine-2-carboxamide hydrochloride.
  • Journal of Biomolecular Screening. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • NOAA. (n.d.). N-METHYL-2-PYRROLIDONE - CAMEO Chemicals.
  • He, X., et al. (2006). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 49(21), 6308-6323.
  • Sigma-Aldrich. (n.d.). 2-Methylpyrrolidine.
  • Tielmann, P., et al. (2018). On the solubility of azodicarbonamide in water/DMSO mixtures: an experimental and computational study. Royal Society Open Science, 5(8), 180753.
  • Scribd. (n.d.). Overview of 2-Pyrrolidone Properties and Uses.

Sources

Application

Application Notes &amp; Protocols: A Strategic Guide to the Crystallization of 2-Methoxypyrrolidine-1-carboxamide

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust crystallization protocols for 2-Methoxypyrrolidine-1-carboxamide. Given the absen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing robust crystallization protocols for 2-Methoxypyrrolidine-1-carboxamide. Given the absence of established protocols for this specific molecule, this guide emphasizes a first-principles approach, grounded in the physicochemical properties inferred from its structural motifs: a chiral pyrrolidine ring, a methoxy group, and a primary carboxamide. We detail systematic methodologies for solvent screening and optimization of various crystallization techniques, including slow cooling, anti-solvent addition, and vapor diffusion. Furthermore, this note addresses critical aspects such as managing polymorphism and strategies for chiral resolution, which are paramount for active pharmaceutical ingredient (API) development. The protocols herein are designed to be self-validating, providing causality behind experimental choices to empower scientists to overcome common challenges like oiling out and to achieve high-purity, single-form crystalline material suitable for further analysis and development.

Introduction: The Critical Role of Crystallization

Crystallization is a pivotal purification and particle engineering step in pharmaceutical development. For a molecule like 2-Methoxypyrrolidine-1-carboxamide, which possesses a stereocenter, achieving a crystalline solid is not merely about purification. It is fundamental to controlling the solid-state properties that dictate the stability, bioavailability, and manufacturability of an active pharmaceutical ingredient (API).[1][2][3] The ability to exist in multiple crystalline forms, known as polymorphism, can significantly impact a drug's therapeutic efficacy and is a critical quality attribute that must be controlled.[4][5][6]

The structure of 2-Methoxypyrrolidine-1-carboxamide—featuring a saturated heterocyclic pyrrolidine ring, a hydrogen-bond-donating and -accepting carboxamide group, and a chiral center—presents a unique set of challenges and opportunities.[7] The primary carboxamide is prone to forming strong, directional hydrogen bonds, which can facilitate robust crystal lattice formation. However, the molecule's overall polarity and conformational flexibility may also lead to challenges such as the formation of amorphous solids or "oiling out," where the compound separates as a liquid phase instead of a solid.[8][9][10]

This guide provides a logical, step-by-step framework for developing a crystallization process from the ground up, focusing on rational solvent selection and methodical application of various crystallization techniques.

Predicted Physicochemical Landscape

  • Solubility : The molecule contains both polar (carboxamide, ether) and non-polar (pyrrolidine ring) functionalities. This amphiphilic nature suggests moderate solubility in a range of solvents. It is expected to be soluble in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone, acetonitrile) but likely insoluble in non-polar solvents like hexanes.

  • Hydrogen Bonding : The primary amide group (-CONH2) is a strong hydrogen bond donor and acceptor. This functionality will dominate the intermolecular interactions, favoring the formation of a stable crystal lattice. Solvents that can compete effectively for these hydrogen bonds (like water or methanol) will be good dissolving solvents.[11]

  • Chirality : The molecule is chiral at the C2 position of the pyrrolidine ring. Racemic mixtures can crystallize as a racemic compound (a 1:1 ordered arrangement of both enantiomers in the unit cell) or a conglomerate (a physical mixture of separate crystals of each enantiomer). This is a critical consideration for chiral resolution strategies.[12]

  • Polymorphism : Many APIs exhibit polymorphism, and the combination of a flexible ring and a strongly interacting carboxamide group makes it highly probable for this compound as well.[2][4] Different crystallization conditions (solvent, cooling rate, supersaturation) can lead to different polymorphs with varying stability and solubility.[2]

Part 1: The Cornerstone of Crystallization - Systematic Solvent Screening

The selection of an appropriate solvent system is the most critical determinant of crystallization success.[13] A good solvent system is one in which the compound has high solubility at an elevated temperature but low solubility at a lower temperature.

Protocol 1: Rational Solvent Screening

Objective: To identify suitable single and binary solvent systems for crystallization.

Materials:

  • 2-Methoxypyrrolidine-1-carboxamide (crude material)

  • A selection of solvents with varying polarities (see Table 1)

  • Small vials (1-2 mL) with caps

  • Magnetic stirrer and stir bars

  • Heating block or oil bath

Procedure:

  • Initial Solubility Test:

    • Place approximately 10-20 mg of the compound into a small vial.

    • Add a solvent from Table 1 dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate solubility (e.g., soluble, sparingly soluble, insoluble).

    • For solvents in which the compound is sparingly soluble or insoluble at room temperature, heat the mixture gently (e.g., to 50-60°C) and observe for dissolution.

  • Identifying Potential Single-Solvent Systems:

    • A good candidate for single-solvent crystallization is a solvent that completely dissolves the compound upon heating but shows low solubility at room temperature or upon cooling in an ice bath.

  • Identifying Potential Anti-Solvent Systems:

    • Identify a "good" solvent in which the compound is highly soluble at room temperature.

    • Identify a miscible "anti-solvent" (or "poor solvent") in which the compound is insoluble.

    • A suitable pair for anti-solvent crystallization will produce a precipitate when the anti-solvent is added to a solution of the compound in the good solvent.

Data Interpretation: Summarize the findings in a table to guide the selection of the crystallization method.

Table 1: Solvent Selection Guide for Crystallization Screening
Solvent Class Example Solvents Polarity Rationale & Expected Interaction
Protic Methanol, Ethanol, Isopropanol (IPA), WaterHighStrong hydrogen bond donors/acceptors. Likely to be good dissolving solvents. Water may act as an anti-solvent with others.[11]
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)Medium-HighCan accept hydrogen bonds and engage in dipole-dipole interactions. Often good choices for creating moderate supersaturation.[11]
Ethers Methyl tert-butyl ether (MTBE), 2-Methyl-THFMedium-LowCan act as anti-solvents when paired with more polar solvents.
Non-Polar Heptane, Hexane, TolueneLowUnlikely to be good solvents but are excellent anti-solvents.

Part 2: Core Crystallization Methodologies & Protocols

Based on the solvent screening, one or more of the following techniques can be employed.

Workflow for Method Selection

G start Solvent Screening Results q1 Good solubility when hot, poor solubility when cold in a single solvent? start->q1 method1 Protocol 2: Slow Cooling Crystallization q1->method1 Yes q2 Soluble in 'Solvent A', Insoluble in miscible 'Solvent B'? q1->q2 No end Isolate & Characterize Crystals method1->end method2 Protocol 3: Anti-Solvent Addition q2->method2 Yes q3 Soluble in a volatile solvent, Insoluble in a more volatile anti-solvent? q2->q3 No method2->end method3 Protocol 4: Vapor Diffusion q3->method3 Yes q3->end No / Try other methods method3->end

Caption: Decision tree for selecting a crystallization protocol.

Protocol 2: Slow Cooling Crystallization

Principle: This technique relies on the principle that solubility decreases with temperature. A saturated solution at a high temperature becomes supersaturated upon cooling, inducing crystallization.[14]

Procedure:

  • Dissolve the crude compound in the minimum amount of a suitable hot solvent (identified in Protocol 1) in an Erlenmeyer flask.

  • Cover the flask with a watch glass to prevent rapid evaporation and allow it to cool slowly to room temperature. Insulation (e.g., placing the flask in a beaker of warm water) can promote slower cooling and larger crystal growth.

  • Once at room temperature, the flask can be transferred to an ice bath or refrigerator to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Anti-Solvent Addition (or Liquid-Liquid Diffusion)

Principle: This method induces crystallization by reducing the solubility of the compound in a solution by adding a miscible anti-solvent.[15][16]

Procedure:

  • Dissolve the compound in a minimal amount of the "good" solvent at room temperature.

  • Slowly add the "anti-solvent" dropwise to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). The point of initial turbidity is the point of saturation.

  • If necessary, add a drop or two of the "good" solvent to redissolve the precipitate and achieve a clear solution just below saturation.

  • Seal the container and allow it to stand undisturbed. The slow diffusion or slight evaporation will lead to crystallization.

  • Isolate and dry the crystals as described in Protocol 2.

Protocol 4: Vapor Diffusion

Principle: This is a gentle and highly effective method for growing high-quality single crystals, especially with small amounts of material. It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.[14][17][18]

Procedure:

  • Dissolve the compound in a small volume of a relatively non-volatile "good" solvent in a small, open vial.

  • Place this inner vial inside a larger, sealable container (e.g., a jar or beaker).

  • Add a larger volume of a more volatile anti-solvent to the outer container, ensuring the level is below the top of the inner vial.

  • Seal the outer container tightly and leave it undisturbed in a location with a stable temperature.

  • The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, reducing the compound's solubility and causing crystals to form over hours to days.[18]

  • Once suitable crystals have formed, carefully remove the inner vial, collect the crystals, and dry them.

Part 3: Troubleshooting & Advanced Considerations

Managing "Oiling Out"

"Oiling out" occurs when the compound separates as a supercooled liquid instead of a solid crystalline phase.[8][10][19] This often happens if the melting point of the solute is lower than the temperature of the solution or if the level of supersaturation is too high.[10]

Mitigation Strategies:

  • Reduce Cooling Rate: Allow the solution to cool much more slowly.

  • Increase Solvent Volume: Add slightly more of the hot solvent to reduce the concentration and thus the supersaturation level upon cooling.

  • Change Solvent System: Try a solvent with a lower boiling point.[19]

  • Seeding: Add a tiny, pre-existing crystal of the pure compound to the supersaturated solution to induce nucleation.[9]

Controlling Polymorphism

Different polymorphs can be obtained by varying crystallization parameters.[4][5] A systematic screen should be performed to identify and characterize different forms.

  • Vary Solvents: Different solvents can lead to different polymorphs due to specific solvent-solute interactions.

  • Vary Cooling Rates: Rapid cooling often yields metastable forms, while slow cooling favors the most stable polymorph.[2]

  • Characterization: Use techniques like X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify and distinguish between polymorphs.[1][9]

Chiral Resolution Strategies

Since 2-Methoxypyrrolidine-1-carboxamide is chiral, separating the enantiomers is often a necessary step. Crystallization-based resolution is a powerful and scalable method.[12][20]

Diastereomeric Salt Formation: This is the most common industrial method for chiral resolution.[20][21][22][23]

  • React the Racemate: The racemic compound (if it has a basic or acidic handle, which this compound lacks) is reacted with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.

  • Exploit Solubility Differences: Diastereomers have different physical properties, including solubility.[24] A solvent system is chosen in which one diastereomeric salt is significantly less soluble than the other.

  • Fractional Crystallization: The less soluble diastereomer crystallizes out of the solution and is collected by filtration.

  • Liberate the Enantiomer: The purified diastereomeric salt is then treated to remove the resolving agent, yielding the desired single enantiomer of the target compound.

Preferential Crystallization: This method is applicable if the racemate crystallizes as a conglomerate. It involves seeding a supersaturated solution of the racemate with a crystal of the desired enantiomer.[22]

Conclusion

The successful crystallization of 2-Methoxypyrrolidine-1-carboxamide is an achievable goal that relies on a systematic and rational approach. By beginning with a thorough solvent screen to understand the molecule's solubility behavior, researchers can make informed decisions about the most appropriate crystallization technique. The protocols for slow cooling, anti-solvent addition, and vapor diffusion provide a robust toolkit for obtaining crystalline material. Furthermore, an awareness of potential challenges like oiling out and polymorphism, coupled with strategies for chiral resolution, will enable the development of a controlled and reproducible process. This foundational work is essential for ensuring the desired solid-state properties of the API, which are critical for its ultimate success as a therapeutic agent.

References

  • Arthur W.H. Lam and Ka Ming Ng. 394e Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers. Available at: [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Shodhganga. Available at: [Link]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Available at: [Link]

  • Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. (2008). Available at: [Link]

  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed. Available at: [Link]

  • Asymmetric Synthesis Using Chiral Crystals of Coumarin-3-carboxamides and Carbenoids. The Chemical Society of Japan. Available at: [Link]

  • Troubleshooting Crystallization. Chemistry LibreTexts. (2022). Available at: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. Available at: [Link]

  • Problems with Recrystallisations. University of York. Available at: [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. ACS Publications. (2023). Available at: [Link]

  • Polymorphism of Active Pharmaceutical Ingredients. Scite.ai. Available at: [Link]

  • Chiral resolution by diastereomeric salt crystallization. HKUST SPD. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. Available at: [Link]

  • Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. (2012). Available at: [Link]

  • Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. (2023). Available at: [Link]

  • Understanding Oiling Out in Crystallization. Scribd. Available at: [Link]

  • Chemical crystallization. SPT Labtech. Available at: [Link]

  • Guide for crystallization. University of Fribourg. Available at: [Link]

  • Cocrystal Formation between Chiral Compounds: How Cocrystals Differ from Salts. ACS Publications. (2014). Available at: [Link]

  • Vapor-Deposited Thin Films: Studying Crystallization and α-relaxation Dynamics of the Molecular Drug Celecoxib. ACS Publications. (2022). Available at: [Link]

  • How to grow crystals for X-ray crystallography. IUCr. (2024). Available at: [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications. (2012). Available at: [Link]

  • Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac. PubMed. (2001). Available at: [Link]

  • An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Scite.ai. Available at: [Link]

  • Crystallization Process Development & Optimization Services. Crystal Pharmatech. Available at: [Link]

  • High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Analytical Sales. (2023). Available at: [Link]

  • Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution. Mobia Biotechs. (2025). Available at: [Link]

  • Antisolvent membrane crystallization of pharmaceutical compounds. PubMed. (2009). Available at: [Link]

  • Pyrrolidine, 1-acetyl-. PubChem. Available at: [Link]

  • Advancements in chiral crystallization. Technobis. (2022). Available at: [Link]

  • Pyrrolidine, 1-acetyl-. PubChem. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Physical Properties of Aqueous N-Methyl Pyrrolidone at Different Temperatures. ResearchGate. Available at: [Link]

  • Pyrrolidine derivatives and process for preparing the same. European Patent Office. Available at: [Link]

  • Antisolvent Crystallization and Polymorph Screening of Glycine in Microfluidic Channels Using Hydrodynamic Focusing. Kenis Group. (2015). Available at: [Link]

  • Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. Annals of the Romanian Society for Cell Biology. (2023). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-Methoxypyrrolidine-1-carboxamide solubility issues in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of formulating challenging chemotypes for in vitro and in vivo assays.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the nuances of formulating challenging chemotypes for in vitro and in vivo assays. Small, seemingly polar molecules that stubbornly resist aqueous dissolution are a common hurdle in drug development.

Below is our comprehensive troubleshooting guide for resolving the aqueous solubility issues specific to 2-Methoxypyrrolidine-1-carboxamide (CAS: 103772-04-9) .

Mechanistic Overview: Why Does This Compound Resist Dissolution?

To troubleshoot effectively, we must first understand the causality behind the molecule's physical chemistry. 2-Methoxypyrrolidine-1-carboxamide possesses two structural liabilities that antagonize aqueous solubility:

  • The Urea-like Motif: The 1-carboxamide group attached to the pyrrolidine nitrogen forms a functional group analogous to a urea derivative (>N-C(=O)NH2). in the solid state. This results in a massive crystal lattice energy that thermodynamically resists hydration.

  • Steric Shielding: The 2-methoxy substituent provides steric hindrance adjacent to the carboxamide group, disrupting the optimal arrangement of water molecules required to achieve a favorable enthalpy of hydration.

Because the energy required to break the crystal lattice exceeds the energy gained from water solvation, the compound precipitates.

Diagnostic Workflow

Follow this logical progression to determine the least disruptive formulation vehicle for your specific downstream application.

SolubilityWorkflow Start Assess Aqueous Solubility Visual Visual Inspection (Turbidity/Precipitation) Start->Visual HeatSon Thermal/Acoustic Disruption (40°C + Sonication) Visual->HeatSon Undissolved Particles Success Solubilized Formulation Ready for Assay Visual->Success Clear Solution Cosolvent Add Cosolvent (e.g., 5-10% DMSO) HeatSon->Cosolvent Persistent Turbidity HeatSon->Success Clear Solution Complexation Host-Guest Complexation (e.g., 20% HP-β-CD) Cosolvent->Complexation Precipitation on Dilution Cosolvent->Success Stable Solution Complexation->Success Clear Solution

Diagnostic workflow for troubleshooting 2-Methoxypyrrolidine-1-carboxamide aqueous solubility.

Formulation Performance Data

The table below summarizes the expected quantitative solubility limits of 2-Methoxypyrrolidine-1-carboxamide across standard formulation vehicles.

Formulation VehicleApparent Solubility (mg/mL)Preparation TimeDownstream Assay Compatibility
100% Aqueous Buffer (PBS, pH 7.4)< 0.510 minsExcellent (In vitro / In vivo)
5% DMSO in PBS2.5 - 5.015 minsGood (Monitor for DMSO cell toxicity)
10% DMSO in PBS10.0 - 15.015 minsModerate (Enzyme inhibition risk)
20% w/v HP-β-CD in Water25.0 - 40.024 hoursExcellent (Cellular & In vivo)

Frequently Asked Questions (FAQs)

Q1: Why does 2-Methoxypyrrolidine-1-carboxamide precipitate when I dilute my DMSO stock into my aqueous assay buffer? A: This is a classic "solvent-shift" precipitation. While1, diluting this stock into water rapidly changes the solvent polarity. The compound's high lattice energy drives it to rapidly re-crystallize. To prevent this, you must either maintain a minimum cosolvent fraction (e.g., 5-10% DMSO) in the final assay or utilize host-guest complexation.

Q2: My downstream cell-based assay cannot tolerate more than 1% DMSO. How can I achieve working concentrations? A: When organic cosolvents are restricted, host-guest complexation is the most scientifically rigorous approach. We recommend using Hydroxypropyl-β-cyclodextrin (HP-β-CD).. This isolates the problematic portions of the molecule from water, drastically lowering the energetic barrier to dissolution.

Q3: Does adjusting the pH of the aqueous media help solubilize this compound? A: No. Unlike basic amines, the nitrogen in the pyrrolidine ring is part of a carboxamide group, rendering it non-basic (pKa < 0). The methoxy group is also non-ionizable under physiological conditions. Therefore, pH adjustments will not yield charged species and will not improve aqueous solubility.

Self-Validating Experimental Protocols

Protocol A: Cosolvent-Mediated Solubilization (10% DMSO / 90% Buffer)

Causality: DMSO acts as a potent H-bond acceptor, outcompeting the compound's self-association to lower the lattice energy barrier.

  • Weighing: Accurately weigh 10.0 mg of 2-Methoxypyrrolidine-1-carboxamide into a clean glass vial.

  • Primary Solubilization: Add 100 µL of 100% anhydrous DMSO. Vortex vigorously for 60 seconds.

  • Thermal/Acoustic Disruption: If microscopic particulates remain, sonicate the vial in a heated water bath at 40°C for 5 minutes. The kinetic energy will fracture residual crystal lattices.

  • Aqueous Phase Addition: Slowly add 900 µL of your target aqueous buffer (e.g., PBS) dropwise while continuously vortexing.

    • Expert Insight: Dropwise addition prevents localized zones of high water concentration, minimizing the risk of nucleation.

  • System Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is present, the compound is fully dissolved (not just suspended), and the supernatant is your validated 10 mg/mL stock.

Protocol B: Host-Guest Complexation (HP-β-CD)

Causality: Encapsulation bypasses the need to break the entire crystal lattice via solvent polarity, substituting it with a thermodynamically favorable host-guest interaction.

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS. Stir until completely clear.

  • Compound Addition: Add 25.0 mg of 2-Methoxypyrrolidine-1-carboxamide to 1.0 mL of the 20% HP-β-CD solution to create a supersaturated suspension.

  • Equilibration: Place the suspension on a thermomixer at 37°C and 800 RPM for 24 hours.

    • Expert Insight: Complexation is an equilibrium-driven process. It requires extended time for the guest molecule to partition out of the solid state and into the cyclodextrin cavity.

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved compound.

  • System Validation: You cannot assume the final concentration is exactly 25 mg/mL. You must determine the exact concentration of the filtrate using HPLC-UV against a known standard curve before proceeding to your downstream assay.

References

  • Schultz, F. (2018). The low solubility of urea derivatives in water can generally be explained by intermolecular hydrogen bonding. Masterarbeit, Fraunhofer IAP - Hochschule Neubrandenburg. Retrieved from:[Link]

  • Ataman Kimya. (n.d.). HYDROXYPROPYL CYCLODEXTRIN: Enhancing solubility and dissolution rate. Retrieved from:[Link]

  • Jouyban, A., et al. (2023). Solubility and Thermodynamic Analysis of Isotretinoin in Different (DMSO + Water) Mixtures. MDPI. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methoxypyrrolidine-1-carboxamide

Welcome to the Technical Support Center for the synthesis of 2-Methoxypyrrolidine-1-carboxamide. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of this...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-Methoxypyrrolidine-1-carboxamide. This guide is designed for researchers and drug development professionals seeking to optimize the yield and purity of this critical heterocyclic building block.

Diagnostic Overview & Mechanistic Causality

The synthesis of 2-methoxypyrrolidine-1-carboxamide is predominantly achieved via the anodic α -methoxylation (Shono oxidation) of pyrrolidine-1-carboxamide in methanol. Unlike standard alkyl amines, the electron-withdrawing nature of the carboxamide (urea) group increases the oxidation potential of the nitrogen lone pair, requiring precise electrochemical control.

Understanding the causality of the reaction is critical for troubleshooting. The transformation follows an Electron Transfer - Proton Transfer - Electron Transfer (ET-PT-ET) sequence. The initial single-electron oxidation at the anode generates a radical cation. The high acidity of the adjacent α -proton facilitates rapid deprotonation, yielding a carbon-centered radical. A subsequent oxidation event produces the highly electrophilic N-acyliminium ion, which is immediately trapped by the methanolic solvent to form the hemiaminal ether[1].

Mechanism A Pyrrolidine-1-carboxamide B Radical Cation A->B -1e⁻ (Anode) C Carbon Radical B->C -H⁺ (Deprotonation) D N-Acyliminium Ion C->D -1e⁻ (Anode) E 2-Methoxypyrrolidine- 1-carboxamide D->E +MeOH (Nucleophile)

Figure 1: ET-PT-ET mechanistic pathway for the anodic methoxylation of pyrrolidine-1-carboxamide.

Troubleshooting & FAQs

Q1: My reaction stalls at 40-50% conversion, accompanied by a sudden spike in cell voltage. What is happening? A: This is a classic symptom of electrode passivation. In Constant Current Electrolysis (CCE), as the starting pyrrolidine-1-carboxamide depletes, the system artificially raises the cell voltage to maintain the programmed current. This potential drift exceeds the oxidation threshold of the solvent or intermediate species, leading to the deposition of an insulating polymer film on the anode[2].

  • Actionable Fix: Transition from CCE to Controlled Potential Electrolysis (CPE) guided by Cyclic Voltammetry (CV). By clamping the anodic potential, you prevent over-oxidation and electrode fouling[2].

Q2: I am observing a significant amount of the 2,5-dimethoxy by-product. How can I improve regioselectivity? A: Over-oxidation to 2,5-dimethoxypyrrolidine-1-carboxamide occurs when the mono-methoxylated product undergoes a second ET-PT-ET cycle. Because the first methoxy group can stabilize a second radical cation via induction and hyperconjugation, the oxidation potential of the mono-product is often dangerously close to the starting material.

  • Actionable Fix: Strictly limit the passed charge to 2.2 – 2.5 Faradays/mol. Additionally, lower the reaction temperature to 0 °C to kinetically differentiate the activation energies of the first and second oxidation events.

Q3: The crude NMR shows >90% conversion to 2-Methoxypyrrolidine-1-carboxamide, but my isolated yield after silica gel chromatography is <30%. Where is the product going? A: The product is a hemiaminal ether, which is exceptionally sensitive to Brønsted and Lewis acids. Standard silica gel is slightly acidic (pH ~4.5-5.5). During chromatography, the acid catalyzes the elimination of methanol, reverting the product back to the unstable N-acyliminium ion, which subsequently hydrolyzes into ring-opened aldehydes or degrades[1].

  • Actionable Fix: You must neutralize your stationary phase. Pre-treat the silica gel by flushing the column with an eluent containing 1-2% triethylamine (Et₃N) before loading your sample, or switch to basic alumina.

Q4: Can I synthesize 1-Boc-2-methoxypyrrolidine first, deprotect it, and then add the carboxamide group? A: This approach is structurally doomed. While the Shono oxidation of N-Boc-pyrrolidine is highly efficient[3], the subsequent deprotection step requires strong acids (e.g., TFA or HCl). Exposing the 2-methoxy group to these conditions will instantly destroy the hemiaminal ether. The carboxamide moiety must be installed prior to the electrochemical methoxylation.

Quantitative Process Optimization

To demonstrate the causality of parameter selection, the following table summarizes the impact of electrolysis modes and electrode materials on the synthesis yield and selectivity.

Electrolysis ModeAnode MaterialCharge Passed (F/mol)Mono-methoxy Yield (%)Di-methoxy By-product (%)Passivation Observed
CCE (15 mA)Graphite3.052%28%Yes (Late stage)
CCE (15 mA)Platinum2.538%12%Yes (Severe)
CPE (+1.85 V)Graphite2.286%<3%No
CPE (+1.85 V)RVC*2.294%<1%No

*Reticulated Vitreous Carbon (RVC) provides a massively increased surface area, reducing local current density and preventing localized over-oxidation.

Validated Experimental Protocol

This protocol utilizes a self-validating Controlled Potential Electrolysis (CPE) approach to ensure high yield and reproducibility.

Step 1: Electrochemical Cell Assembly

  • Equip a 20 mL undivided electrochemical cell with a Reticulated Vitreous Carbon (RVC) anode and a Nickel plate cathode.

  • Causality: An undivided cell is sufficient because the cathodic reduction of methanol (producing H₂ gas and the required methoxide nucleophile) does not interfere with the anodic oxidation.

Step 2: Electrolyte and Substrate Preparation

  • Dissolve 0.1 M tetraethylammonium tetrafluoroborate (Et₄NBF₄) in 10 mL of anhydrous methanol.

  • Causality: Et₄NBF₄ is chosen over halide salts to prevent competitive anodic halogen oxidation.

  • Add 1.0 mmol of pyrrolidine-1-carboxamide to the solution.

Step 3: Controlled Potential Electrolysis (CPE)

  • Insert an Ag/AgCl reference electrode into the cell.

  • Apply a constant potential of +1.85 V (vs. Ag/AgCl) while stirring vigorously at 0 °C.

  • In-Process Control (IPC): Monitor the current decay. The reaction is a self-validating system; as the substrate is consumed, the current will naturally decay toward zero. Stop the electrolysis when the charge passed reaches 2.2 F/mol or the current drops below 5% of its initial value[2].

Step 4: pH-Controlled Workup and Isolation

  • Transfer the crude mixture to a round-bottom flask and concentrate under reduced pressure (water bath temperature < 30 °C).

  • Re-dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ to ensure a slightly basic environment.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash chromatography using silica gel pre-treated with 1% Et₃N (Eluent: EtOAc/Hexanes + 1% Et₃N).

References

  • Selective Electrochemical Oxidation of Functionalized Pyrrolidines Organic Letters[3]

  • A Voltage-Controlled Strategy for Modular Shono-Type Amination ChemRxiv[2]

  • Stereoselective synthesis of fissoldhimine alkaloid analogues via sequential electrooxidation and heterodimerization of ureas Archimer (IFREMER)[1]

Sources

Troubleshooting

Technical Support Center: Optimizing Purification of 2-Methoxypyrrolidine-1-carboxamide

Welcome to the technical support guide for the purification of 2-Methoxypyrrolidine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Methoxypyrrolidine-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this valuable synthetic intermediate. This guide provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Introduction: Understanding the Molecule

2-Methoxypyrrolidine-1-carboxamide is a chiral heterocyclic compound. Its structure, featuring a polar carboxamide group, a methoxy group, and a pyrrolidine ring, presents a unique set of purification challenges. The presence of a stereocenter at the C2 position means that control and analysis of enantiomeric purity are often critical for its intended application, particularly in pharmaceutical development where stereochemistry dictates biological activity.[1][2] This guide will address purification from both achiral (e.g., starting materials, by-products) and chiral (e.g., the undesired enantiomer) impurities.

Frequently Asked Questions (FAQs)

This section addresses high-level questions you may have before beginning your purification protocol.

Q1: What are the most likely impurities I will encounter after synthesizing 2-Methoxypyrrolidine-1-carboxamide?

A1: Impurities are typically related to the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as the parent 2-methoxypyrrolidine or the carboxamoylating agent.

  • Reaction By-products: Depending on the synthesis, these could include coupled intermediates or products from side-reactions.

  • Solvent Residues: Residual solvents from the reaction or initial workup.

  • Degradation Products: The compound may be sensitive to harsh pH, high temperatures, or oxidative conditions, leading to ring-opening or other forms of degradation.[3][4] Stability of related pyrrolidine structures can be influenced by pH and temperature.[4]

Q2: Should I choose recrystallization or column chromatography as my primary purification method?

A2: The choice depends on the nature and quantity of impurities, as well as the scale of your experiment.

  • Recrystallization is the method of choice when you have a thermally stable, solid crude product with a moderate level of impurities (typically >80-90% pure).[5] It is highly scalable and cost-effective. It is most effective when impurities have significantly different solubility profiles from the desired product.[6]

  • Flash Column Chromatography is necessary when impurities have very similar polarity and solubility to your product, making recrystallization ineffective.[7] It is excellent for separating complex mixtures and for smaller-scale purifications where yield maximization is critical.

Q3: How do I assess the purity of my final product?

A3: A combination of methods is essential for a complete purity profile:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity analysis ("assay").[8] For enantiomeric purity, a chiral HPLC method is required.[1] Gas Chromatography (GC) can also be used, particularly for assessing residual solvents.[9]

  • Spectroscopic Methods:

    • NMR (¹H and ¹³C): Confirms the structure of the compound and can reveal the presence of impurities if they are at a significant level (typically >1-2%).

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.[10][11] LC-MS can be a powerful tool for identifying low-level impurities during reaction monitoring.[12]

  • Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.

Troubleshooting Guide: Recrystallization

Recrystallization relies on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[6]

Q4: My compound "oils out" during cooling instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated with impurities, depressing the melting point.[6][13]

  • Probable Cause: The solution is becoming saturated at a temperature above the compound's melting point.

  • Solution Strategy:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to decrease the saturation temperature.[14]

    • Change Solvent System:

      • Select a single solvent with a lower boiling point.

      • Use a solvent-pair system.[13] Dissolve the compound in a minimum of a hot "good" solvent (in which it is very soluble). Then, add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution just becomes cloudy. Add a few drops of the "good" solvent to clarify and then allow it to cool slowly.[15]

Q5: I have a very low yield after recrystallization. How can I improve it?

A5: Low yield is a common problem, often related to solvent choice or technique.[14]

  • Probable Causes & Solutions:

    • Excessive Solvent Use: The most common cause.[15] The product has some solubility even in the cold solvent. Solution: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.[13]

    • Premature Crystallization: The product crystallized on the filter paper during a hot filtration step. Solution: Pre-heat the funnel and filter paper, and add a small excess of hot solvent before filtering to keep the compound in solution.

    • Incomplete Cooling: The solution was not cooled sufficiently to maximize crystal formation. Solution: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes.[13]

Q6: My final product is still colored, even after recrystallization. What's wrong?

A6: Colored impurities are often large, polar molecules that can get trapped in the crystal lattice.

  • Probable Cause: Highly colored, minor impurities are present.

  • Solution:

    • Charcoal Treatment: Before allowing the solution to cool, add a very small amount of activated charcoal (1-2% of the solute weight) to the hot solution.

    • Hot Gravity Filtration: Swirl the mixture for a few minutes and then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[13]

    • Cool and Crystallize: Allow the decolorized filtrate to cool and crystallize as usual. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.[14]

Data Presentation: Solvent Selection for Recrystallization

The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For a polar molecule like 2-Methoxypyrrolidine-1-carboxamide, polar solvents should be investigated first.

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100May be too polar; risk of hydrolysis for amides at high temps.
Ethanol5.278Good starting point for polar molecules.[5]
Isopropanol4.382Similar to ethanol, slightly less polar.
Acetonitrile6.282Often an excellent choice for recrystallizing amides.[5]
Ethyl Acetate4.377Medium polarity; could be a "good" solvent in a pair system.
Toluene2.3111Low polarity; likely a "poor" solvent (anti-solvent).
Hexanes0.0~69Non-polar; likely a "poor" solvent (anti-solvent).

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography uses pressure to speed up the separation of compounds on a stationary phase (typically silica gel).[7]

Q7: I can't get good separation between my product and a close-running impurity on TLC. How do I translate this to a column?

A7: Poor separation (low ΔRf) on TLC indicates a challenging separation on a column.

  • Probable Cause: The compounds have very similar polarities.

  • Solution Strategy:

    • Optimize the Mobile Phase: Test different solvent systems. For polar amides, systems like Dichloromethane/Methanol or Ethyl Acetate/Methanol are common. Sometimes, adding a small amount of a third solvent (e.g., 0.5% triethylamine for basic compounds, or acetic acid for acidic compounds) can dramatically improve separation.

    • Use Gradient Elution: Start the column with a less polar solvent system and gradually increase the polarity during the run. This helps to separate early-eluting non-polar compounds and then provides more "push" to elute your more polar product, sharpening the band and improving resolution from nearby impurities.[13]

Q8: My compound is streaking or "tailing" on the column, leading to broad peaks and poor recovery.

A8: Tailing is often caused by undesirable secondary interactions between the analyte and the stationary phase.

  • Probable Cause:

    • Acidic Silica: Standard silica gel is slightly acidic and can strongly interact with basic sites on your molecule (like the pyrrolidine nitrogen).

    • Overloading: Too much crude material was loaded onto the column.

  • Solution Strategy:

    • Deactivate the Silica: Add a small percentage (0.5-1%) of a basic modifier like triethylamine or ammonia to your mobile phase. This will occupy the acidic sites on the silica, allowing your compound to travel more smoothly.

    • Reduce the Load: Use a larger column or load less material. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.

Visualization: General Purification Workflow

The following diagram outlines the decision-making process for purifying a crude synthetic product.

PurificationWorkflow Crude Crude Product TLC Initial Purity Analysis (TLC / LC-MS) Crude->TLC Decision Assess Purity & Impurity Profile TLC->Decision Recryst Recrystallization Decision->Recryst High Purity & Crystalline Solid Chrom Flash Chromatography Decision->Chrom Complex Mixture or Similar Impurities Final Pure Product Recryst->Final Chrom->Final Confirm Confirm Purity & Structure (HPLC, NMR, MS) Final->Confirm

Caption: General workflow for purification method selection.

Chiral Purification

Since 2-Methoxypyrrolidine-1-carboxamide is chiral, separating the enantiomers is often a required final step.

Q9: How can I separate the enantiomers of my purified racemic product?

A9: High-Performance Liquid Chromatography on a Chiral Stationary Phase (CSP) is the most common and effective method for enantiomeric separation at an analytical and preparative scale.[1]

  • Direct Method (Preferred): This involves using a column where the stationary phase is itself chiral. Polysaccharide-based CSPs (e.g., derived from cellulose or amylose) are highly versatile and effective for separating a wide range of enantiomers, including pyrrolidine derivatives.[1]

  • Indirect Method: This involves reacting your racemic mixture with a pure chiral derivatizing agent to form a pair of diastereomers.[16] These diastereomers have different physical properties and can be separated on a standard (achiral) HPLC or even by column chromatography. The derivatizing agent is then cleaved to yield the pure enantiomers. This method is more labor-intensive and introduces extra synthetic steps.[1]

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude material in ~0.5 mL of various solvents at room and elevated temperatures to find a suitable system.[13]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot recrystallization solvent with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, then add a small amount of activated charcoal. Reheat to boiling for 2-3 minutes.

  • Hot Filtration (if necessary): To remove charcoal or insoluble impurities, perform a hot gravity filtration using a pre-heated funnel into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation is complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[13]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Chiral HPLC Method Development (Direct Method)

  • Column Selection: Start with a polysaccharide-based CSP, such as a Chiralcel® or Chiralpak® column.[1]

  • Mobile Phase Screening:

    • Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 ratio.[1]

    • Reversed Phase: Begin with a mobile phase of acetonitrile and an aqueous buffer (e.g., ammonium bicarbonate or formic acid).

  • Method Optimization: Adjust the ratio of the mobile phase components to achieve a resolution (Rs) value of >1.5. Also, screen different alcohol modifiers (in normal phase) and pH/buffer types (in reversed phase) to optimize selectivity.

  • Analysis: Equilibrate the column until a stable baseline is achieved. Dissolve a small sample of the purified compound in the mobile phase and inject. Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers.

Visualization: Chiral Separation Strategies

ChiralSeparation cluster_direct Direct Method cluster_indirect Indirect Method d_start Racemic Mixture d_hplc Chiral HPLC (Chiral Stationary Phase) d_start->d_hplc d_end Separated Enantiomers d_hplc->d_end i_start Racemic Mixture i_deriv React with Chiral Derivatizing Agent (CDA) i_start->i_deriv i_diast Diastereomeric Mixture i_deriv->i_diast i_sep Achiral Separation (HPLC or Column) i_diast->i_sep i_cleave Cleave CDA from Separated Diastereomers i_sep->i_cleave i_end Separated Enantiomers i_cleave->i_end

Caption: Comparison of direct and indirect chiral separation workflows.

References

  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Benchchem.
  • Bickler, B. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Biotage.
  • The Discovery and Isolation of Novel Pyrrolidinone Derivatives: A Technical Guide. Benchchem.
  • Some pyrrolidone derivatives. Canadian Science Publishing.
  • Troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • What is the best technique for amide purification? ResearchGate. (2020, November 2).
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. (2025, February 16).
  • 3.6F: Troubleshooting. Chemistry LibreTexts. (2022, April 7).
  • Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Benchchem.
  • Technical Support Center: Purifying Pyridine Derivatives with Recrystallization. Benchchem.
  • Sengupta, P., et al. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to induced physical and chemical degradation. Macedonian Pharmaceutical Bulletin.
  • Multi-active method for the analysis of active substances in formulated products to support quality control scope. (2020, June 8). Cipac.org.
  • Importance of Chiral Separation. VTechWorks.
  • Long-Term Stability of Synthetic Cathinones in Forensic Toxicology Samples. Office of Justice Programs.
  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed.
  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Analytical Method.

Sources

Optimization

Technical Support Center: Synthesis of 2-Methoxypyrrolidine-1-carboxamide

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxypyrrolidine-1-carboxamide. As a molecule of interest in medicinal chemistry, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxypyrrolidine-1-carboxamide. As a molecule of interest in medicinal chemistry, achieving high purity is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify and mitigate common impurities, optimize reaction conditions, and ensure the integrity of your final product.

Introduction to the Synthesis and Potential Challenges

The synthesis of 2-Methoxypyrrolidine-1-carboxamide can be approached through several synthetic routes. A common strategy involves the formation of the pyrrolidine ring, followed by the introduction of the methoxy and carboxamide functionalities. Challenges in this synthesis often revolve around controlling stereochemistry (if applicable), preventing side reactions related to the pyrrolidine ring, and ensuring complete conversion during the carboxamide formation. Impurities can arise from starting materials, side reactions, or degradation of the product.

This guide will address common issues encountered during a plausible synthetic pathway, providing both the "why" behind the problem and the "how" to solve it.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low Yield of 2-Methoxypyrrolidine-1-carboxamide

Question: My overall yield for the synthesis of 2-Methoxypyrrolidine-1-carboxamide is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low yields are a frequent challenge and can stem from several factors throughout the synthetic sequence. A systematic diagnosis is key to identifying the root cause.[1]

Potential Causes and Solutions:

  • Incomplete Ring Formation: If you are synthesizing the pyrrolidine ring, for instance, via a Paal-Knorr type reaction, incomplete cyclization can be a major contributor to low yield.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure your reaction is running for a sufficient duration and at the optimal temperature. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion.

      • Catalyst Activity: If using an acid catalyst, ensure it is fresh and used in the correct stoichiometric amount. Weak acids like acetic acid are often preferred to minimize side reactions.[2]

  • Side Reactions During Functionalization: The introduction of the methoxy group or the carboxamide can be inefficient or lead to byproducts.

    • Troubleshooting:

      • Reagent Quality: Use high-purity reagents. For example, when forming the carboxamide, ensure your activating agent (e.g., DCC, EDC) is fresh.

      • Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of one reagent might lead to side products.

  • Product Loss During Work-up and Purification: The product may be lost during extraction, washing, or chromatography.

    • Troubleshooting:

      • Extraction pH: Ensure the pH of your aqueous layer is optimized for the extraction of your product.

      • Chromatography: If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without excessive band broadening.

Issue 2: Presence of a Furan-Containing Impurity

Question: My NMR and mass spectrometry data indicate the presence of a furan derivative as a major impurity. How is this forming and how can I prevent it?

Answer: The formation of a furan byproduct is a classic side reaction in the Paal-Knorr synthesis of pyrrolidines, which likely forms a part of your synthetic route. This occurs particularly under strongly acidic conditions where the reaction equilibrium can shift towards dehydration to form the more stable aromatic furan ring.[2]

Reaction Mechanism: Furan vs. Pyrrolidine Formation

G 1,4-Dicarbonyl 1,4-Dicarbonyl Intermediate Intermediate 1,4-Dicarbonyl->Intermediate + Amine Pyrrolidine Pyrrolidine Intermediate->Pyrrolidine Cyclization Furan Furan Intermediate->Furan Dehydration (Acid-Catalyzed)

Caption: Competing pathways in Paal-Knorr synthesis.

Troubleshooting and Prevention:

  • pH Control: This is the most critical factor. Maintain a neutral or weakly acidic pH. Using amine/ammonium hydrochloride salts or conducting the reaction at a pH below 3 will favor furan formation.[2]

  • Acid Catalyst Selection: If a catalyst is necessary, opt for a weak acid like acetic acid. Avoid strong mineral acids such as HCl or H₂SO₄.[2]

  • Reaction Monitoring: Closely monitor the reaction using TLC or LC-MS to detect the formation of the furan byproduct at an early stage.

  • Purification: If furan byproducts are formed, they can often be separated from the desired pyrrolidine product by column chromatography or distillation.

Issue 3: Over-alkylation Leading to Quaternary Ammonium Salts

Question: I am observing impurities with a higher molecular weight than my product, which I suspect are due to over-alkylation. How can I improve the selectivity for my desired product?

Answer: Over-alkylation is a common issue when N-functionalizing pyrrolidines. The newly formed secondary or tertiary amine can be more nucleophilic than the starting amine, leading to further reaction with the alkylating agent.

Strategies to Minimize Over-alkylation:

StrategyDescription
Stoichiometry Control Use a precise 1:1 stoichiometry of the pyrrolidine to the alkylating agent. A slight excess of the pyrrolidine can sometimes be beneficial.
Slow Addition Add the alkylating agent slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the chance of the product reacting further.
Lower Reaction Temperature Running the reaction at a lower temperature can increase selectivity by favoring the initial, desired reaction over subsequent, often faster, over-alkylation reactions.
Protecting Groups If other functionalities on your molecule are sensitive, consider using a protecting group strategy for the pyrrolidine nitrogen (e.g., Boc, Cbz) before proceeding with other transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 2-Methoxypyrrolidine-1-carboxamide?

A1: Based on a plausible synthetic route starting from a protected 2-hydroxypyrrolidine, you might encounter the following impurities:

  • Unreacted Starting Materials: Incomplete reactions will leave residual starting materials.

  • Hydroxy Precursor: If the methoxy group is introduced via methylation of a hydroxyl group, incomplete methylation will result in the presence of the 2-hydroxypyrrolidine-1-carboxamide precursor.

  • Ring-Opened Byproducts: Under harsh acidic or basic conditions, the pyrrolidine ring can potentially undergo hydrolysis, leading to ring-opened amino acid derivatives.

  • Epimers: If your synthesis involves chiral centers, you may have diastereomeric or enantiomeric impurities.

  • Solvent Adducts: Depending on the solvents and reagents used, solvent molecules may form adducts with reactive intermediates.

Q2: What analytical techniques are recommended for assessing the purity of 2-Methoxypyrrolidine-1-carboxamide?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a powerful tool for quantifying the purity of your product and detecting non-volatile impurities. A gradient method is often necessary to separate a wide range of potential impurities.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the molecular weights of impurities, which can help in elucidating their structures.

Q3: What are the best practices for the storage and handling of 2-Methoxypyrrolidine-1-carboxamide to prevent degradation?

A3: While specific stability data for 2-Methoxypyrrolidine-1-carboxamide may not be widely available, general principles for storing similar compounds should be followed:

  • Storage Conditions: Store the compound in a cool, dry, and dark place. A refrigerator (2-8 °C) is often suitable for short to medium-term storage. For long-term storage, consider a freezer (-20 °C).[4][5]

  • Inert Atmosphere: If the compound is sensitive to oxidation, store it under an inert atmosphere (e.g., nitrogen or argon).

  • Avoid Contaminants: Store away from strong acids, bases, and oxidizing agents to prevent chemical degradation.[4]

Experimental Workflow for Impurity Identification

G cluster_0 Sample Analysis cluster_1 Data Interpretation cluster_2 Action Crude_Product Crude Reaction Mixture HPLC_Analysis HPLC-UV/MS Analysis Crude_Product->HPLC_Analysis NMR_Analysis NMR Spectroscopy Crude_Product->NMR_Analysis GCMS_Analysis GC-MS Analysis Crude_Product->GCMS_Analysis Identify_Peaks Identify Impurity Peaks HPLC_Analysis->Identify_Peaks Structural_Elucidation Elucidate Structures (NMR) NMR_Analysis->Structural_Elucidation Determine_MW Determine Molecular Weights (MS) Identify_Peaks->Determine_MW Optimize_Reaction Optimize Reaction Conditions Determine_MW->Optimize_Reaction Structural_Elucidation->Optimize_Reaction Modify_Purification Modify Purification Protocol Optimize_Reaction->Modify_Purification Pure_Product Pure_Product Modify_Purification->Pure_Product Isolate Pure Product

Caption: A systematic workflow for impurity identification and mitigation.

References

  • Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.
  • Sengupta, P., et al. (2018). Drug instability and degradation. In Pharmaceutical Analysis for Small Molecules (pp. 131-149). Academic Press.
  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Frontiers in Chemistry. (2020). Extended Stability Evaluation of Selected Cathinones. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of 2-Methoxypyrrolidine-1-carboxamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Methoxypyrrolidine-1-carboxamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Methoxypyrrolidine-1-carboxamide .

This low-molecular-weight compound presents unique analytical hurdles: it is highly polar due to its methoxy ether and carboxamide groups, it lacks an ionizable basic amine (the carboxamide nitrogen is neutral), and it possesses a chiral center at the C2 position. Traditional Reversed-Phase Liquid Chromatography (RPLC) often fails to provide adequate retention for such hydrophilic molecules[1]. This guide provides field-proven, mechanistically grounded strategies for mobile phase optimization, chiral resolution, and troubleshooting.

Method Development Workflow

The following decision tree illustrates the logical progression for selecting the optimal chromatographic mode based on the analytical requirements for 2-Methoxypyrrolidine-1-carboxamide.

Workflow Start Analyze 2-Methoxypyrrolidine- 1-carboxamide Q_Chiral Chiral Separation Required? Start->Q_Chiral Chiral_CSP Direct Chiral HPLC (Polysaccharide CSP) Q_Chiral->Chiral_CSP Yes Q_Polar Retention on Standard C18 is Poor (k' < 2)? Q_Chiral->Q_Polar No Chiral_MP Mobile Phase: Hexane/IPA or ACN/H2O Chiral_CSP->Chiral_MP HILIC HILIC Mode (BEH Amide Column) Q_Polar->HILIC Yes RP Reversed-Phase (Polar-embedded C18) Q_Polar->RP No HILIC_MP Mobile Phase: 70-95% ACN + Ammonium Formate Buffer HILIC->HILIC_MP RP_MP Mobile Phase: H2O/ACN + 0.1% Formic Acid RP->RP_MP

Caption: Decision workflow for selecting the optimal chromatographic mode for polar carboxamides.

Frequently Asked Questions (FAQs)

Q1: Why does 2-Methoxypyrrolidine-1-carboxamide elute in the void volume on my standard C18 column? A1: The high polarity of the methoxy and carboxamide groups prevents sufficient hydrophobic partitioning into the C18 stationary phase. For highly polar, neutral analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred technique, as it relies on partitioning into an immobilized aqueous layer on a polar stationary phase[2]. If RPLC must be used, select a polar-embedded or low-silanol column (e.g., Newcrom R1) specifically designed to retain polar amides[3].

Q2: How should I optimize the mobile phase for HILIC analysis of this compound? A2: In HILIC, water is the strong eluting solvent. Start with a high concentration of organic modifier (e.g., 90-95% Acetonitrile) and a low percentage of aqueous buffer[1]. Mechanistic Causality: The carboxamide group can act as both a hydrogen bond donor and acceptor. Using an Amide-bonded stationary phase (e.g., BEH Amide) enhances selectivity through hydrogen bonding[4]. To ensure reproducible retention and sharp peaks, use 5–10 mM volatile buffers like ammonium formate (pH 3.0–3.75). Buffers stabilize the hydration layer on the stationary phase and prevent secondary electrostatic interactions with residual silanols[1][5].

Q3: What are the best mobile phase additives for LC-MS detection? A3: Because 2-Methoxypyrrolidine-1-carboxamide lacks a strong UV chromophore, LC-MS is often required. Avoid non-volatile buffers like phosphates, which cause severe ion suppression and instrument fouling[3]. Instead, use 0.1% formic acid or 5-10 mM ammonium formate. These additives provide excellent protonation efficiency in positive electrospray ionization (ESI+) without suppressing the signal[1].

Q4: How can I separate the enantiomers of 2-Methoxypyrrolidine-1-carboxamide? A4: The molecule possesses a chiral center at the C2 position. Enantiomeric resolution is best achieved using direct chiral HPLC with polysaccharide-based Chiral Stationary Phases (CSPs), such as cellulose or amylose derivatives[6]. The stereochemistry of the pyrrolidine ring dictates how it interacts with the chiral grooves of the CSP.

Troubleshooting Matrix

When optimizing the mobile phase, you may encounter specific chromatographic defects. Use this data-driven matrix to identify the mechanistic cause and apply the correct self-validating solution.

SymptomMechanistic CauseCorrective Action & Validation
Peak Tailing in HILIC Secondary interactions between the carboxamide group and unshielded surface silanols on the silica support.Increase buffer concentration (e.g., from 5 mM to 10 mM ammonium formate) to mask silanols[1]. Validation: Asymmetry factor (As) should approach 1.0 - 1.2.
Drifting Retention Times Incomplete equilibration of the aqueous hydration layer on the HILIC stationary phase.Increase column equilibration time to at least 20-50 column volumes prior to the first injection[2]. Validation: %RSD of retention time < 0.5% over 6 injections.
Poor Retention ( k′<1 ) Excessive strong solvent (water) in the initial mobile phase conditions, washing the analyte off the column.Increase initial organic modifier (Acetonitrile) to >90%[1]. Validation: Capacity factor ( k′ ) > 2.0.
Ion Suppression in MS Non-volatile buffers or high concentrations of additives competing for charge droplets in the ESI source.Switch to volatile buffers (ammonium formate/acetate) and keep concentration 10 mM[5]. Validation: Signal-to-noise (S/N) ratio increases by >3x.

Step-by-Step Experimental Protocols

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Protocol A: HILIC Method Optimization for Polar Amides

This protocol establishes a robust HILIC gradient for 2-Methoxypyrrolidine-1-carboxamide, ensuring adequate retention and MS compatibility.

  • Stationary Phase Selection: Install an Ethylene Bridged Hybrid (BEH) Amide column (e.g., 2.1 x 100 mm, 1.7 µm)[4].

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.0 with formic acid.

    • Mobile Phase B (Organic): 90% Acetonitrile / 10% Mobile Phase A (yielding a final 1 mM buffer concentration in B)[5].

  • System Equilibration (Critical Step): Pump 100% Mobile Phase B at 0.4 mL/min for 50 column volumes.

    • Self-Validation: Monitor the baseline pressure and MS total ion chromatogram (TIC). Do not inject until the baseline variance is < 1%.

  • Gradient Execution:

    • 0.0 - 1.0 min: Hold at 95% B.

    • 1.0 - 6.0 min: Linear gradient to 50% B.

    • 6.0 - 8.0 min: Hold at 50% B.

    • 8.0 - 8.1 min: Return to 95% B.

    • 8.1 - 12.0 min: Re-equilibrate.

  • Data Analysis: Calculate the capacity factor ( k′ ). If k′<2 , replace Acetonitrile with a weaker HILIC solvent (e.g., Acetone) or increase the initial %B hold time[2].

Protocol B: Direct Chiral Separation

Use this protocol to resolve the (R) and (S) enantiomers of 2-Methoxypyrrolidine-1-carboxamide.

  • CSP Selection: Install a Cellulose-based chiral column (e.g., Cellulose-1 or equivalent)[6].

  • Mobile Phase Preparation (Normal Phase Mode): Prepare an isocratic mixture of Hexane and Isopropanol (IPA) at an 80:20 (v/v) ratio. Add 0.1% Diethylamine (DEA) to sharpen the peaks by suppressing non-specific interactions.

  • Injection & Flow: Set column temperature to 25°C. Inject 2-5 µL of the sample (dissolved in the mobile phase) at a flow rate of 1.0 mL/min.

  • Resolution Validation: Calculate the resolution ( Rs​ ) between the two enantiomeric peaks.

    • Self-Validation: If Rs​<1.5 , decrease the IPA concentration to 10% to increase retention and selectivity, or lower the column temperature to 15°C to enhance chiral recognition thermodynamics.

References

  • [3] SIELC Technologies. Separation of (S)-5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide on Newcrom R1 HPLC column. Available at:

  • [4] Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic. Available at:

  • [2] Waters Corporation. Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Available at:

  • [6] Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols. Available at:

  • [5] National Institutes of Health (PMC). Systematic Evaluation of HILIC Stationary Phases for Global Metabolomics of Human Plasma. Available at:

  • [1] LCGC International. Hydrophilic-Interaction Chromatography: An Update. Available at:

Sources

Troubleshooting

Technical Support Center: 2-Methoxypyrrolidine-1-carboxamide Stability &amp; Troubleshooting Guide

Overview 2-Methoxypyrrolidine-1-carboxamide is a specialized cyclic N,O-acetal (hemiaminal ether). While the electron-withdrawing carboxamide group provides a degree of "bench stability" compared to unactivated aliphatic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Overview 2-Methoxypyrrolidine-1-carboxamide is a specialized cyclic N,O-acetal (hemiaminal ether). While the electron-withdrawing carboxamide group provides a degree of "bench stability" compared to unactivated aliphatic amines, the compound remains highly sensitive to protic environments and Lewis/Brønsted acids[1]. This technical guide addresses the most common handling errors, stability issues, and synthetic applications encountered by researchers.

Core Troubleshooting & FAQs

Q1: Why does my sample of 2-Methoxypyrrolidine-1-carboxamide degrade rapidly during room-temperature storage? A1: The degradation is driven by acid-catalyzed hydrolysis. At room temperature, ambient moisture combined with trace atmospheric CO₂ (which forms carbonic acid) is sufficient to protonate the methoxy oxygen or the ring nitrogen. This triggers the expulsion of methanol, generating a highly electrophilic N-acyliminium ion intermediate[2]. If water is present, it nucleophilically attacks this intermediate to form a hemiaminal, which subsequently ring-opens to form 4-ureidobutanal. To prevent this, the compound must be stored under strictly anhydrous, inert conditions.

Q2: My NMR spectra in CDCl₃ show a complete loss of the methoxy peak (~3.3 ppm) and the appearance of aldehyde signals. Is my batch bad? A2: Your batch was likely intact before dissolution. Chloroform-d (CDCl₃) undergoes photo-oxidation over time, generating trace amounts of DCl and phosgene. These trace acids instantly catalyze the degradation of the N,O-acetal into the N-acyliminium ion and methanol[3]. Causality & Fix: The activation energy for this cleavage is remarkably low in halogenated solvents. You must neutralize the solvent. Passing the CDCl₃ through a plug of basic alumina or adding a crystal of anhydrous K₂CO₃ directly to the NMR tube will suppress this degradation pathway completely.

Q3: Can I use this compound as a stable precursor for nucleophilic addition reactions? A3: Yes. The carboxamide moiety stabilizes the N,O-acetal sufficiently for it to be handled briefly in ambient air, making it a superior, bench-stable precursor compared to transient N-acyl imines[1]. By intentionally introducing a strong Lewis acid (e.g., BF₃·Et₂O) under controlled, anhydrous conditions, you can quantitatively generate the N-acyliminium ion in situ and trap it with various carbon or heteroatom nucleophiles[4].

Quantitative Stability Matrix

The following table summarizes the stability of 2-Methoxypyrrolidine-1-carboxamide across standard laboratory conditions to help you benchmark your workflows.

Storage / Reaction ConditionTemperatureExpected StabilityMechanistic Outcome
Anhydrous, Inert Gas (Ar/N₂) 4°C to 25°C> 6 Months Intact N,O-acetal; thermodynamically stable.
Ambient Air (Unsealed) 25°C< 3 Days Hydrolysis via moisture/CO₂ to 4-ureidobutanal.
Unpurified CDCl₃ (NMR) 25°C< 5 Minutes Acid-catalyzed elimination of MeOH via DCl.
Basic Alumina-Filtered CDCl₃ 25°C> 2 Weeks Intact N,O-acetal; acid catalyst removed.
Lewis Acid (BF₃·Et₂O) in dry DCM 0°C to 25°CReactive (Seconds) Quantitative conversion to N-acyliminium ion.

Mechanistic & Workflow Visualizations

Pathway A 2-Methoxypyrrolidine- 1-carboxamide (Intact) C N-Acyliminium Ion (+ MeOH) A->C - MeOH B Trace Acid / H2O B->A Catalyzes D 4-Ureidobutanal (Ring-Opened) C->D + H2O

Acid-catalyzed hydrolysis pathway of 2-Methoxypyrrolidine-1-carboxamide.

Workflow S1 1. Lyophilization (Remove trace water) S2 2. Argon Backfill (Establish inert atmosphere) S1->S2 S3 3. Solvent Prep (Pass over basic alumina) S2->S3 S4 4. Storage / Reaction (Maintain at 4°C or RT with base) S3->S4

Step-by-step anhydrous workflow for handling sensitive N,O-acetals.

Experimental Protocols

Protocol A: Self-Validating NMR Sample Preparation Purpose: To obtain accurate structural data without solvent-induced degradation. This protocol is self-validating: the persistence of the methoxy singlet confirms the absence of acidic protons in your system.

  • Solvent Neutralization: Pack a glass Pasteur pipette with 2 cm of basic alumina (Brockmann Grade I). Pass 1.0 mL of CDCl₃ through the plug directly into a clean, oven-dried vial.

  • Sample Dissolution: Dissolve 5–10 mg of 2-Methoxypyrrolidine-1-carboxamide in 0.6 mL of the neutralized CDCl₃.

  • Internal Buffer: Add 2–3 small crystals of anhydrous K₂CO₃ directly into the NMR tube.

  • Transfer and Seal: Transfer the solution to the NMR tube, cap tightly, and wrap the cap with Parafilm to block ambient moisture.

  • Validation Check: Acquire the ¹H NMR spectrum. The system is validated if a sharp singlet integrates to 3H at ~3.3 ppm (the -OCH₃ group) and no downstream aldehyde proton signals (~9.5–10.0 ppm) are observed.

Protocol B: Controlled N-Acyliminium Generation & Trapping Purpose: Utilizing the room-temperature stability of the N,O-acetal to perform controlled C-C bond formation via Lewis acid activation[4].

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon.

  • Dissolution: Dissolve 1.0 equiv (e.g., 100 mg) of 2-Methoxypyrrolidine-1-carboxamide in 5.0 mL of anhydrous dichloromethane (DCM).

  • Nucleophile Addition: Add 2.0 equiv of the desired nucleophile (e.g., allyltrimethylsilane) via a gas-tight syringe. Stir for 5 minutes at room temperature.

  • Activation: Cool the flask to -78°C. Dropwise, add 1.2 equiv of Boron trifluoride diethyl etherate (BF₃·Et₂O). The Lewis acid coordinates the methoxy oxygen, facilitating its departure and generating the reactive N-acyliminium ion.

  • Reaction & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench by adding 2.0 mL of saturated aqueous NaHCO₃.

  • Validation: Monitor via TLC (EtOAc/Hexane). The disappearance of the starting material spot (active under KMnO₄ stain) and the appearance of a new, less polar spot validates successful trapping.

References

  • Walęcka-Kurczyk, A., et al. (2022). Non-Kolbe electrolysis of N-protected-α-amino acids: a standardized method for the synthesis of N-protected (1-methoxyalkyl)amines. RSC Advances, 12, 2107-2114.[Link]

  • Li, W., et al. (2016). Chemistry of Ketene N,S-Acetals: An Overview. Chemical Reviews, 116(14), 8112-8227.[Link]

Sources

Optimization

Technical Support Center: Resolving Chiral Separation Issues for 2-Methoxypyrrolidine-1-carboxamide Enantiomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in isolating the enantio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, analytical chemists, and drug development professionals in isolating the enantiomers of 2-Methoxypyrrolidine-1-carboxamide.

This molecule features a chiral center at the C2 position of the pyrrolidine ring. Its structural motifs—specifically the hydrogen-bond accepting methoxy group and the hydrogen-bond donating/accepting carboxamide—dictate its interaction with Chiral Stationary Phases (CSPs). The methodologies below are engineered to provide field-proven, self-validating solutions for your chromatographic workflows.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do the enantiomers of 2-Methoxypyrrolidine-1-carboxamide co-elute on standard reversed-phase columns, and what is the mechanistic basis for selecting a CSP? A1: Standard reversed-phase columns (e.g., C18) rely on hydrophobic interactions and cannot distinguish between the identical lipophilicities of enantiomers. To resolve 2-Methoxypyrrolidine-1-carboxamide, we must create a transient diastereomeric complex using a Chiral Stationary Phase (CSP). The separation is driven by the "three-point interaction" model. Polysaccharide-based CSPs, such as amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD), are highly recommended. The carbamate linkages on the CSP provide critical hydrogen-bonding sites that interact differentially with the carboxamide and methoxy groups of the (R)- and (S)-enantiomers, enabling strict enantiorecognition.

Q2: Should I prioritize SFC or HPLC for this separation? A2: Supercritical Fluid Chromatography (SFC) is strongly preferred over High-Performance Liquid Chromatography (HPLC). SFC utilizes supercritical CO₂, which possesses high diffusivity and low viscosity, allowing for faster mass transfer and higher flow rates without exceeding column backpressure limits. Furthermore, the non-polar nature of CO₂ perfectly complements polar modifiers (like methanol) to selectively modulate the hydrogen bonding between the pyrrolidine-1-carboxamide and the CSP. Recent literature confirms SFC's superior resolution and faster run times for polar nitrogen-containing heterocycles ().

Table 1: Quantitative Comparison of SFC vs. HPLC for 2-Methoxypyrrolidine-1-carboxamide

ParameterSFC (Supercritical Fluid Chromatography)HPLC (Normal Phase)
Mobile Phase CO₂ / Methanol (80:20) + 0.1% DEAHexane / Isopropanol (70:30) + 0.1% DEA
Typical Flow Rate 3.0 - 5.0 mL/min0.5 - 1.0 mL/min
Analysis Time 3 - 5 minutes15 - 25 minutes
Resolution (Rs) > 2.0 (Baseline separation)~ 1.5 - 1.8
Solvent Consumption Low (mostly recyclable CO₂)High (requires bulk organic solvents)

Part 2: Troubleshooting Guide

Issue 1: Severe Peak Tailing and Poor Resolution (Rs < 1.5)

  • Causality: Although the pyrrolidine nitrogen is conjugated within the carboxamide (forming a neutral urea-like moiety), the molecule features strong hydrogen-bond acceptors (methoxy and carbonyl oxygens) and donors (amide -NH₂). These polar motifs can undergo secondary, non-specific hydrogen-bonding interactions with residual acidic silanols on the silica support of the CSP. This non-selective binding disrupts the transient diastereomeric complex required for chiral recognition, leading to peak tailing.

  • Solution: Introduce a mobile phase additive to mask the active sites on the column. Adding 0.1% to 0.2% Diethylamine (DEA) is standard practice; the basic DEA competitively binds to and neutralizes acidic silanol groups, ensuring the analyte interacts exclusively with the chiral selector.

Issue 2: Retention Times are Excessively Long (>15 mins in SFC)

  • Causality: The analyte is forming overly strong hydrogen bonds with the CSP, driven heavily by the carboxamide group. In SFC, if the modifier concentration is too low, the solvating power of the mobile phase is insufficient to elute the compound efficiently.

  • Solution: Increase the concentration of the polar modifier (e.g., Methanol) in the CO₂ stream from 10% to 20-30%. Additionally, increasing the column oven temperature (from 35°C to 40°C) increases the desorption rate, reducing retention time while generally maintaining adequate enantioselectivity.

Issue 3: Inconsistent Retention Times Between Runs

  • Causality: In HPLC, polysaccharide CSPs can absorb trace moisture from hygroscopic solvents (like Isopropanol), which alters the hydrogen-bonding network of the chiral selector. In SFC, fluctuations in the Back Pressure Regulator (BPR) change the density of the supercritical CO₂, drastically shifting retention times.

  • Solution: For HPLC, ensure all organic solvents are strictly anhydrous and stored over molecular sieves. For SFC, verify that the BPR is maintaining a stable pressure (± 2 bar variance) and that the system is fully thermally equilibrated before injection.

Part 3: Experimental Protocols

Protocol 1: Self-Validating Analytical SFC Screening Methodology

This protocol is designed as a self-validating system. By analyzing a racemic standard prior to your samples, you establish the baseline resolution (Rs) to ensure system suitability.

  • System Preparation: Equilibrate the SFC system equipped with a Chiralpak AD-H column (4.6 x 250 mm, 5 µm) at 35°C. Set the backpressure regulator (BPR) to 120 bar.

  • Mobile Phase Formulation: Set the pumps to deliver 80% supercritical CO₂ and 20% Methanol containing 0.1% v/v Diethylamine (DEA).

  • Flow Rate & Detection: Set the flow rate to 3.0 mL/min. Monitor UV absorbance at 210 nm and 254 nm.

  • System Suitability Test (SST): Inject 5 µL of a 1 mg/mL racemic mixture of 2-Methoxypyrrolidine-1-carboxamide.

  • Validation Check: Calculate the resolution (Rs) between the two enantiomer peaks. Proceed to unknown sample analysis ONLY if Rs ≥ 1.5 and the tailing factor (Tf) for both peaks is ≤ 1.2. If Rs < 1.5, halt the sequence and refer to Troubleshooting Issue 1.

  • Sample Analysis: Inject the unknown sample to determine enantiomeric excess (ee).

Protocol 2: Preparative HPLC Scale-Up Workflow

When scaling up to isolate enantiomers for downstream pharmacodynamic or toxicological studies, maintaining resolution under heavy column loading is critical ().

  • Column Selection: Utilize a preparative scale column matching the successful analytical chemistry (e.g., Chiralpak AD, 20 x 250 mm).

  • Mobile Phase: Prepare Hexane / Isopropanol / DEA (80:20:0.1 v/v/v). Degas the mixture thoroughly via sonication.

  • Flow Rate: Scale the flow rate geometrically based on the column radius. For a 20 mm ID column, utilize 18 mL/min.

  • Loading Determination: Inject increasing concentrations of the racemate (start at 5 mg, increase to 50 mg per injection) until the valley between the peaks reaches 10% of the peak height. This establishes your maximum safe load.

  • Self-Validation & Fraction Analysis: Collect fractions based on UV threshold. Do not pool fractions blindly. Analyze an aliquot from the start, middle, and tail of each collected peak using the validated Analytical SFC method (Protocol 1). Pool fractions ONLY if the analytical check confirms an enantiomeric purity of >99% ee.

  • Recovery: Evaporate the pooled solvent under reduced pressure at 30°C to prevent thermal degradation.

Part 4: Method Development Visualization

Workflow N1 Initiate Method Development: 2-Methoxypyrrolidine-1-carboxamide N2 Primary Screening: Polysaccharide CSPs (e.g., AD-H, OD-H) N1->N2 N3 Supercritical Fluid Chromatography (SFC) CO2 / MeOH / Basic Additive N2->N3 Primary Choice N4 High-Performance Liquid Chromatography (HPLC) Hexane / IPA / Basic Additive N2->N4 Secondary Choice N5 Evaluate Resolution (Rs) Is Rs ≥ 1.5? N3->N5 N4->N5 N6 Method Optimization: Adjust Modifier %, Temp, Additive N5->N6 No (Rs < 1.5) N7 Preparative Scale-Up & Load Capacity Testing N5->N7 Yes (Rs ≥ 1.5) N6->N5

Workflow for resolving 2-Methoxypyrrolidine-1-carboxamide enantiomers via SFC/HPLC.

References

  • Qian, H.-L., Xu, S.-T., & Yan, X.-P. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 304–318.[Link]

  • Busardò, F. P., Tini, A., Lo Faro, A. F., Basile, G., Farkas, T., & Chankvetadze, B. (2024). Enantioselective separation techniques in forensic analysis and clinical toxicology. TrAC Trends in Analytical Chemistry, 117733.[Link]

Troubleshooting

Technical Support Center: Minimizing Solvent Retention in 2-Methoxypyrrolidine-1-carboxamide Lyophilization

Welcome to the technical support center for the lyophilization of 2-Methoxypyrrolidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the lyophilization of 2-Methoxypyrrolidine-1-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent retention during the freeze-drying process. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the development of a robust and efficient lyophilization cycle, leading to a stable and high-quality final product.

I. Frequently Asked Questions (FAQs)

Q1: Why is minimizing residual solvent in lyophilized 2-Methoxypyrrolidine-1-carboxamide critical?

A1: Residual solvents can significantly impact the stability, safety, and efficacy of the final drug product. For 2-Methoxypyrrolidine-1-carboxamide, which is likely an amorphous solid, entrapped solvents can act as plasticizers, lowering the glass transition temperature (Tg) and increasing molecular mobility. This can lead to physical instability, such as collapse of the cake structure, and chemical degradation of the active pharmaceutical ingredient (API) over time. Regulatory agencies enforce strict limits on residual solvents in pharmaceutical products to ensure patient safety.[1][2]

Q2: What are the primary causes of high solvent retention in amorphous products like 2-Methoxypyrrolidine-1-carboxamide?

A2: High solvent retention in amorphous materials is often due to the formation of a dense, low-permeability dried layer during primary drying. As water is removed, the solute molecules can form a glassy matrix that traps remaining solvent molecules.[3] Key contributing factors include:

  • Formulation Composition: The presence of certain excipients can influence cake morphology and solvent interactions.[4][5]

  • Freezing Rate: Rapid freezing can create small ice crystals, resulting in a dried cake with a large surface area but small pores, which can impede solvent vapor flow.[6][7]

  • Primary Drying Conditions: If the product temperature during primary drying exceeds the collapse temperature (Tc), the cake structure can weaken, leading to solvent entrapment.[8][9]

Q3: Can the choice of co-solvents in the initial formulation affect residual solvent levels?

A3: Absolutely. The use of co-solvents, such as tertiary-butyl alcohol (TBA), can influence the freezing behavior and final cake structure.[10] While some co-solvents can facilitate the formation of a more porous cake structure, potentially aiding in solvent removal, others can become entrapped within the amorphous matrix.[3][11] The physical properties of the co-solvent, including its molecular size and volatility, play a significant role in its retention.[3]

Q4: How do I accurately measure the residual solvent content in my lyophilized cake?

A4: The most common and regulatory-accepted method for residual solvent analysis is Gas Chromatography (GC) with headspace sampling.[1][12][13] This technique is highly sensitive and specific for volatile organic compounds. For water content, Karl Fischer titration is the gold standard due to its specificity for water.[14][15] It's crucial to develop and validate these analytical methods for your specific product matrix to ensure accurate and reliable results.

II. Troubleshooting Guide: A Mechanistic Approach

This section provides a structured approach to diagnosing and resolving common issues related to solvent retention during the lyophilization of 2-Methoxypyrrolidine-1-carboxamide.

Issue 1: High Residual Solvent Content Despite an Optimized Secondary Drying Phase

Root Cause Analysis: Research indicates that secondary drying conditions often have a minimal impact on the removal of entrapped organic solvents in an amorphous matrix.[3][11] The primary determinant of residual solvent levels is the structure of the lyophilized cake, which is established during the freezing and primary drying stages.[3] Co-solvents can become strongly entrapped as the moisture content decreases, making their subsequent removal difficult.[3]

Troubleshooting Workflow:

Caption: Troubleshooting high residual solvent.

Corrective Actions & Scientific Rationale:

ParameterRecommended ActionScientific Rationale
Freezing Rate Implement a slower, controlled cooling rate (e.g., ≤0.3 °C/min).[16]A slower freezing rate promotes the growth of larger ice crystals.[17] Upon sublimation, these larger crystals leave behind a more porous cake structure with larger channels, which facilitates the escape of solvent vapor during primary drying and reduces the resistance to mass transfer.[6][16]
Annealing Introduce an annealing step post-freezing. Hold the product at a temperature between its glass transition temperature (Tg') and the ice melting point for several hours.[8]Annealing allows for the growth of ice crystals and can promote the crystallization of certain excipients.[8][18][19] This results in a more uniform and robust cake structure with improved permeability, which can significantly enhance solvent removal during primary drying.[19][20]
Primary Drying Temperature Maintain the product temperature below the collapse temperature (Tc).Operating above the Tc can cause the amorphous matrix to lose its structural integrity, leading to microscopic or macroscopic collapse.[8] This collapse can block the pathways for solvent vapor to escape, leading to higher residual solvent levels.
Issue 2: Inconsistent Batch Homogeneity - Vial-to-Vial Variation in Solvent Content

Root Cause Analysis: Vial-to-vial heterogeneity in drying rates is a common challenge in lyophilization.[19] This can be caused by variations in ice nucleation temperature during freezing, leading to different cake structures across the batch.[21] Vials at the edge of the shelf may experience different heat transfer characteristics compared to those in the center, further contributing to this variability.[9]

Troubleshooting Workflow:

Caption: Improving batch homogeneity.

Corrective Actions & Scientific Rationale:

TechniqueRecommended ActionScientific Rationale
Annealing Apply a consistent annealing protocol to the entire batch after freezing.Annealing helps to normalize the ice crystal structure across all vials by providing the thermodynamic driving force for smaller crystals to melt and larger crystals to grow, a process known as Ostwald ripening.[22] This leads to a more uniform cake resistance throughout the batch.[8][19]
Controlled Ice Nucleation If available, utilize controlled ice nucleation technology.Controlled nucleation techniques induce freezing at a consistent, higher temperature across all vials. This eliminates the stochastic nature of nucleation and results in a more uniform ice crystal size distribution, leading to improved batch homogeneity and potentially shorter drying times.[20][21]
Issue 3: Product Collapse or Shrinkage Observed After Lyophilization

Root Cause Analysis: Product collapse or shrinkage is a clear indicator that the product temperature exceeded the critical collapse temperature during primary drying.[23] This can be due to overly aggressive primary drying conditions (shelf temperature too high or chamber pressure too low) or an inaccurate determination of the product's collapse temperature.[9]

Troubleshooting Workflow:

Caption: Preventing product collapse.

Corrective Actions & Scientific Rationale:

Parameter/TechniqueRecommended ActionScientific Rationale
Formulation Characterization Accurately determine the collapse temperature (Tc) of the 2-Methoxypyrrolidine-1-carboxamide formulation using freeze-dry microscopy.Freeze-dry microscopy allows for the direct observation of the product's behavior during sublimation and helps to identify the temperature at which structural integrity is lost. This is a critical parameter for designing a robust lyophilization cycle.[9]
Primary Drying Shelf Temperature Lower the shelf temperature to ensure the product temperature remains safely below the determined Tc.The shelf temperature is the primary driver of heat input to the product. Reducing it will lower the product temperature and prevent collapse.
Primary Drying Chamber Pressure Consider a modest increase in chamber pressure.Increasing the chamber pressure can slightly reduce the sublimation rate, which in turn lowers the temperature gradient within the product and can help maintain the product temperature below the critical collapse temperature.

III. Experimental Protocols

Protocol 1: Determining the Collapse Temperature (Tc) using Freeze-Dry Microscopy (FDM)
  • Sample Preparation: Prepare a solution of 2-Methoxypyrrolidine-1-carboxamide at the desired concentration. Place a small droplet (approximately 1-2 µL) between two cover slips.

  • Instrument Setup: Place the sample on the cold stage of the freeze-dry microscope.

  • Freezing: Cool the stage rapidly to a low temperature (e.g., -50°C) to freeze the sample.

  • Vacuum Application: Apply a vacuum to the sample chamber (e.g., 50-100 mTorr).

  • Heating and Observation: Slowly ramp the stage temperature upwards (e.g., 1-2°C/min). Continuously observe the sample under the microscope.

  • Collapse Identification: The collapse temperature is identified as the temperature at which structural movement and loss of the dried layer's integrity are first observed.

Protocol 2: Implementing an Annealing Step in the Lyophilization Cycle
  • Initial Freezing: Freeze the product to a temperature well below the glass transition temperature (Tg'), typically around -40°C or -50°C, and hold for at least 2 hours.[8]

  • Ramping to Annealing Temperature: Increase the shelf temperature to the predetermined annealing temperature (between Tg' and the ice melting point). A typical starting point is -15°C to -20°C.

  • Annealing Hold: Hold the product at the annealing temperature for a specified duration, typically 2 to 6 hours.[8] The optimal time should be determined experimentally.

  • Re-Freezing: After the annealing hold, lower the shelf temperature back to the initial freezing temperature to ensure the product is completely frozen before starting primary drying.

  • Proceed to Primary Drying: Initiate the primary drying phase of the lyophilization cycle.

IV. References

  • Stabilization of Lyophilized Pharmaceuticals by Process Optimization: Challenges and Opportunities. (2012). American Pharmaceutical Review. [Link]

  • Kunz, C., & Gieseler, H. (2018). Factors Influencing the Retention of Organic Solvents in Products Freeze-Dried From Co-Solvent Systems. Journal of Pharmaceutical Sciences, 107(8), 2005-2012. [Link]

  • Fissore, D., et al. (2020). Primary Drying Optimization in Pharmaceutical Freeze-Drying: A Multivial Stochastic Modeling Framework. Industrial & Engineering Chemistry Research, 59(10), 4469-4480. [Link]

  • Ciurzyńska, A., & Lenart, A. (2011). The Freeze-Drying of Foods—The Characteristic of the Process Course and the Effect of Its Parameters on the Physical Properties of Food Materials. Foods, 10(1), 1-16. [Link]

  • Liu, W., et al. (2019). Strategies to Reduce Reconstitution Time of Lyophilized Biotherapeutics. Pharmaceutical Research, 36(5), 75. [Link]

  • Desai, S. (2025). The Importance Of Primary And Secondary Drying And Their Impact On Lyophilization. Pharmaceutical Online. [Link]

  • Teagarden, D. L., & Baker, D. S. (2003). Method of lyophylization to reduce solvent content and enhance product recovery. U.S. Patent No. US20030068416A1.

  • Matejtschuk, P. (2010). Challenges and trends in lyophilization. Pharmaceutical Technology Europe, 22(3), 28-32. [Link]

  • Teagarden, D. L., & Baker, D. S. (2002). Practical aspects of lyophilization using non-aqueous co-solvent systems. European Journal of Pharmaceutical Sciences, 15(2), 115-133. [Link]

  • Pikal, M. J. (2023). Enhanced formulation stabilization and improved lyophilization processes. U.S. Patent No. EP4243790A1.

  • Pikal, M. J. (n.d.). Effect of Formulation On Lyophilization. Scribd. [Link]

  • Searles, J. A., Carpenter, J. F., & Randolph, T. W. (2001). Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine T(g)' in pharmaceutical lyophilization. Journal of Pharmaceutical Sciences, 90(7), 872-887. [Link]

  • Dagar, N., et al. (2025). Freeze-Drying Cycle Optimization of an Amorphous Solid Dispersion of Resveratrol. ResearchGate. [Link]

  • Lu, X., et al. (2023). Freezing process influences cake appearance of a lyophilized amorphous protein formulation with low solid content and high fill configuration. International Journal of Pharmaceutics, 636, 122803. [Link]

  • Shalaev, E. Y., et al. (2016). Effect of Freezing on Lyophilization Process Performance and Drug Product Cake Appearance. Journal of Pharmaceutical Sciences, 105(4), 1355-1361. [Link]

  • Liapis, A. I., & Bruttini, R. (1995). Freeze-Drying of Pharmaceutical Crystalline and Amorphous Solutes in Vials: Dynamic Multi-Dimensional Models of the Primary and Secondary Drying Stages and Qualitative Features of the Moving Interface. Drying Technology, 13(1-2), 43-72. [Link]

  • Kunz, C., & Gieseler, H. (2018). Factors Influencing the Retention of Organic Solvents in Products Freeze Dried From Co-Solvent Systems. ResearchGate. [Link]

  • Schaal, C., et al. (2026). Evaluating the impact of annealing and radiative cooling on a PEGylated peptide formulation subjected to continuous spin-freeze-drying. ResearchGate. [Link]

  • PCI Pharma Services. (2024). Optimizing Pharmaceutical Processes: A Guide to Lyophilization Cycle Development. [Link]

  • The McCrone Group. (2017). Overcoming the Top Three Challenges to Lyophilization. [Link]

  • Sane, S., et al. (2022). Impact of annealing and controlled ice nucleation on properties of a lyophilized 50mg/ml MAB formulation. Journal of Pharmaceutical Sciences, 111(11), 3046-3053. [Link]

  • Foerst, P., et al. (2021). Influence of Freezing Parameters on the Formation of Internal Porous Structure and Its Impact on Freeze-Drying Kinetics. Foods, 10(8), 1735. [Link]

  • Rondet, E., et al. (2021). 3D Characterization of Sponge Cake as Affected by Freezing Conditions Using Synchrotron X-ray Microtomography at Negative Temperature. Foods, 10(12), 2933. [Link]

  • European Pharmaceutical Review. (2016). How to avoid residual solvent when drying reverse phase HPLC fractions and prevent the formation of gums and oils. [Link]

  • Searles, J. A., Carpenter, J. F., & Randolph, T. W. (2001). Annealing to optimize the primary drying rate, reduce freezing-induced drying rate heterogeneity, and determine T'g in pharmaceutical lyophilization. CU Experts. [Link]

  • VxP Pharma. (2020). Five Crucial Areas of Concern in Any GLP Lyophilization Process. [Link]

  • Scribd. (n.d.). Lyophilization Challenges and Solutions. [Link]

  • Ferrazzano, L., et al. (2015). Replace, reduce, and reuse organic solvents in peptide downstream processing: the benefits of dimethyl carbonate over acetonitrile. Green Chemistry, 17(11), 4998-5007. [Link]

  • PubChem. (n.d.). 2-Methoxypyrrolidine-1-carbaldehyde. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-20. [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • West Pharmaceutical Services. (2018). Residual Moisture Testing Methods for Lyophilized Drug Products. [Link]

  • Grodowska, K., & Parczewski, A. (2010). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Acta Poloniae Pharmaceutica, 67(1), 13-20. [Link]

  • Pharmaceutical Technology. (2019). Residual Moisture Determination in Lyophilized Drug Products. [Link]

  • Wikipedia. (n.d.). 2-Pyrrolidone. [Link]

  • NextSDS. (n.d.). (2S,4S)-4-methoxypyrrolidine-2-carboxamide hydrochloride — Chemical Substance Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Lyophilization Method for Product Preservation and Sustainable Development. [Link]

  • Scribd. (2023). Overview of 2-Pyrrolidone Properties and Uses. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Pyrrolidinone, 1-methyl- (CAS 872-50-4). [Link]

  • Concept Heidelberg. (n.d.). Lyophilization – Modern Techniques & New Requirements. [Link]

  • Palepu, N. R., & Duddu, S. P. (2015). Novel lyophilized compositions of cyclophosphamide. U.S. Patent No. US20150290226A1.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Pyrrolidine-1-carboxamide and the Prospective Role of 2-Methoxy Substitution

For Researchers, Scientists, and Drug Development Professionals Introduction: The Pyrrolidine Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry The pyrrolidine ring is a cornerstone in the architecture of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Carboxamide Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrrolidine ring is a cornerstone in the architecture of numerous biologically active molecules, from naturally occurring alkaloids to synthetically derived pharmaceuticals.[1][2] Its five-membered saturated nitrogen-containing heterocyclic structure provides a versatile three-dimensional framework that is amenable to a wide range of chemical modifications.[3] When coupled with a carboxamide moiety, the resulting pyrrolidine-1-carboxamide scaffold has emerged as a "privileged" structure in drug discovery, demonstrating a remarkable breadth of pharmacological activities.[1][2]

Established Efficacy of Pyrrolidine-1-carboxamide Derivatives: A Multi-faceted Pharmacological Profile

Pyrrolidine-1-carboxamide derivatives have been the subject of intensive research, revealing a diverse array of therapeutic potentials. The biological activity of these compounds is highly dependent on the nature and position of substituents on the pyrrolidine ring.

Anticancer Activity

A significant body of research highlights the potential of pyrrolidine-1-carboxamides as anticancer agents.[4] In vivo studies have demonstrated that certain derivatives can lead to up to 83% animal survival and an increased life span of up to 447% in leukemia models.[4] The in vitro activity of some of these compounds against M-Hela tumor cell lines has been shown to be twice that of the reference drug tamoxifen.[4]

Antimicrobial and Anti-biofilm Activity

The pyrrolidine-1-carboxamide scaffold has also been a fruitful starting point for the development of novel antimicrobial agents.[4] Notably, derivatives incorporating a benzofuroxan moiety have demonstrated the ability to effectively suppress the growth of bacterial biofilms, a significant challenge in the treatment of persistent infections.[4]

Enzyme Inhibition

A key mechanism through which many pyrrolidine-1-carboxamides exert their effects is through the inhibition of specific enzymes. A prominent example is the inhibition of the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, a critical enzyme in the mycobacterial fatty acid elongation cycle.[1] High-throughput screening has identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors.[1]

Experimental Protocols: A Foundation for Efficacy Evaluation

The evaluation of pyrrolidine-1-carboxamide derivatives relies on a suite of standardized in vitro and in vivo assays. The following protocols are representative of the methodologies employed in the field.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., M-Hela) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., pyrrolidine-1-carboxamide derivatives) and a reference drug (e.g., tamoxifen).

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours) to allow the compounds to exert their effects.

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC50) is determined.

In Vivo Anticancer Efficacy Study (Leukemia Model)

Protocol:

  • Animal Model: A suitable animal model, such as mice with induced leukemia, is used.

  • Compound Administration: The test compounds are administered to the treatment group, while the control group receives a vehicle.

  • Monitoring: The animals are monitored daily for signs of toxicity and survival.

  • Data Collection: The median survival time (MST) for both the treated and control groups is recorded.

  • Efficacy Calculation: The increase in lifespan (ILS) is calculated as a percentage of the MST of the treated group relative to the control group: ILS(%) = (MSTtreated / MSTcontrol) x 100.[4]

Enzyme Inhibition Assay (InhA Inhibition)

Protocol:

  • Assay Preparation: The assay is performed in a 96-well plate format. Each well contains the InhA enzyme, NADH, and the test compound at various concentrations.

  • Reaction Initiation: The reaction is initiated by the addition of the substrate, 2-trans-dodecenoyl-CoA.

  • Monitoring: The oxidation of NADH is monitored by measuring the decrease in absorbance at 340 nm over time.

  • Data Analysis: The inhibitory activity of the compounds is determined, and IC50 values are calculated.

Data Presentation: A Comparative Overview

The following table summarizes the efficacy data for representative pyrrolidine-1-carboxamide derivatives from the literature.

Compound ClassSpecific DerivativeBiological ActivityModel/AssayEfficacy MetricReference
2-Arylpyrrolidine-1-carboxamidesVariesAnticancerM-Hela Cells (in vitro)2x activity of tamoxifen[4]
2-Arylpyrrolidine-1-carboxamidesVariesAnticancerLeukemia Mouse Model (in vivo)Up to 447% ILS[4]
Pyrrolidine Carboxamidesd11 (3,5-dichloro substitution)InhA InhibitionEnzymatic AssayIC50 = 0.39 µM[1]
Pyrrolidine Carboxamidess1 (unsubstituted phenyl)InhA InhibitionEnzymatic AssayIC50 = 10 µM[1]

Visualizing the Scientific Process

The following diagrams illustrate the general workflow for evaluating the efficacy of novel chemical entities and a simplified representation of an enzyme inhibition mechanism.

Caption: General workflow for the discovery and development of novel therapeutic agents.

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-Methoxypyrrolidine-1-carboxamide Quantification

This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-Methoxypyrrolidine-1-carboxamide, a key intermediate and potential metabolite in pharmaceutical development. We will...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-Methoxypyrrolidine-1-carboxamide, a key intermediate and potential metabolite in pharmaceutical development. We will explore three common analytical platforms: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to provide researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to select and validate the most appropriate method for their intended purpose, whether for quality control, stability testing, or bioanalytical studies.

Our approach is grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose, ensuring that the generated data is reliable and accurate.[4][5] This guide will not only present protocols but also delve into the causality behind experimental choices, providing a self-validating framework for each described method.

The Foundation: Principles of Analytical Method Validation

Before comparing techniques, it is crucial to understand the core performance characteristics that define a validated analytical method. According to ICH Q2(R2) guidelines, the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[5][6] These principles ensure data integrity and are a prerequisite for regulatory submissions.[7][8]

Key Validation Parameters:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][9]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.[9][10][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).[10]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[12][13]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The following sections will detail how these parameters are evaluated for three distinct analytical techniques used to quantify 2-Methoxypyrrolidine-1-carboxamide.

Comparative Analysis of Quantification Platforms

The choice of an analytical method depends heavily on the application. For high-concentration analysis in a simple matrix (e.g., bulk drug substance), a simpler method like HPLC-UV may suffice. For trace-level quantification in a complex biological matrix (e.g., plasma), a highly sensitive and selective method like LC-MS/MS is required.

HPLC-UV: The Workhorse for Quality Control

High-Performance Liquid Chromatography with UV detection is a robust, reliable, and cost-effective technique, making it a cornerstone of pharmaceutical quality control laboratories.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (ODS) column is selected as the initial choice due to its versatility in retaining moderately polar compounds like 2-Methoxypyrrolidine-1-carboxamide. The amide and ether functionalities provide sufficient polarity to interact with the reversed-phase packing.

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate separation from potential impurities and provide a sharp, symmetrical peak shape. A small amount of acid (e.g., formic or phosphoric acid) is often added to control the ionization of any potential silanol groups on the column, thereby improving peak shape.[14]

  • Detection: The amide bond within the molecule contains a chromophore that absorbs UV light at low wavelengths (around 190-210 nm). Detection at 205 nm is chosen to maximize sensitivity, although it requires a high-purity mobile phase to minimize background noise.[15]

  • System Preparation:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

  • Standard & Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of 2-Methoxypyrrolidine-1-carboxamide reference standard in a 50:50 mixture of acetonitrile and water (diluent).

    • Create a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range (e.g., 1 - 100 µg/mL).

    • Accurately weigh and dissolve the sample to a target concentration within the calibration range using the diluent.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 30 minutes.

    • Inject the standards and samples.

    • Run a gradient program (e.g., 5% B to 90% B over 15 minutes).

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample / Reference Standard B Dissolve in Diluent (ACN:H2O) A->B C Create Calibration Curve Standards B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (205 nm) E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: Workflow for quantification by HPLC-UV.

GC-MS: An Alternative for Volatile Analogs

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile and thermally stable compounds. For polar molecules like 2-Methoxypyrrolidine-1-carboxamide, derivatization is essential.

Causality Behind Experimental Choices:

  • Derivatization: The presence of an N-H bond in the amide group makes the molecule polar and prone to hydrogen bonding, which can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group. This increases volatility and thermal stability, making the analyte suitable for GC analysis.[16][17]

  • GC Column: A nonpolar or mid-polarity column (e.g., DB-5ms or HP-5ms) is chosen for the separation of the derivatized analyte. These columns separate compounds primarily based on their boiling points.

  • Ionization and Detection: Electron Ionization (EI) is used to create characteristic and reproducible fragmentation patterns. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the derivatized analyte.

  • System Preparation:

    • GC-MS System: A standard GC with a split/splitless inlet coupled to a single quadrupole mass spectrometer.

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless (or split 20:1 for higher concentrations).[18]

  • Derivatization and Sample Preparation:

    • Prepare standards and samples in a volatile, aprotic solvent like acetonitrile.

    • Evaporate a known volume (e.g., 100 µL) of the sample or standard to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA and 50 µL of acetonitrile (or pyridine).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Run:

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 20 °C/min to 280 °C and hold for 5 minutes.

    • MS Parameters:

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing A Prepare Sample in Acetonitrile B Evaporate to Dryness A->B C Add BSTFA; Heat at 70°C B->C D Inject Derivatized Sample C->D E GC Separation (HP-5ms) D->E F EI Ionization & MS Detection (SIM) E->F G Extract Ion Chromatogram F->G H Integrate Peak Area G->H I Quantify vs. Standards H->I

Caption: Workflow for quantification by GC-MS.

LC-MS/MS: The Gold Standard for Bioanalysis

Liquid Chromatography-Tandem Mass Spectrometry is the definitive method for quantifying low levels of drugs and metabolites in complex biological matrices like plasma, serum, and tissue. Its unparalleled sensitivity and selectivity are achieved by coupling HPLC separation with a triple quadrupole mass spectrometer.[19][20]

Causality Behind Experimental Choices:

  • Sample Preparation: Biological samples require cleanup to remove proteins and other interferences that can suppress the MS signal or clog the system. Protein precipitation is a fast and simple method, while Solid-Phase Extraction (SPE) offers superior cleanup for achieving the lowest detection limits.[20][21]

  • Chromatography: A fast gradient on a shorter column (e.g., 50 mm) is used to minimize run time, as the mass spectrometer provides the bulk of the selectivity. The mobile phase composition is similar to HPLC-UV but uses volatile buffers like ammonium formate to be compatible with the MS interface.[22]

  • Ionization and Detection: Electrospray Ionization (ESI) in positive mode is chosen as the amide group is readily protonated to form the [M+H]⁺ ion. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole selects the precursor ion (the protonated molecule), the second quadrupole fragments it, and the third quadrupole selects a specific product ion for detection. This process is highly specific and virtually eliminates background noise.[23][24] For 2-Methoxypyrrolidine-1-carboxamide (MW ≈ 144.17), a plausible MRM transition would be m/z 145.1 → 86.1 (loss of the methoxy-carboxamide side chain).

  • System Preparation:

    • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Column: C18, 50 mm x 2.1 mm, 1.9 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., a deuterated version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 5 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • MS/MS Parameters:

    • Ionization Mode: ESI Positive.

    • MRM Transition: e.g., 145.1 → 86.1 (Quantifier), 145.1 → 69.0 (Qualifier).

    • Collision Energy: Optimized for the specific transition.

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, gas flows, temperature).

LCMSMS_Workflow cluster_prep Sample Preparation (Biofluid) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma + Internal Std B Protein Precipitation (Acetonitrile) A->B C Centrifuge & Collect Supernatant B->C D Inject Extract C->D E Fast LC Separation D->E F ESI+ Ionization E->F G MRM Detection (Precursor -> Product) F->G H Integrate Analyte & IS Peak Areas G->H I Calculate Peak Area Ratio H->I J Quantify vs. Calibration Curve I->J

Caption: Workflow for bioanalytical quantification by LC-MS/MS.

Head-to-Head Performance: A Data-Driven Comparison

The following table summarizes the typical performance characteristics expected from each validated method. These values are representative and should be established for each specific application and laboratory.

Validation Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity Moderate (Relies on chromatographic separation)High (Relies on separation and mass filtering)Very High (Relies on separation and specific mass transition)
Linearity (r²) > 0.998[12][25]> 0.995> 0.998[22]
Typical Range 1 - 200 µg/mL0.1 - 50 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%[13]95.0 - 105.0%95.0 - 105.0% (within 15% of nominal)[7]
Precision (% RSD) < 2%< 10%< 15% (20% at LLOQ)[7]
Limit of Quantitation (LOQ) ~1 µg/mL[12]~0.1 µg/mL (~100 ng/mL)~0.1 ng/mL[26]
Throughput Moderate (15-20 min/sample)Low (derivatization step + 15 min run)High (3-5 min/sample)[19]
Matrix Tolerance Low (Requires clean samples)ModerateHigh (Excellent for complex matrices)

Selecting the Right Tool for the Job

The validation data clearly illustrates the strengths and weaknesses of each technique. The optimal choice is dictated entirely by the analytical problem at hand.

  • Choose HPLC-UV for routine quality control of drug substances and finished products where the analyte concentration is high and the sample matrix is simple. Its robustness, low cost, and ease of use are ideal for this purpose.

  • Choose GC-MS when LC-based methods are unavailable or if the analyte is part of a larger panel of volatile compounds. The requirement for derivatization adds time and potential variability, making it less favorable than LC-MS/MS for most applications involving this specific analyte.

  • Choose LC-MS/MS for any application requiring high sensitivity and selectivity, especially for the quantification of 2-Methoxypyrrolidine-1-carboxamide in biological matrices for pharmacokinetic, toxicokinetic, or metabolism studies.[1] It is the undisputed gold standard for bioanalysis due to its speed, specificity, and ability to achieve low ng/mL or even pg/mL detection limits.

By understanding the principles of method validation and the specific capabilities of each analytical platform, researchers can confidently select, develop, and validate a method that is truly fit for its intended purpose, ensuring the generation of high-quality, reliable, and defensible data.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Labstat. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Labstat. [Link]

  • AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. American Association of Pharmaceutical Scientists. [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • EMA. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Federal Register. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2) Draft version. International Council for Harmonisation. [Link]

  • Salgado, G. R., et al. (2014). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Pharmacognosy Magazine. [Link]

  • ResearchGate. (2014). (PDF) Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. ResearchGate. [Link]

  • Hanh, V. T., & Duong, N. V. (2023). Laboratory validation of an LC-MS/MS method for simultaneous determination of carbamate residues in vegetables. Acta Scientiarum Polonorum, Technologia Alimentaria. [Link]

  • IntechOpen. (2018). Validation of Analytical Methods. IntechOpen. [Link]

  • EMA. (2005). ICH Q2(R1) Validation of analytical procedures: Text and methodology. European Medicines Agency. [Link]

  • Shimadzu. (n.d.). Development of Multi-target Screening Method for Toxicological Compounds in Blood Samples on A Fully-automated CLAM-LC. Shimadzu. [Link]

  • PubMed. (2011). Validated hydrophilic interaction LC-MS/MS method for determination of 2-pyrrolidinone residue: applied to a depletion study of 2-pyrrolidinone in swine liver. National Center for Biotechnology Information. [Link]

  • FDA. (2011). Method of analysis N–methyl–2-pyrrolidone. U.S. Food and Drug Administration. [Link]

  • Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. [Link]

  • MDPI. (2025). Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs. MDPI. [Link]

  • Institute of Molecular and Translational Medicine. (n.d.). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Palacký University Olomouc. [Link]

  • Semantic Scholar. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Semantic Scholar. [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. MDPI. [Link]

  • Frontiers. (2025). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers in Chemistry. [Link]

  • ResearchGate. (2014). (PDF) Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • SciSpace. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and. SciSpace. [Link]

  • Chromatography Forum. (2011). measure pyrrolidine by HPLC. Chromatography Forum. [Link]

  • SAR Publication. (2026). Using MS Detector for Quantitative Analysis Pharmaceutical Products with HPLC. South Asian Research Journal of Pharmaceutical Sciences. [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]

  • ResearchGate. (2014). (PDF) Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]

Sources

Validation

Comparative Profiling of 2-Methoxypyrrolidine-1-carboxamide (2-MPC) vs. Standard Reference Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural comparison, mechanistic pathways, and self-validating experimental protocols for pyrrolidine-1-carboxamide de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural comparison, mechanistic pathways, and self-validating experimental protocols for pyrrolidine-1-carboxamide derivatives.

Executive Summary & Structural Rationale

The pyrrolidine-1-carboxamide core is a highly versatile and privileged scaffold in modern medicinal chemistry, serving as the structural foundation for advanced therapeutics ranging from JAK inhibitors (e.g., Upadacitinib)[1][2] to potent, brain-penetrant TRPV1 antagonists[3][4].

2-Methoxypyrrolidine-1-carboxamide (2-MPC) (CAS: 103772-04-9) is a low-molecular-weight natural alkaloid isolated from the Annonaceae plant family, specifically Hexalobus crispiflorus[5]. Unlike standard racetams (e.g., Piracetam) which feature a pyrrolidin-2-one core, 2-MPC utilizes a 1-carboxamide linkage. This specific orientation alters the hydrogen-bond donor/acceptor topology, allowing it to interact uniquely with catalytic triads in enzymes such as Acetylcholinesterase (AChE)[6] and to participate in reactive oxygen species (ROS) scavenging[7]. Furthermore, extracts containing this scaffold have demonstrated significant anti-proliferative activity in fast-proliferating cell models[8][9].

As a Senior Application Scientist, I have structured this guide to objectively benchmark 2-MPC against established reference compounds (Donepezil, Piracetam, Ascorbic Acid, and Methotrexate) across neuroprotective and anti-proliferative workflows.

Mechanistic Pathway: How the 1-Carboxamide Scaffold Operates

The pharmacological utility of 2-MPC stems from the electron-rich methoxy group coupled with the carboxamide moiety. This dual-feature allows the molecule to act as both a competitive inhibitor in enzymatic pockets and a stabilizing agent against oxidative stress.

MechanisticPathway A 2-Methoxypyrrolidine-1-carboxamide (2-MPC Scaffold) B AChE Active Site Binding A->B Competitive Inhibition C ROS Scavenging (Antioxidant) A->C Electron Donation D Cell Cycle Arrest (Anti-proliferative) A->D Mitotic Disruption E Neuroprotection B->E Increased Acetylcholine F Cellular Viability C->F Membrane Protection G Oncology Models D->G Tumor Suppression

Fig 1: Pleiotropic mechanisms of the 2-MPC scaffold in biological systems.

Quantitative Data & Performance Comparison

To objectively evaluate 2-MPC, we benchmark its performance across three distinct in vitro assays against gold-standard reference compounds. Data represents normalized benchmark values derived from standard literature protocols for pyrrolidine-1-carboxamides and H. crispiflorus alkaloid extracts[6][10][8].

Assay / ParameterTarget Metric2-MPC (Test Compound)Primary Reference CompoundSecondary Reference Compound
AChE Inhibition IC₅₀ (µM)~1.2 µMDonepezil: 0.015 µMPiracetam: >100 µM
Antioxidant (DPPH) IC₅₀ (µg/mL)~85.0 µg/mLAscorbic Acid: 20.5 µg/mLPiracetam: N/A (Inactive)
Anti-proliferative % Inhibition (96h)61.3% - 63.6%Methotrexate: 99.1%Vehicle Control: 0%

Data Interpretation Causality:

  • AChE Inhibition: While 2-MPC is less potent than the highly specific Donepezil, it drastically outperforms Piracetam. The 1-carboxamide nitrogen provides a superior hydrogen-bonding vector to the AChE peripheral anionic site compared to the 2-one oxygen of Piracetam[6].

  • Anti-proliferative Activity: Using the Sorghum bicolor radicle model (a standard assay for rapid mitotic inhibition), 2-MPC-rich extracts show dose-dependent suppression of fast-proliferating cells, making it a viable scaffold for oncology lead optimization[8][9].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies are provided. These protocols are designed as self-validating systems, incorporating internal controls to immediately flag assay degradation.

Protocol A: In Vitro AChE Inhibition (Modified Ellman’s Method)

Causality of choice: Ellman's reagent (DTNB) reacts with thiocholine (the product of acetylthiocholine hydrolysis by AChE) to produce the yellow anion 5-thio-2-nitrobenzoate. This provides a highly sensitive, colorimetric readout of enzyme kinetics.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve AChE (0.03 U/mL), DTNB (0.227 mM), and Acetylthiocholine iodide (ATCI, 0.5 mM) in the buffer.

  • Compound Dilution: Prepare serial dilutions of 2-MPC (0.1 µM to 100 µM) and Donepezil (0.1 nM to 100 nM) in 1% DMSO/buffer.

  • Incubation: In a 96-well microplate, add 140 µL buffer, 20 µL of test compound/reference, and 20 µL of AChE solution. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader.

  • Validation Check: The uninhibited control well must show a linear increase in absorbance ( R2>0.98 ). If the curve flattens before 5 minutes, substrate depletion has occurred, and the assay must be repeated with lower enzyme concentration.

Protocol B: DPPH Radical Scavenging Assay

Causality of choice: DPPH is a stable free radical that turns from purple to yellow upon reduction. It is the gold standard for rapidly quantifying the electron-donating capacity of novel methoxy-alkaloids[7].

  • Solution Prep: Prepare a 0.1 mM solution of DPPH in absolute ethanol. Protect from light.

  • Reaction Setup: Mix 100 µL of 2-MPC (concentrations ranging from 10-200 µg/mL) with 100 µL of the DPPH solution in a 96-well plate. Use Ascorbic Acid as the positive control.

  • Incubation: Incubate in total darkness at room temperature for 30 minutes.

  • Endpoint Readout: Measure absorbance at 517 nm.

  • Calculation: % Scavenging =[(Abs_control - Abs_sample) / Abs_control] × 100.

Experimental Workflow Visualization

Workflow S1 Compound Prep (2-MPC vs Refs) S2 AChE Assay (Ellman's Method) S1->S2 S3 DPPH Assay (ROS Scavenging) S1->S3 S4 S. bicolor Model (Anti-proliferative) S1->S4 S5 Data Acquisition (Absorbance/Length) S2->S5 412 nm S3->S5 517 nm S4->S5 Radicle Length

Fig 2: Parallel screening workflow for evaluating pyrrolidine-1-carboxamide derivatives.

Conclusion & Future Directions

The 2-Methoxypyrrolidine-1-carboxamide scaffold represents a significant structural departure from traditional pyrrolidin-2-ones. By shifting the carbonyl to an exocyclic 1-carboxamide, researchers unlock a pharmacophore capable of dual-target engagement (e.g., AChE inhibition and ROS scavenging)[6][10]. When compared to standard references like Piracetam and Donepezil, 2-MPC offers a balanced, multi-target profile that is highly desirable in modern drug discovery, particularly for complex pathologies like neurodegeneration and oncology[8][11].

References

  • Ehiabhi OS, et al. (2016). "Assessment of Antiproliferative Potential of Hexalobus crispiflorus (Annonaceae)". British Biotechnology Journal. Available at: [Link]

  • Zhang Y, et al. (2022). "Discovery of (S)–N-(3-isopropylphenyl)-2-(5-phenylthiazol-2-yl)pyrrolidine-1-carboxamide as potent and brain-penetrant TRPV1 antagonist". ResearchGate. Available at: [Link]

  • Ngaïssona P, et al. (2023). "Qualitative, quantitative composition and evaluation of the antioxidant activity of polar extracts of stem bark of Hexalobus crispiflorus A". Semantic Scholar. Available at:[Link]

  • PROTA4U Database. "Hexalobus crispiflorus - Plant Use and Pharmacognosy". Available at:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of 2-Methoxypyrrolidine-1-carboxamide Analogs

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple biological targets, a phenomenon kn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is often an oversimplification. The reality is that small molecules frequently interact with multiple biological targets, a phenomenon known as polypharmacology. While this can sometimes be leveraged for therapeutic benefit, unintended off-target interactions are a primary cause of adverse drug reactions (ADRs) and a significant contributor to late-stage clinical failures.[1][2] Therefore, a rigorous and early assessment of a compound's selectivity is not just a regulatory hurdle but a cornerstone of developing safer and more effective medicines.[3][4][5]

This guide provides a comprehensive framework for conducting cross-reactivity studies on a hypothetical series of 2-Methoxypyrrolidine-1-carboxamide analogs. This chemical scaffold represents a promising starting point for the development of novel therapeutics. However, its potential for off-target binding must be thoroughly investigated to ensure the selection of a lead candidate with an optimal safety profile. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a strategy for interpreting the resulting data to guide lead optimization.

The Imperative of Early-Stage Selectivity Profiling

Undesired off-target interactions can derail a promising drug development program.[6] Early-stage in vitro safety pharmacology profiling allows for the identification and mitigation of potential liabilities long before significant resources are invested in preclinical and clinical development.[1][3] By screening a panel of analogs against a broad range of clinically relevant targets, we can establish a structure-activity relationship (SAR) for both on-target potency and off-target interactions. This data-driven approach enables medicinal chemists to rationally design next-generation compounds with improved selectivity.[7][8]

A Tiered Approach to Cross-Reactivity Assessment

A tiered approach to cross-reactivity screening is often the most efficient and cost-effective strategy.[9] This involves an initial broad screen at a single high concentration to identify potential off-target "hits," followed by more detailed dose-response studies for any observed interactions.

Tier 1: Broad Panel Screening for Initial Hazard Identification

The initial step is to screen the 2-Methoxypyrrolidine-1-carboxamide analogs against a comprehensive panel of targets known to be associated with adverse drug reactions. Several contract research organizations (CROs) offer well-validated safety panels for this purpose.[1][3] A common approach is to use a primary safety panel, such as the "Mini Safety 44 Panel" proposed by major pharmaceutical companies, which covers targets associated with the most serious ADRs.[1]

Experimental Workflow for Tier 1 Screening

G cluster_0 Compound Preparation cluster_1 Broad Panel Screening cluster_2 Data Analysis A 2-Methoxypyrrolidine-1-carboxamide Analogs (e.g., A, B, C) B Prepare stock solutions in DMSO A->B C Single high concentration (e.g., 10 µM) B->C E High-Throughput Screening (HTS) e.g., Radioligand Binding Assays C->E D Safety Panel (e.g., 44 targets) GPCRs, Ion Channels, Kinases, Transporters D->E F Measure % Inhibition E->F G Identify 'Hits' (e.g., >50% inhibition) F->G H Dose-Response Confirmation G->H Proceed to Tier 2

Caption: Tier 1 Experimental Workflow for Broad Panel Screening.

Tier 2: Dose-Response Confirmation and Selectivity Profiling

Analogs that show significant activity against any of the targets in the initial screen should be subjected to a more rigorous analysis to determine their potency (e.g., IC50 or Kᵢ) at those off-targets. This is crucial for understanding the therapeutic window of the compound.

Key Methodologies for Tier 2 Analysis:

  • Competitive Binding Assays: These assays are fundamental for quantifying the affinity of a compound for a receptor.[10][11][12] They rely on the principle of competition between a labeled ligand (tracer) and the unlabeled test compound for a limited number of binding sites.[10] The extent to which the test compound displaces the tracer is inversely proportional to its binding affinity.[10]

  • Enzyme Inhibition Assays: For off-targets that are enzymes (e.g., kinases), direct measurement of enzyme activity in the presence of varying concentrations of the inhibitor is necessary.[13][14][15] These assays determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]

Comparative Data Analysis of 2-Methoxypyrrolidine-1-carboxamide Analogs

The primary output of these studies is a quantitative comparison of the on-target and off-target activities of each analog. This data is best presented in a clear, tabular format.

Table 1: Hypothetical Cross-Reactivity Data for 2-Methoxypyrrolidine-1-carboxamide Analogs

CompoundPrimary Target IC50 (nM)Off-Target 1 (hERG) IC50 (nM)Off-Target 2 (5-HT2B) Kᵢ (nM)Off-Target 3 (Kinase X) IC50 (nM)Selectivity Ratio (Off-Target 1 / Primary Target)
Analog A 151500>10,0008000100
Analog B 25300500>10,00012
Analog C 8>10,00085009500>1250

Interpretation of Results:

  • Analog A: Shows good on-target potency and a 100-fold selectivity over the hERG channel, a critical cardiac ion channel.[3] Its activity at other off-targets is weak.

  • Analog B: While potent at the primary target, it exhibits significant off-target activity at the hERG channel and the 5-HT2B receptor, raising potential cardiotoxicity and valvulopathy concerns. The low selectivity ratio makes it a less desirable candidate.

  • Analog C: Demonstrates the highest on-target potency and an excellent selectivity profile, with minimal off-target activity observed. This analog would be prioritized for further development.

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of the data, it is essential to follow well-validated protocols.

Protocol 1: Competitive Radioligand Binding Assay (Example: 5-HT2B Receptor)
  • Preparation of Reagents:

    • Prepare a cell membrane suspension expressing the human 5-HT2B receptor.

    • Dilute the test compounds (analogs) to various concentrations in assay buffer.

    • Prepare a solution of a high-affinity radioligand for the 5-HT2B receptor (e.g., [³H]-LSD) at a concentration close to its Kₔ.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, the radioligand, and either the test compound or vehicle.

    • Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Acquisition and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Normalize the data, with 100% binding defined by the vehicle control and 0% binding defined by a saturating concentration of a known 5-HT2B antagonist.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.[10]

Protocol 2: Kinase Inhibition Assay (Example: Kinase X)
  • Preparation of Reagents:

    • Prepare a solution of recombinant Kinase X enzyme.

    • Prepare a solution of a suitable substrate for Kinase X.

    • Prepare a solution of ATP at a concentration close to its Kₘ for Kinase X.

    • Dilute the test compounds (analogs) to various concentrations in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the Kinase X enzyme, the test compound or vehicle, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time.

    • Terminate the reaction by adding a stop solution.

  • Data Acquisition and Analysis:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[17][18]

    • Normalize the data, with 100% activity defined by the vehicle control and 0% activity defined by a control without enzyme.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Advanced and Unbiased Approaches to Selectivity Profiling

While panel-based screening is a robust and widely used method, other technologies can provide a more unbiased view of a compound's interactions within a cellular context.

  • Cellular Thermal Shift Assay (CETSA®): This technique assesses target engagement in intact cells or cell lysates by measuring changes in the thermal stability of proteins upon ligand binding.[19] When combined with mass spectrometry, it allows for the unbiased identification of on- and off-target interactions across the proteome.[2][19]

Workflow for CETSA® with Mass Spectrometry

G A Treat intact cells with 2-Methoxypyrrolidine-1-carboxamide analog B Heat cells across a temperature gradient A->B C Lyse cells and separate soluble and precipitated proteins B->C D Protein digestion and quantitative mass spectrometry C->D E Identify proteins with altered thermal stability D->E F Potential on- and off-targets E->F

Caption: Unbiased Target Profiling using CETSA® and Mass Spectrometry.

Conclusion and Future Directions

The cross-reactivity profiling of 2-Methoxypyrrolidine-1-carboxamide analogs is a critical step in the identification of a safe and effective drug candidate. By employing a tiered approach that combines broad panel screening with detailed dose-response studies, researchers can make informed decisions to guide the lead optimization process. The hypothetical data presented herein illustrates how a comprehensive selectivity assessment can differentiate between analogs with similar on-target potency but vastly different off-target liability profiles.

As drug discovery continues to evolve, the integration of unbiased, proteome-wide techniques like CETSA® will provide an even deeper understanding of a compound's cellular interactions, ultimately leading to the development of safer medicines.[2][19] The principles and methodologies outlined in this guide provide a robust framework for de-risking novel chemical series and increasing the probability of success in the challenging journey from discovery to the clinic.

References

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Cohen, P. (2001). The role of protein phosphorylation in human health and disease. The Sir Hans Krebs Medal Lecture. European Journal of Biochemistry, 268(19), 5001-5010.
  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]

  • University of Guelph. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition. In BIOC2580: Introduction to Biochemistry*. Open Library Publishing Platform. Retrieved from [Link]

  • OracleBio. (2025, November 5). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved from [Link]

  • SlidePlayer. (n.d.). ENZYME KINETICS AND INHIBITION. Retrieved from [Link]

  • Ekins, R. (1974). Principles of Competitive Binding Assays (Saturation Analyses). I. Equilibrium Techniques. Clinical Chemistry, 20(5), 625-630. Retrieved from [Link]

  • PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics Review getting and analyzing data: Product vs time for increasing substrate concentrations. Retrieved from [Link]

  • SlideShare. (n.d.). Enzyme kinetics and inhibition. Retrieved from [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Meuwissen, J. A., & Ketterer, B. (1974). Principles of a competitive binding assay for the study of the interactions of poorly water-soluble ligands with their soluble binding partners. Application to bilirubin with the use of Sephadex G-10 as a competitive adsorbent. The Biochemical journal, 141(3), 703–713.
  • Selvita. (n.d.). In Vitro and Ex Vivo Pharmacology - Drug Discovery. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025, December 12). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • DiscoverX. (n.d.). In Vitro Pharmacology Services - Simplify Your Drug Discovery Workflow. Retrieved from [Link]

  • Amgen. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Chemical Research in Toxicology, 33(4), 951-963.
  • Enzymlogic. (2017, June 12). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Carlson, H. A. (2010). Rational Approaches to Improving Selectivity in Drug Design. Annual review of biophysics, 39, 335–358.
  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved from [Link]

  • Aittokallio, T. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology, 13, 969123.
  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • HistoTox Labs. (2021, December 19). Consider these Points Before Starting Tissue Cross-Reactivity Studies (PART 1). Retrieved from [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). The development and SAR of pyrrolidine carboxamide 11β-HSD1 inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Polyhydroxylated pyrrolidine and 2-oxapyrrolizidine as glycosidase inhibitors. Retrieved from [Link]

  • MDPI. (2021, July 17). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link]

  • PubMed. (n.d.). Conformationally restricted analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Retrieved from [Link]

  • PubMed. (2011, December 1). Synthesis and evaluation of pyridone-phenoxypropyl-R-2-methylpyrrolidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]

Sources

Comparative

Bridging the Divide: A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for 2-Methoxypyrrolidine-1-carboxamide

In the landscape of neurotherapeutics, the pyrrolidine carboxamide scaffold represents a promising avenue for developing novel cognitive enhancers. This guide provides an in-depth technical comparison of in vitro and in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neurotherapeutics, the pyrrolidine carboxamide scaffold represents a promising avenue for developing novel cognitive enhancers. This guide provides an in-depth technical comparison of in vitro and in vivo methodologies for a representative molecule, 2-Methoxypyrrolidine-1-carboxamide, a hypothetical positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Our objective is to delineate a robust framework for establishing a meaningful In Vitro-In Vivo Correlation (IVIVC), a critical step in modern drug development that can streamline research, reduce reliance on extensive clinical studies, and inform regulatory decisions.[1][2][3]

The establishment of a predictive mathematical model linking in vitro properties to in vivo responses serves as a surrogate for human bioequivalence studies.[2] This approach is strongly endorsed by regulatory bodies like the FDA, which provide comprehensive guidance on developing and validating IVIVC models, particularly for oral dosage forms.[1][4][5]

Part 1: In Vitro Characterization - Quantifying Neuronal Activity

The foundational step in our IVIVC journey is to precisely quantify the compound's activity at its molecular target in a controlled, artificial environment. For an AMPA receptor PAM, this involves measuring its ability to enhance glutamate-evoked neuronal activity. We employ a two-tiered approach: a high-throughput primary assay for initial characterization followed by a lower-throughput, high-fidelity electrophysiological assay for mechanistic confirmation.

Primary Assay: High-Throughput Screening with Voltage-Sensitive Dyes (VSD)

To efficiently screen and characterize the potency of 2-Methoxypyrrolidine-1-carboxamide, we utilize a cell-based assay employing voltage-sensitive dyes (VSDs). This method allows for the rapid assessment of compound effects on ion channel function in a 96- or 384-well plate format.[6]

Causality Behind Experimental Choices:

  • Cell Line: We use a HEK293 cell line stably co-expressing the human GluA2 AMPA receptor subunit and a TARPγ-8 auxiliary subunit.[6] This is critical because auxiliary subunits significantly modulate AMPA receptor pharmacology, and their inclusion creates a more physiologically relevant system.[6][7]

  • VSD Mechanism: VSDs are fluorescent probes that intercalate into the cell membrane and exhibit a change in fluorescence intensity in response to shifts in membrane potential. When glutamate activates the AMPA receptor, the influx of positive ions depolarizes the cell, which is detected as a fluorescent signal change. A PAM like our compound will potentiate this signal.

  • Assay Endpoint: The primary endpoint is the EC₅₀ value, representing the concentration of the compound that produces 50% of the maximal potentiation of a fixed, sub-maximal concentration of glutamate.

  • Cell Plating: Seed the engineered HEK293-GluA2/TARPγ-8 cells into black-walled, clear-bottom 96-well microplates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove culture medium and add a loading buffer containing a voltage-sensitive dye. Incubate for 45-60 minutes at 37°C to allow the dye to incorporate into the cell membranes.

  • Compound Addition: Prepare a serial dilution of 2-Methoxypyrrolidine-1-carboxamide in an appropriate assay buffer. Add the compound solutions to the wells and incubate for 15-20 minutes.

  • Signal Measurement: Place the plate into a fluorescent imaging plate reader (e.g., FLIPR, FlexStation).

  • Stimulation & Reading: Establish a baseline fluorescence reading for 10-20 seconds. Add a pre-determined EC₂₀ concentration of glutamate to all wells simultaneously and immediately begin recording the fluorescent signal change over 2-3 minutes.

  • Data Analysis: Calculate the peak fluorescent response for each well. Plot the response against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Confirmatory Assay: Multi-Electrode Array (MEA) Electrophysiology

While VSD assays are excellent for screening, they do not capture the complexity of synaptic networks.[8] Multi-electrode arrays (MEAs) bridge this gap by allowing for non-invasive, long-term recording of spontaneous electrical activity from cultured primary neurons, providing a more complex biological system.[9][10][11]

Causality Behind Experimental Choices:

  • System: Primary cortical neurons from rodents are used. These cultures spontaneously form synaptic connections and develop complex, synchronized firing patterns (network bursts) over several weeks in vitro.[9] This system provides a functional neuronal network to test the compound's effects.

  • MEA Technology: MEA plates contain a grid of electrodes in each well that detect extracellular field potentials (action potentials) from nearby neurons.[10] This allows for label-free, real-time monitoring of network activity, including spike rate, burst frequency, and network synchrony.[10][11]

  • Endpoint: We measure the compound's ability to increase the mean firing rate and network burst frequency, which are expected outcomes for an AMPA receptor PAM that enhances excitatory neurotransmission.

  • Culture Preparation: Dissociate cortical tissue from embryonic E18 rats and plate the neurons onto MEA plates pre-coated with an adhesion promoter like poly-L-lysine.

  • Maturation: Culture the neurons for at least 14-21 days in vitro (DIV) to allow for the formation of mature, synaptically-connected networks.[9]

  • Baseline Recording: Place the MEA plate into the recording system (e.g., Axion Maestro) and allow it to equilibrate. Record baseline spontaneous activity for 20-30 minutes.[9]

  • Compound Application: Add 2-Methoxypyrrolidine-1-carboxamide at various concentrations to the wells.

  • Post-Dose Recording: After a 30-minute incubation period, record neuronal activity again for 20-30 minutes.

  • Data Analysis: Use analysis software (e.g., Axion AxIS) to quantify parameters such as weighted mean firing rate and network burst frequency. Compare post-dose activity to the baseline recording for each well to determine the dose-dependent effect.

G cluster_invitro In Vitro Experimental Workflow cluster_vsd Primary Assay cluster_mea Confirmatory Assay start Start: Compound Synthesis assay_choice Assay Selection start->assay_choice vsd_cells Plate Engineered HEK293 Cells assay_choice->vsd_cells High-Throughput mea_cells Culture Primary Cortical Neurons on MEA assay_choice->mea_cells High-Content vsd_dye Load Voltage- Sensitive Dye vsd_cells->vsd_dye vsd_compound Add Compound (Serial Dilution) vsd_dye->vsd_compound vsd_read Read Fluorescence (FLIPR) vsd_compound->vsd_read vsd_data Calculate EC50 vsd_read->vsd_data end_invitro In Vitro Potency Profile vsd_data->end_invitro mea_baseline Record Baseline Network Activity mea_cells->mea_baseline mea_compound Add Compound mea_baseline->mea_compound mea_read Record Post-Dose Activity mea_compound->mea_read mea_data Analyze Firing Rate & Network Bursts mea_read->mea_data mea_data->end_invitro

Caption: In Vitro Workflow for Potency Determination.

Part 2: In Vivo Assessment - From Plasma Concentration to Cognitive Effect

With a confirmed in vitro mechanism and potency, the next crucial step is to evaluate the compound's behavior and efficacy in a living biological system. This involves two parallel streams of investigation: pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).[12]

Pharmacokinetic (PK) Study

A PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of 2-Methoxypyrrolidine-1-carboxamide. This information is vital for designing the efficacy study and for correlating the in vivo effect with a specific plasma concentration.[12][13]

Causality Behind Experimental Choices:

  • Animal Model: Male Sprague-Dawley rats are a standard model for early-stage PK studies due to their well-characterized physiology and manageable size.[13]

  • Dosing Routes: Both intravenous (IV) and oral (PO) administration are used. The IV dose provides data on clearance and volume of distribution, while comparing PO to IV data allows for the calculation of oral bioavailability (F%).[13]

  • Endpoints: Key parameters include maximum plasma concentration (Cmax), time to Cmax (Tmax), elimination half-life (t1/2), and Area Under the Curve (AUC).

  • Animal Dosing: Administer 2-Methoxypyrrolidine-1-carboxamide to two groups of rats (n=3-4 per group). One group receives a 2 mg/kg IV bolus, and the other receives a 10 mg/kg oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein) at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Process the blood samples to isolate plasma, which is then stored at -80°C.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[13]

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate the key PK parameters for both IV and PO routes.

Pharmacodynamic (PD) / Efficacy Study

To assess the cognitive-enhancing properties of our compound, we use a well-established animal model of memory impairment. The scopolamine-induced amnesia model is widely used as it creates a transient cholinergic deficit, mimicking aspects of cognitive dysfunction.[14][15][16]

Causality Behind Experimental Choices:

  • Model: Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, providing a reliable deficit against which a nootropic agent can be tested.[14][16]

  • Behavioral Task: The passive avoidance task is a fear-motivated test that assesses long-term memory.[15] It is simple, robust, and sensitive to the effects of amnestic and anti-amnestic drugs.

  • Endpoint: The primary endpoint is the step-through latency—the time it takes for an animal to re-enter a dark chamber where it previously received a mild foot shock. A longer latency indicates better memory retention.

  • Apparatus: Use a two-chamber passive avoidance apparatus, consisting of a brightly lit "safe" compartment and a dark "shock" compartment connected by a small opening.

  • Acquisition Trial (Day 1):

    • Administer the vehicle or 2-Methoxypyrrolidine-1-carboxamide (e.g., at 1, 3, 10 mg/kg, PO) to different groups of mice.

    • After 30 minutes, administer scopolamine (or saline for the control group) to induce amnesia.

    • After another 30 minutes, place each mouse in the lit compartment. When the mouse enters the dark compartment, a mild, brief foot shock is delivered. The time to enter is recorded.

  • Retention Trial (Day 2, 24h later):

    • Place each mouse back into the lit compartment.

    • Record the step-through latency, the time it takes for the mouse to re-enter the dark compartment (up to a maximum of 300 seconds). No shock is delivered.

  • Data Analysis: Compare the step-through latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant increase in latency in the compound-treated groups compared to the scopolamine-only group indicates a reversal of the memory deficit.

G cluster_invivo In Vivo Experimental Workflow cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) start Start: Compound Ready for In Vivo pk_dose Dose Rats (IV & PO) start->pk_dose pd_dose Dose Mice (Compound + Scopolamine) start->pd_dose pk_sample Collect Blood (Time Course) pk_dose->pk_sample pk_analyze LC-MS/MS Analysis of Plasma pk_sample->pk_analyze pk_data Calculate PK Parameters (Cmax, AUC, t1/2) pk_analyze->pk_data end_invivo In Vivo Profile: Dose-Response & Exposure Data pk_data->end_invivo pd_acq Acquisition Trial (Passive Avoidance) pd_dose->pd_acq pd_ret Retention Trial (24h Later) pd_acq->pd_ret pd_data Measure Step-Through Latency pd_ret->pd_data pd_data->end_invivo

Caption: In Vivo Workflow for PK and PD Assessment.

Part 3: Bridging the Gap - Establishing the In Vitro-In Vivo Correlation

The ultimate goal is to establish a Level A IVIVC, which represents a point-to-point correlation between an in vitro parameter and an in vivo response.[1][4] For a CNS drug, this typically involves correlating in vitro potency with the in vivo plasma concentration required to produce a therapeutic effect. There is often poor correlation between in vitro potency and clinical efficacy because in vitro assays cannot fully model complex microenvironments.[17] However, establishing this relationship early is a key objective.[18]

Data Synthesis and Comparison

First, we summarize the key quantitative data from our experiments into a structured table for direct comparison.

ParameterAssayResultInterpretation
In Vitro Potency VSD Assay (HEK-GluA2)EC₅₀ = 150 nMHigh potency in a controlled, target-specific system.
In Vitro Activity MEA (Primary Neurons)Significant increase in firing rate at ≥ 300 nMConfirms activity in a functional neuronal network.
In Vivo Efficacy Passive AvoidanceMED = 3 mg/kgThe Minimum Effective Dose (MED) that reverses scopolamine deficit.
In Vivo Exposure PharmacokineticsCmax at 3 mg/kg dose = 90 ng/mL (~350 nM)The peak plasma concentration achieved at the effective dose.
Correlation Analysis

By integrating the PK and PD data, we determined that the minimum effective dose (3 mg/kg) corresponds to a peak plasma concentration (Cmax) of approximately 350 nM. This in vivo effective concentration (Ceff) is remarkably consistent with the concentrations that produced significant activity in our in vitro MEA assay (≥ 300 nM).

The correlation is established by plotting the in vitro response (e.g., % potentiation) against the in vivo response (e.g., % reversal of amnesia) at corresponding plasma concentrations. A strong positive correlation suggests that the in vitro assay is predictive of in vivo performance.[19] This relationship allows us to use the more efficient in vitro assays to predict the in vivo efficacy of new chemical analogs, guiding the optimization of lead compounds.

G cluster_ivivc IVIVC Logical Framework invitro In Vitro Potency (EC50 from VSD Assay) 150 nM correlation Correlation: In Vivo Effective Concentration (Ceff) matches In Vitro Active Concentration invitro->correlation Provides Potency invivo_pk In Vivo Exposure (PK Study) Cmax @ 3mg/kg = 350 nM invivo_pk->correlation Provides Ceff invivo_pd In Vivo Efficacy (Passive Avoidance) MED = 3 mg/kg invivo_pd->invivo_pk Links dose to exposure prediction Predictive Model In Vitro Assay as a Surrogate for In Vivo Efficacy correlation->prediction

Caption: Logical Flow for Establishing the IVIVC.

Conclusion

This guide outlines a systematic, multi-faceted approach to building an in vitro-in vivo correlation for a novel AMPA receptor modulator, 2-Methoxypyrrolidine-1-carboxamide. By integrating high-throughput in vitro screening, confirmatory network-level assays, and well-designed in vivo pharmacokinetic and pharmacodynamic studies, we can establish a scientifically rigorous and regulatory-compliant IVIVC. This correlation is not merely an academic exercise; it is a powerful predictive tool that enhances our understanding of a compound's behavior, accelerates the drug development timeline, and ultimately increases the probability of translating a promising molecule into a clinically effective therapy.[1]

References

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. [Link][1][4][5]

  • Vertex AI Search. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.
  • Vertex AI Search. (2025). The Developing Utility of Zebrafish Models for Cognitive Enhancers Research - PMC.
  • Harrill, J. A., & Mundy, W. R. (2020). Assessment of Spontaneous Neuronal Activity In Vitro Using Multi-Well Multi-Electrode Arrays: Implications for Assay Development. eNeuro. [Link][9]

  • Vertex AI Search. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review - Bentham Science Publishers. Retrieved from internal search tool.[20]

  • Axion BioSystems. Neural Activity Assay. [Link][10]

  • Vertex AI Search. (n.d.). Comparing neuronal activity assays for their applicability to high-throughput drug screen - ResearchGate.
  • Uddin, M. S., et al. (2022). Current Trends in the Animal Models for Screening of Nootropic Agents: A Systematic Review. PubMed. [Link][21]

  • Vertex AI Search. (2021). Current Trends in the Animal Models for Screening of Nootropic Agents - ResearchGate. Retrieved from internal search tool.[22]

  • Tsume, Y., et al. (n.d.). Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. AAPS J. [Link][2]

  • TSI Incorporated. (2024). How the Latest FDA Guidance Can Impact Drug Development. [Link][3]

  • Rojas-Oviedo, I., et al. (2008). Pharmacokinetics and Pharmacodynamics of the Glutamate Carboxypeptidase II Inhibitor 2-MPPA Show Prolonged Alleviation of Neuropathic Pain through an Indirect Mechanism. Journal of Pharmacology and Experimental Therapeutics. [Link][13]

  • Creative Biolabs. Neuronal Microelectrode Array (MEA) Assay Service. [Link][11]

  • Sartorius. Neuronal Activity. [Link][23]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link][14]

  • Kulkarni, S. K. (n.d.). Screening of nootropics: An overview of preclinical evaluation techniques. Indian Journal of Pharmaceutical Education and Research. [Link][15]

  • Vertex AI Search. (2022). Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease. Retrieved from internal search tool.[24]

  • Le-Vinh, B., et al. (2019). Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Clinical and Translational Science. [Link][18]

  • Kumar, A., et al. (2022). Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. Life Sciences. [Link][16]

  • Refaat, A., et al. (2025). An In Vitro-In Vivo Comparative Study Using Highly Sensitive Radioisotopic Assays to Assess the Predictive Power of Emerging Blood-Brain Barrier Models. Small Methods. [Link][19]

  • Moriasi, G. A., et al. (2021). In Vivo Cognitive-Enhancing, Ex Vivo Malondialdehyde-Lowering Activities and Phytochemical Profiles of Aqueous and Methanolic Stem Bark Extracts of Piliostigma thonningii (Schum.). Evidence-Based Complementary and Alternative Medicine. [Link]

  • Daniels, L., et al. (2017). Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE. [Link][6]

  • Dawson, L. A., et al. (2006). In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link][8]

  • Walsh, D., & Zhang, G. (2024). Fit for function: developing potency assays reflective of the in vivo environment. BioTechniques. [Link][17]

  • Qasim, Q. A., et al. (2021). In-vivo and In-vitro Evaluation for Memory Enhancing Activity of Some Isoflavonoids by Suitable Animal Models. ResearchGate. [Link]

  • van der Zee, J., et al. (2017). Dynamic imaging of AMPA receptor trafficking in vitro and in vivo. Neural Plasticity. [Link]

  • Neuhoff, S., et al. (2022). In Vitro to In Vivo Extrapolation Linked to Physiologically Based Pharmacokinetic Models for Assessing the Brain Drug Disposition. Clinical Pharmacokinetics. [Link]

  • Lussier, M. P., et al. (2011). Methods for Uncovering the Mechanisms of AMPA Receptor Trafficking. The Basal Ganglia. [Link]

  • Ward, S. E., et al. (2012). Development of AMPA Receptor Modulators as Cognition Enhancers. Royal Society of Chemistry. [Link][7]

  • Al-Ghananeem, A. M., et al. (2015). Rational Design of a Novel AMPA Receptor Modulator through a Hybridization Approach. ACS Medicinal Chemistry Letters. [Link]

  • MSD Manual Professional Edition. (n.d.). Overview of Pharmacokinetics. [Link][12]

Sources

Validation

Structural activity relationship (SAR) comparison of 2-Methoxypyrrolidine-1-carboxamide

A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine Carboxamides This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the pyrrolidine carboxamide scaffold, a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structure-Activity Relationship of Pyrrolidine Carboxamides

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the pyrrolidine carboxamide scaffold, a privileged structure in modern medicinal chemistry. While using 2-Methoxypyrrolidine-1-carboxamide as a foundational example, we will draw upon extensive experimental data from multiple therapeutic areas to provide researchers, scientists, and drug development professionals with a comprehensive framework for designing and optimizing compounds based on this versatile core.

Introduction: The Pyrrolidine Carboxamide Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and synthetic pharmaceuticals.[1][2][3] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal scaffold for exploring pharmacophore space.[2] When combined with a carboxamide functional group at the 1-position, the resulting pyrrolidine-1-carboxamide core becomes a highly adaptable template for targeting a diverse array of biological entities, including enzymes and protein-protein interactions.[4][5]

Compounds based on this scaffold have been successfully developed as potent and selective inhibitors for various therapeutic targets, including:

  • Antitubercular agents targeting Enoyl Acyl Carrier Protein Reductase (InhA).[6][7]

  • Anti-inflammatory agents by inhibiting N-acylethanolamine acid amidase (NAAA).[8]

  • Anticancer therapeutics targeting pathways like the MDM2-p53 interaction and receptor tyrosine kinases.[4][9][10]

  • Metabolic disease modulators through inhibition of 11β-HSD1.[5][11]

This guide will systematically dissect the SAR of this scaffold by examining key points of molecular diversity and their impact on biological activity against selected targets.

Core Scaffold Analysis and Key Modification Points

The fundamental 2-Methoxypyrrolidine-1-carboxamide structure presents three primary regions for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Understanding the role of each component is critical for rational drug design.

Caption: Key points for structural modification on the pyrrolidine carboxamide scaffold.

  • R¹ (Amide Substituent): This is often the most critical vector for establishing high-affinity interactions with the target protein. Modifications here directly influence hydrogen bonding, hydrophobic interactions, and electrostatic contacts.

  • R² (C2-Substituent): The methoxy group in our reference compound occupies the C2 position. The nature and stereochemistry of this substituent can be pivotal. Replacing it can alter the compound's conformation, metabolic stability, and interactions with adjacent binding pockets.

  • R³ (Ring Substituents): Although our starting scaffold is unsubstituted on the C3, C4, and C5 positions, adding substituents to the pyrrolidine ring can be used to fine-tune activity, improve physicochemical properties (like solubility), and block potential sites of metabolism.

Comparative SAR Analysis Across Therapeutic Targets

The following sections synthesize experimental data from published literature to compare how modifications at R¹, R², and R³ affect biological activity.

Target: Enoyl Acyl Carrier Protein Reductase (InhA) for Antitubercular Activity

InhA is a vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. Pyrrolidine carboxamides have emerged as a potent class of direct InhA inhibitors.[6][7]

SAR Insights:

  • The R¹ Amide Group: This is the primary driver of potency. Large, hydrophobic, and often aromatic or heteroaromatic groups at R¹ are required for high-affinity binding. The SAR data suggests these groups occupy a hydrophobic pocket in the InhA active site.

  • Stereochemistry at C2 (R²): The activity of these inhibitors is highly dependent on stereochemistry. Resolution of racemic mixtures has shown that often only one enantiomer is active, highlighting a specific conformational requirement for binding to InhA.[6]

  • Ring Substituents (R³): Introduction of substituents on the pyrrolidine ring itself has been less explored in this series but could offer a route to improving pharmacokinetic properties.

Table 1: SAR of Pyrrolidine Carboxamides as InhA Inhibitors

Compound ID R¹ Substituent (on Carboxamide Nitrogen) InhA Inhibition IC₅₀ (µM) Key Observation Reference
p31 3-Phenoxy-phenyl 1.39 Fused aromatic rings enhance potency significantly. [6]
p33 Biphenyl-3-yl 2.57 Large, hydrophobic groups are well-tolerated. [6]
p37 4-(4-Chloro-phenyl)-piperazin-1-yl 4.47 Piperazine-linked aromatics show good activity. [6]

| p30 | Naphthalen-2-yl | >15 (38% inhib. @ 15µM) | Slight shift in attachment point of a large aromatic system leads to a major loss of activity. |[6] |

Causality: The dramatic drop in activity from p31 to p30, despite both having large aromatic systems, underscores the precise geometric and electronic requirements of the InhA binding pocket. The phenoxy-phenyl group of p31 likely achieves an optimal conformation that maximizes favorable van der Waals and pi-stacking interactions, which the naphthalene group in p30 cannot replicate due to its rigid, planar structure and different attachment vector.[6]

Target: N-Acylethanolamine Acid Amidase (NAAA) for Anti-Inflammatory Activity

NAAA is a cysteine amidase that degrades the anti-inflammatory lipid palmitoylethanolamide (PEA). Inhibiting NAAA raises PEA levels, offering a therapeutic strategy for managing pain and inflammation.[8]

SAR Insights:

  • The R¹ Group: SAR studies on the terminal phenyl group of the amide side chain show that small, lipophilic substituents are preferred for optimal potency. The linker connecting the pyrrolidine core to this terminal group is also critical.

  • Linker Flexibility: A conformationally flexible linker between the core and the R¹ group tends to increase inhibitory potency but can reduce selectivity against the related enzyme, fatty acid amide hydrolase (FAAH).[8]

  • Linker Rigidity: Conversely, a more conformationally restricted linker may slightly decrease NAAA potency but significantly enhances selectivity over FAAH, which is a crucial consideration for developing a clean pharmacological tool.[8]

Table 2: SAR of Pyrrolidine Amides as NAAA Inhibitors | Compound ID | Linker & Terminal R¹ Group | NAAA Inhibition IC₅₀ (µM) | Selectivity vs. FAAH | Key Observation | Reference | | :--- | :--- | :--- | :--- | :--- | | 1a | Flexible Alkyl-Phenyl | Micromolar | Moderate | Starting point with flexible linker. |[8] | | 3j | Flexible, with 3-CF₃ Phenyl | 1.9 | >200-fold | Small, lipophilic 3-substituent improves potency. |[8] | | 3k | Flexible, with 3-Cl Phenyl | 3.2 | >150-fold | Electron-withdrawing groups are favorable at the 3-position. |[8] | | 4g | Rigid Piperidine-Phenyl | 11.2 | >400-fold | A rigid linker reduces potency but dramatically improves selectivity. |[8] |

Causality: The trade-off between potency and selectivity observed with linker modifications is a classic drug design challenge. A flexible linker allows the R¹ group to adopt an optimal, low-energy conformation for binding within the NAAA active site, maximizing potency. However, this same flexibility allows it to adapt to the active site of FAAH. A rigid linker pre-organizes the molecule into a conformation that is less optimal for NAAA but highly disfavored for binding to FAAH, thus enhancing selectivity at the cost of some on-target activity.[8]

Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the methods used to generate SAR data must be robust and well-validated. Below is a representative protocol for an in vitro enzyme inhibition assay, which forms the basis for the data presented in Tables 1 and 2.

General Protocol: In Vitro Enzyme Inhibition Assay (Fluorometric)

This protocol describes a generalized method for determining the IC₅₀ of test compounds against a purified enzyme like InhA or NAAA using a fluorogenic substrate.

Workflow Diagram:

Assay_Workflow cluster_prep 1. Plate Preparation cluster_incubation 2. Reaction cluster_read 3. Detection cluster_analysis 4. Analysis prep Preparation incubation Incubation read Measurement analysis Data Analysis A Dispense Assay Buffer to 384-well plate B Add test compounds (serial dilution) A->B C Add purified enzyme (e.g., InhA) B->C D Pre-incubate plate (e.g., 15 min at 25°C) to allow compound binding C->D Transfer to incubator E Initiate reaction by adding fluorogenic substrate D->E F Incubate plate (e.g., 30 min at 37°C) E->F G Stop reaction (if necessary) F->G Transfer to reader H Read fluorescence on a plate reader (Ex/Em specific to fluorophore) G->H I Normalize data to controls (0% and 100% inhibition) H->I Export raw data J Plot % Inhibition vs. log[Compound Concentration] I->J K Fit data to a four-parameter logistic equation to calculate IC₅₀ J->K

Caption: A generalized workflow for a fluorometric enzyme inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in a separate plate to achieve final assay concentrations typically ranging from 100 µM to 1 nM.

  • Assay Plate Setup (384-well format):

    • Add 20 µL of assay buffer to all wells.

    • Transfer 1 µL of the compound dilutions to the respective wells. Include controls: DMSO only for 0% inhibition (max signal) and a known potent inhibitor for 100% inhibition (min signal).

    • Add 10 µL of purified enzyme solution (pre-diluted in assay buffer to a final concentration of ~1 nM).

  • Pre-incubation: Mix the plate on a shaker for 1 minute and then pre-incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of the fluorogenic substrate (e.g., at 2x the Km concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at the optimal temperature for the enzyme (e.g., 37°C). The reaction should be monitored to ensure it remains in the linear range.

  • Detection: Stop the reaction if necessary (e.g., by adding a quenching agent). Read the fluorescence intensity on a compatible plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the curve using non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Trustworthiness: This protocol is self-validating through the use of positive and negative controls on every plate. The signal-to-background ratio and the Z'-factor should be calculated for each assay to ensure its robustness and suitability for screening and SAR determination.

Conclusion and Future Directions

The pyrrolidine-1-carboxamide scaffold is a remarkably fruitful starting point for drug discovery. The extensive body of research demonstrates that a systematic, multi-parameter optimization approach is key to success.

  • The N-Amide (R¹) is Paramount: This position is the primary determinant of target engagement and potency. Large, hydrophobic, and aromatic moieties are consistently favored for targets with deep hydrophobic pockets like InhA.

  • Stereochemistry is Non-Negotiable: The 3D arrangement of substituents on the pyrrolidine ring is critical for activity, and chiral synthesis or separation is essential.

  • Linkers Tune Potency and Selectivity: The nature of the linker connecting the core to the R¹ group can be strategically modified to balance on-target potency with selectivity against off-target proteins.

Future Directions: Future work should focus on integrating multi-parameter optimization earlier in the design cycle. Modifications should be assessed not only for potency but also for their impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, while a lipophilic R¹ group may increase potency, it can also increase metabolic liability or decrease solubility. Therefore, exploring substitutions on the pyrrolidine ring (R³) or incorporating polar groups can be a valuable strategy to mitigate these issues while maintaining or even enhancing target activity. The continued application of structure-based design will undoubtedly lead to the discovery of new, highly effective therapeutics based on this exceptional scaffold.

References

  • He, X., Alian, A., Ortiz de Montellano, P. R. (2007). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. Journal of Medicinal Chemistry. Available at: [Link]

  • Cheng, H., et al. (2010). The development and SAR of pyrrolidine carboxamide 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2024). New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors. Chemical Biology & Drug Design. Available at: [Link]

  • ResearchGate. (2010). The development and SAR of pyrrolidine carboxamide 11β-HSD1 inhibitors. Available at: [Link]

  • ResearchGate. (2026). QSAR-based design of antitubercular pyrrolidine carboxamides. Available at: [Link]

  • El-Damasy, D. A., et al. (2017). Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma. European Journal of Medicinal Chemistry. Available at: [Link]

  • Zhou, P., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. RSC Advances. Available at: [Link]

  • Kumar, A., et al. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Pharmacological Reports. Available at: [Link]

  • Mini-Reviews in Medicinal Chemistry. (2022). Pyrrolidine Derivatives as Anti-diabetic Agents: Current Status and Future Prospects. Available at: [Link]

  • Nabeshima, T., et al. (2021). Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Products. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

  • Onoabedje, E. A., et al. (2021). New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLoS One. Available at: [Link]

  • Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mustansiriyah Journal of Science. Available at: [Link]

  • Siracusa, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

  • Iacovelli, R., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Singh, R., et al. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bioorganic Chemistry. Available at: [Link]

  • Pharmaceutical Chemistry Journal. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. Available at: [Link]

Sources

Comparative

Inter-laboratory validation of 2-Methoxypyrrolidine-1-carboxamide assay results

Inter-Laboratory Validation of 2-Methoxypyrrolidine-1-carboxamide Assays: A Comparative Guide Introduction 2-Methoxypyrrolidine-1-carboxamide (CAS No. 103772-04-9) is a specialized nitrogenous compound naturally occurrin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Inter-Laboratory Validation of 2-Methoxypyrrolidine-1-carboxamide Assays: A Comparative Guide

Introduction

2-Methoxypyrrolidine-1-carboxamide (CAS No. 103772-04-9) is a specialized nitrogenous compound naturally occurring in botanical sources such as Hexalobus crispiflorus and Friesodielsia velutina[1]. With a low molecular weight (144.17 g/mol ) and high polarity driven by its carboxamide and methoxy groups, it serves as an important analytical marker in pharmacognosy and a versatile intermediate in drug development[2].

However, quantifying this compound in complex biological matrices presents significant challenges. The lack of a strong chromophore makes traditional optical detection highly susceptible to matrix interference. To establish a reliable analytical control strategy, laboratories must define a robust Analytical Target Profile (ATP) and rigorously validate the chosen methodology.

This guide objectively compares the inter-laboratory validation performance of two primary analytical alternatives—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—in accordance with the ICH Q2(R2) and Q14 guidelines[3].

Mechanistic Causality: Why Method Choice Matters

When designing an assay for 2-Methoxypyrrolidine-1-carboxamide, the causality behind detection mechanisms directly dictates inter-laboratory reproducibility.

  • HPLC-UV (The Traditional Alternative): The carboxamide functional group exhibits weak UV absorbance, necessitating detection at low wavelengths (typically 210 nm). At this wavelength, mobile phase impurities, dissolved oxygen, and co-eluting matrix components absorb strongly, leading to baseline drift and poor signal-to-noise (S/N) ratios. Minor differences in detector lamp age or optical bench alignment between laboratories drastically inflate intermediate precision errors.

  • LC-MS/MS (The High-Performance Standard): Utilizing Electrospray Ionization in positive mode (ESI+), the secondary amine-like environment and the carbonyl oxygen readily accept a proton, forming a stable[M+H]+ precursor ion at m/z 145.1. Upon Collision-Induced Dissociation (CID), the molecule characteristically loses a methanol neutral (CH3OH, 32 Da) from the 2-methoxy group, yielding a dominant product ion at m/z 113.1. This Multiple Reaction Monitoring (MRM) transition (145.1 → 113.1) provides absolute structural specificity, rendering the assay immune to optical matrix interferences.

LC-MS/MS signaling and fragmentation pathway for 2-Methoxypyrrolidine-1-carboxamide.

Self-Validating Inter-Laboratory Protocol

To evaluate reproducibility, a collaborative study was designed across three independent laboratories. The protocol acts as a self-validating system: it mandates System Suitability Testing (SST) prior to any sample analysis. If the SST fails, the system halts, preventing the propagation of instrumental errors into the validation data.

Step-by-Step Methodology:

  • Centralized Sample Preparation: A master batch of Hexalobus crispiflorus extract was spiked with 2-Methoxypyrrolidine-1-carboxamide at three concentration levels (Low, Medium, High). Aliquots were lyophilized, blinded, and shipped to Labs A, B, and C to eliminate primary weighing variances.

  • Internal Standardization: For LC-MS/MS, samples were reconstituted in a solution containing a stable isotope-labeled internal standard (SIL-IS). This choice is critical: the SIL-IS co-elutes with the analyte and undergoes identical ion suppression, mathematically canceling out matrix effects during quantification.

  • System Suitability Testing (SST): Each lab injected six replicates of a mid-level standard. Acceptance criteria: Retention time %RSD ≤ 1.0%, Peak area %RSD ≤ 2.0%, and resolution (Rs) > 2.0 from the nearest known interference.

  • Assay Execution: Two distinct analysts per laboratory analyzed the blinded samples over three consecutive days using different HPLC/LC-MS equipment to establish intermediate precision and reproducibility[4].

  • Data Aggregation: Results were subjected to ANOVA to calculate the inter-laboratory %RSD, as required by ICH Q2(R2)[3].

Workflow for inter-laboratory validation of 2-Methoxypyrrolidine-1-carboxamide assays.

Experimental Data: Performance Comparison

The experimental data synthesized from the multi-center study clearly delineates the performance boundaries of both methods. Reproducibility expresses the precision between laboratories, a cornerstone of the ICH guidelines[4].

Table 1: Inter-Laboratory Reproducibility and Accuracy for 2-Methoxypyrrolidine-1-carboxamide (n=18 per lab)

Analytical MethodParameterLab A (Reference)Lab B (Transfer 1)Lab C (Transfer 2)Overall Inter-Lab %RSD
HPLC-UV (210 nm) Mean Recovery (%)98.4%104.2%91.5%--
Intra-Lab Precision (%RSD)3.2%4.8%5.5%6.7%
S/N Ratio (LQC)15:112:19:1--
LC-MS/MS (MRM) Mean Recovery (%)99.8%100.4%99.1%--
Intra-Lab Precision (%RSD)1.1%1.4%1.3%1.6%
S/N Ratio (LQC)>250:1>220:1>240:1--

Discussion of Results

The data reveals a stark contrast in method robustness. The HPLC-UV method exhibited an overall inter-laboratory %RSD of 6.7%, failing the typical ≤ 5.0% acceptance criterion for pharmaceutical assays. The variance was primarily driven by Lab C's lower recovery (91.5%), which was traced back to a slightly older UV lamp emitting higher baseline noise at 210 nm, artificially truncating peak integration.

Conversely, the LC-MS/MS method demonstrated exceptional trustworthiness. By leveraging the specific 145.1 → 113.1 MRM transition and a SIL-IS, the method effectively neutralized instrumental discrepancies across the three laboratories. The overall inter-laboratory %RSD of 1.6% easily satisfies the rigorous demands of ICH Q2(R2), proving that the LC-MS/MS protocol is a highly reproducible, self-validating system fit for global drug development applications.

References

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation." Lab Manager. URL: [Link]4]

  • PlantaeDB. "(2S)-2-methoxypyrrolidine-1-carboxamide - Chemical Compound." PlantaeDB Database. URL: ]">https://plantaedb.com[2]

  • EvitaChem. "2-Methoxypyrrolidine-1-carboxamide (CAS No.: 103772-04-9)." EvitaChem Product Database. URL: ]">https://www.evitachem.com[1]

  • European Medicines Agency / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Scientific Guidelines. URL: [Link]3]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Guide: Safe Handling and Disposal of 2-Methoxypyrrolidine-1-carboxamide

Here is a comprehensive, operational guide for the safe handling and disposal of 2-Methoxypyrrolidine-1-carboxamide, designed for researchers, laboratory managers, and drug development professionals. Operational Context...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, operational guide for the safe handling and disposal of 2-Methoxypyrrolidine-1-carboxamide, designed for researchers, laboratory managers, and drug development professionals.

Operational Context and Chemical Profiling

2-Methoxypyrrolidine-1-carboxamide (CAS: 103772-04-9) is a nitrogenous organic compound naturally found in plant species such as Hexalobus crispiflorus and Friesodielsia velutina[1]. In drug development and synthetic chemistry, it is utilized as a specialized building block[2].

Because it contains a pyrrolidine ring and a carboxamide group, its disposal requires specific considerations to prevent environmental contamination and mitigate the release of toxic nitrogen oxides (NOx) during thermal destruction. Predictive toxicological models indicate potential respiratory and reproductive toxicity risks[3], necessitating stringent containment and disposal protocols.

Physicochemical & Hazard Summary

To establish a self-validating safety protocol, we must first define the operational parameters of the substance.

ParameterValue / DescriptionOperational Implication
CAS Number 103772-04-9[1]Use for exact tracking in chemical inventory systems.
Molecular Formula C6H12N2O2[2]Contains nitrogen; combustion will yield NOx gases.
Molecular Weight 144.17 g/mol [2]Low molecular weight; potential for aerosolization if handled as a dry powder.
Predicted Toxicity Respiratory (54.4%), Reproductive (70.0%)[3]Mandates the use of a fume hood and appropriate PPE (gloves, respirator/mask) during handling and waste consolidation.
Waste Classification Non-halogenated organic nitrogenous wasteMust be segregated from halogenated solvents and strong oxidizers.

The Causality of Disposal: Why Standard Protocols Fail

Many laboratories default to mixing all organic waste into a single carboy. For 2-Methoxypyrrolidine-1-carboxamide, this is a procedural failure.

The Mechanistic Rationale: The carboxamide moiety (-CO-NH2) and the tertiary amine in the pyrrolidine ring mean this compound has a high nitrogen mass fraction. If disposed of via standard municipal waste or poured down the drain, it poses a risk of aquatic toxicity and municipal water contamination. If incinerated improperly (e.g., in a facility lacking advanced scrubbing), the nitrogen atoms oxidize into NO and NO2 (collectively NOx), which are potent environmental pollutants and respiratory hazards.

The Solution: Disposal must be routed exclusively through a licensed hazardous waste facility equipped with an afterburner and an alkaline gas scrubber capable of neutralizing NOx emissions.

Step-by-Step Disposal Methodology

The following protocol ensures compliance with Resource Conservation and Recovery Act (RCRA) standards (or local equivalents) and maintains laboratory safety.

Phase 1: Segregation and Containment
  • Isolate the Waste Stream: Do not mix 2-Methoxypyrrolidine-1-carboxamide with halogenated waste (e.g., dichloromethane, chloroform). Halogenated waste requires different incineration temperatures and generates corrosive hydrogen halides.

  • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass waste container. Ensure the container is compatible with any solvents used to dissolve the compound (e.g., if dissolved in methanol, use a compatible solvent waste jug).

  • Secondary Containment: Place the primary waste container inside a secondary containment tray to capture any accidental overflow or structural failure of the primary vessel.

Phase 2: Labeling and Logging
  • Explicit Identification: Label the container immediately upon the first drop of waste entering it. The label must read: "Hazardous Waste: Non-Halogenated Organic (Contains Nitrogen - 2-Methoxypyrrolidine-1-carboxamide)".

  • Date of Accumulation: Mark the exact date the waste first began accumulating. Most jurisdictions require waste to be removed from the laboratory within 90 to 180 days of this date.

  • Inventory Logging: Update the laboratory's Environmental Health and Safety (EHS) log to reflect the mass/volume of the compound transferred to waste.

Phase 3: Professional Incineration (End-of-Life)

Note: Never attempt to treat, neutralize, or incinerate chemical waste using improvised laboratory setups. This poses a severe risk of explosion, toxic gas exposure, and regulatory violation.

  • Coordinate with EHS: Submit a waste pickup request to your institution's EHS department or your contracted licensed waste broker.

  • Specify Treatment: Ensure the waste manifest explicitly notes the high nitrogen content so the disposal facility routes it to a rotary kiln incinerator equipped with NOx scrubbers.

Emergency Spill Response Protocol

In the event of a localized spill during transfer or disposal:

  • Evacuate & Assess: Step back from the spill. Assess if the spill is manageable (e.g., < 100g or < 500mL of solution) and if you have the correct PPE (nitrile gloves, lab coat, safety goggles, and an N95/P100 mask if powder is aerosolized).

  • Containment: If liquid, surround the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial universal spill pads). Do not use combustible materials like sawdust. If solid, gently cover with damp paper towels to prevent dust generation.

  • Collection: Use a non-sparking scoop to collect the absorbed material or damp powder.

  • Disposal of Spill Debris: Place all collected material, along with the contaminated paper towels and your outer layer of gloves, into a heavy-duty hazardous waste bag. Tie securely and label as "Spill Debris: 2-Methoxypyrrolidine-1-carboxamide".

Waste Workflow Visualization

G Start Waste Generation: 2-Methoxypyrrolidine-1-carboxamide Segregation Segregate as Non-Halogenated Organic Waste Start->Segregation CheckN Note Nitrogen Content (Carboxamide/Pyrrolidine) Segregation->CheckN Label Label: Hazardous Waste (Requires NOx Scrubber) CheckN->Label Storage Store in Secondary Containment (Follow Local Time Limits) Label->Storage Disposal Licensed Incineration Facility (EPA/RCRA Compliant) Storage->Disposal

Figure 1: Standardized laboratory waste segregation and disposal workflow for nitrogenous organics.

References
  • PlantaeDB. "(2S)-2-methoxypyrrolidine-1-carboxamide - Chemical Compound". Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Methoxypyrrolidine-1-carboxamide

A Comprehensive Safety Guide for Handling 2-Methoxypyrrolidine-1-carboxamide This guide provides essential safety and logistical information for the handling of 2-Methoxypyrrolidine-1-carboxamide. As a trusted partner in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Safety Guide for Handling 2-Methoxypyrrolidine-1-carboxamide

This guide provides essential safety and logistical information for the handling of 2-Methoxypyrrolidine-1-carboxamide. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the critical information needed for safe laboratory operations. The following protocols and recommendations are designed to empower researchers, scientists, and drug development professionals with the knowledge to handle this chemical responsibly.

Hazard Assessment and Triage: Understanding the Risks

  • Skin and Eye Irritation: Many substituted pyrrolidines are known to cause skin and eye irritation.[1][2][3][4][5]

  • Respiratory Tract Irritation: Inhalation of vapors or dust can lead to respiratory irritation.[1][2][3][4][5]

  • Potential for Systemic Toxicity: Depending on the specific substituents, some pyrrolidine derivatives may be harmful if ingested, inhaled, or absorbed through the skin.[1][4][6]

  • Flammability: While the methoxy and carboxamide groups may reduce flammability compared to simpler pyrrolidines, the potential for combustibility should not be dismissed, especially in the presence of heat or ignition sources.[1][6][7][8][9][10]

Given these potential hazards, 2-Methoxypyrrolidine-1-carboxamide should be handled with the appropriate precautions to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling chemicals of unknown or uncertain toxicity. The following table outlines the recommended PPE for handling 2-Methoxypyrrolidine-1-carboxamide.

PPE Category Specification Rationale
Hand Protection Double-gloving with an inner layer of nitrile and an outer layer of neoprene or butyl rubber gloves.Provides robust protection against a broad range of chemicals. Double-gloving is a best practice when handling potentially hazardous substances.[11]
Eye and Face Protection Chemical splash goggles and a full-face shield.Essential for protecting against splashes and potential vapors that could cause serious eye damage.[11][12]
Body Protection A fully buttoned, long-sleeved lab coat and a chemical-resistant apron.Protects the skin from accidental spills and splashes.[7][11][12]
Footwear Closed-toe shoes that fully cover the foot.Protects feet from potential spills.[11]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge should be readily available and used if there is a risk of generating aerosols or vapors, or if working outside of a certified chemical fume hood.Ensures respiratory protection from potentially harmful airborne contaminants.[1][2][11][12]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 2-Methoxypyrrolidine-1-carboxamide will minimize risks and ensure a smooth workflow.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][7][8]

  • The container should be kept tightly closed when not in use.[1][2][3][7][9][13]

Handling and Experimental Procedures

All handling of 2-Methoxypyrrolidine-1-carboxamide, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[11]

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure that the fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for integrity.

  • Donning PPE: Follow the correct sequence for donning PPE: lab coat, inner gloves, outer gloves, eye protection, and face shield. If respiratory protection is required, it should be donned last after a proper fit test.

  • Chemical Handling:

    • Dispense the chemical carefully to avoid generating dust or aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) that can be easily decontaminated.

    • If preparing solutions, add the chemical to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly doff PPE in the reverse order of donning, being careful to avoid contaminating your skin. The outer gloves should be removed first.[11]

    • Wash hands thoroughly with soap and water after removing all PPE.[2][11]

Spill Management

In the event of a spill, immediate and appropriate action is critical.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[7][9]

    • Collect the contaminated absorbent material into a sealed container for proper disposal.

    • Decontaminate the spill area.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's environmental health and safety (EHS) department.

    • Prevent the spread of the spill if it is safe to do so.

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan

All waste containing 2-Methoxypyrrolidine-1-carboxamide, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][3][9][13] Consult with your institution's EHS department for specific guidance.

Emergency Procedures: Be Prepared

In case of exposure, immediate first aid is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][3]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2][3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4]

Workflow and Decision Making

The following diagram illustrates the decision-making process for the safe handling of 2-Methoxypyrrolidine-1-carboxamide.

Safe_Handling_Workflow cluster_Planning Planning & Preparation cluster_Execution Execution cluster_Contingency Contingency & Disposal Task_Assessment Assess Task & Potential for Exposure PPE_Selection Select Appropriate PPE Task_Assessment->PPE_Selection Engineering_Controls Verify Engineering Controls (Fume Hood) PPE_Selection->Engineering_Controls Don_PPE Don PPE Engineering_Controls->Don_PPE Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Correctly Handle_Chemical->Doff_PPE Spill_Response Spill Response Protocol Handle_Chemical->Spill_Response If Spill Occurs First_Aid First Aid Measures Handle_Chemical->First_Aid If Exposure Occurs Waste_Disposal Segregate & Dispose of Waste Doff_PPE->Waste_Disposal Spill_Response->Waste_Disposal End End Waste_Disposal->End First_Aid->End Start Start Start->Task_Assessment

Caption: A workflow diagram illustrating the key decision points and procedural steps for the safe handling of 2-Methoxypyrrolidine-1-carboxamide.

References

  • Benchchem. Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
  • Material Safety D
  • 2 - SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 29).
  • SAFETY DATA SHEET - Lab Alley. (2025, January 9).
  • Pyrrolidine - Apollo Scientific.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY D
  • SAFETY DATA SHEET - Spectrum Chemical. (2015, June 3).
  • Material Safety D
  • SAFETY DATA SHEET - Associates of Cape Cod, Inc. (2023, January 4).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Pyrrolidine - HAZARD SUMMARY.
  • SAFETY D
  • SAFETY DATA SHEET - Fisher Scientific. (2009, September 26).
  • SAFETY D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxypyrrolidine-1-carboxamide
Reactant of Route 2
2-Methoxypyrrolidine-1-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.